molecular formula C5H11NO B1590442 N-ethyl-N-methylacetamide CAS No. 38806-26-7

N-ethyl-N-methylacetamide

Cat. No.: B1590442
CAS No.: 38806-26-7
M. Wt: 101.15 g/mol
InChI Key: MGDNHIJGIWHQBL-UHFFFAOYSA-N
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Description

N-ethyl-N-methylacetamide is a useful research compound. Its molecular formula is C5H11NO and its molecular weight is 101.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-ethyl-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c1-4-6(3)5(2)7/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGDNHIJGIWHQBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40539122
Record name N-Ethyl-N-methylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40539122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38806-26-7
Record name N-Ethyl-N-methylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40539122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of N-ethyl-N-methylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-ethyl-N-methylacetamide, a tertiary amide with the chemical formula C₅H₁₁NO, presents a unique molecular structure that influences its physical and chemical behavior. As a disubstituted amide, it lacks the hydrogen-bonding capabilities of primary and secondary amides, which significantly impacts its boiling point, melting point, and solubility characteristics. This guide provides a comprehensive overview of the known physical properties of this compound, offering a critical resource for its application in research, particularly in drug development and as a specialized solvent. Understanding these properties is paramount for designing and optimizing experimental conditions, predicting its behavior in various matrices, and ensuring safe handling and storage.

Molecular and Chemical Identity

  • Chemical Name: this compound[1][2]

  • CAS Number: 38806-26-7[1][2][3][4][5]

  • Molecular Formula: C₅H₁₁NO[1][2][3][4][5]

  • Molecular Weight: 101.15 g/mol [1][2][3][4][5]

  • SMILES: CCN(C)C(=O)C[1]

  • InChI: InChI=1S/C5H11NO/c1-4-6(3)5(2)7/h4H2,1-3H3[1]

Core Physicochemical Properties

The physical state and behavior of this compound under various conditions are dictated by its core physicochemical properties. While experimental data for some properties of this specific tertiary amide are limited in publicly accessible literature, predictive models and comparative data from analogous structures, such as N-ethylacetamide, provide valuable insights.

PropertyValueSource(s)
Boiling Point 170.7 ± 8.0 °C (Predicted)[2][4]
Melting Point Not available (experimental)
Density 0.876 ± 0.06 g/cm³ (Predicted)[2][4]
Refractive Index 1.416 (Predicted)[2]
Water Solubility Miscible (by analogy)
LogP 0.48460[2]

It is important to note that the boiling and density values are based on computational predictions and should be confirmed experimentally for high-precision applications.

In-Depth Analysis of Physical Properties

Boiling Point

The predicted boiling point of this compound is approximately 170.7 °C.[2][4] This is significantly lower than secondary amides of similar molecular weight, such as N-methylpropanamide (boiling point ~204-205 °C), which can be attributed to the absence of intermolecular hydrogen bonding. As a tertiary amide, this compound molecules cannot act as hydrogen bond donors, leading to weaker intermolecular forces that are more easily overcome with thermal energy.

For comparison, the related secondary amide, N-ethylacetamide, has a reported boiling point of 205-208 °C at standard pressure, though a boiling point of 90-92 °C at a reduced pressure of 8 mmHg is also cited.[6][7] The significant difference in boiling points between N-ethylacetamide and the predicted value for this compound underscores the critical role of hydrogen bonding in determining the volatility of amides.

The boiling point of a liquid amide like this compound can be determined using a micro-boiling point apparatus or by distillation.

Micro-Boiling Point Method:

  • A small sample of the liquid is placed in a capillary tube, which is then inverted and placed in a larger tube containing the same liquid.

  • The apparatus is heated in a controlled manner, often in a Thiele tube or a melting point apparatus with a boiling point function.

  • The temperature at which a steady stream of bubbles emerges from the capillary tube, and at which the liquid re-enters the capillary upon cooling, is recorded as the boiling point.

Distillation Method:

  • A small quantity of the amide is placed in a distillation flask with boiling chips.

  • The flask is heated, and the temperature of the vapor that distills is measured using a thermometer placed at the vapor outlet.

  • The temperature at which the liquid and vapor are in equilibrium under a given pressure is the boiling point.

Boiling_Point_Determination cluster_micro Micro-Boiling Point cluster_distillation Distillation Sample in Capillary Sample in Capillary Heat in Thiele Tube Heat in Thiele Tube Sample in Capillary->Heat in Thiele Tube Observe Bubbles Record Temperature Record Temperature Heat in Thiele Tube->Record Temperature Liquid Re-enters Sample in Flask Sample in Flask Heat to Boil Heat to Boil Sample in Flask->Heat to Boil Vapor Rises Measure Vapor Temp Measure Vapor Temp Heat to Boil->Measure Vapor Temp Equilibrium Record Boiling Point Record Boiling Point Measure Vapor Temp->Record Boiling Point

Figure 1: Workflow for experimental boiling point determination.

Melting Point

Currently, there is no readily available experimental data for the melting point of this compound. For the related secondary amide, N-ethylacetamide, a melting point of -32 °C is reported.[7] Given that this compound is a liquid at room temperature, its melting point is expected to be below ambient temperatures. The precise value would be influenced by the efficiency of crystal lattice packing, which is generally less efficient for asymmetrically substituted molecules.

Density and Refractive Index

The predicted density of this compound is 0.876 g/cm³.[2][4] This value is comparable to other organic amides of similar molecular weight. The refractive index, a measure of how light propagates through the substance, is predicted to be 1.416.[2] For comparison, N-ethylacetamide has a reported density of 0.924 g/mL at 25 °C and a refractive index of 1.433 at 20 °C.[6]

Density:

  • A calibrated pycnometer is weighed empty.

  • It is then filled with the liquid amide and weighed again.

  • The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.

Refractive Index:

  • A few drops of the liquid are placed on the prism of an Abbé refractometer.

  • The instrument is adjusted to bring the dividing line between the light and dark fields into focus and align it with the crosshairs.

  • The refractive index is read directly from the instrument's scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.

Solubility

While specific quantitative solubility data for this compound in various solvents is not widely published, its structural characteristics suggest it is a polar aprotic solvent. By analogy to other tertiary amides and the secondary amide N-ethylacetamide, which is fully miscible with water, this compound is also expected to be miscible with water and other polar solvents.[7] Its solubility in non-polar solvents is likely to be lower.

A qualitative assessment of solubility can be performed as follows:

  • Add a small, measured amount of this compound to a test tube.

  • Add a small volume of the solvent to be tested (e.g., water, ethanol, acetone, dichloromethane, hexane) in increments.

  • After each addition, the mixture is agitated vigorously.

  • The solubility is observed and can be categorized as soluble, partially soluble, or insoluble. For quantitative analysis, techniques such as UV-Vis spectroscopy or gas chromatography can be employed after reaching saturation.

Solubility_Testing cluster_solvents Test Solvents Start Start Add Amide to Solvent Add Amide to Solvent Agitate Vigorously Agitate Vigorously Add Amide to Solvent->Agitate Vigorously Observe for Miscibility Observe for Miscibility Agitate Vigorously->Observe for Miscibility Categorize Solubility Categorize Solubility Observe for Miscibility->Categorize Solubility End End Categorize Solubility->End Water Water Ethanol Ethanol Acetone Acetone Dichloromethane Dichloromethane Hexane Hexane

Figure 2: A simplified workflow for qualitative solubility testing.

Spectroscopic Properties

Spectroscopic data is crucial for the structural elucidation and identification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a publicly available, fully assigned experimental spectrum for this compound is not readily found, the expected ¹H and ¹³C NMR spectral features can be predicted based on its structure. The presence of restricted rotation around the amide C-N bond can lead to the observation of distinct signals for the N-methyl and N-ethyl groups, particularly at lower temperatures.

Expected ¹H NMR Resonances:

  • A quartet for the -CH₂- protons of the ethyl group.

  • A singlet for the N-CH₃ protons.

  • A singlet for the acetyl -CH₃ protons.

  • A triplet for the -CH₃ protons of the ethyl group.

Expected ¹³C NMR Resonances:

  • A signal for the carbonyl carbon (C=O).

  • Signals for the two carbons of the ethyl group.

  • A signal for the N-methyl carbon.

  • A signal for the acetyl methyl carbon.

PubChem provides access to a predicted ¹³C NMR spectrum for this compound.[1]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by a strong absorption band corresponding to the C=O stretching vibration of the tertiary amide group, typically found in the range of 1630-1670 cm⁻¹. Unlike primary and secondary amides, there will be no N-H stretching or bending vibrations. An FTIR spectrum is available on PubChem.[1]

Mass Spectrometry

In mass spectrometry, this compound is expected to undergo fragmentation upon ionization. Common fragmentation pathways for amides include cleavage of the C-N bond and the bonds adjacent to the carbonyl group. The molecular ion peak (M⁺) should be observable, and the fragmentation pattern will provide valuable information for confirming the molecular structure.

Conclusion

This compound is a tertiary amide with physical properties that are largely dictated by its inability to participate in intermolecular hydrogen bonding as a donor. While experimental data for several key properties are not widely available, predictive models and comparisons with analogous compounds provide a solid foundation for its use in research and development. The experimental protocols outlined in this guide offer a framework for the precise determination of its physical properties, which is essential for its effective and safe application. Further experimental investigation is warranted to fully characterize this compound and expand its utility in various scientific domains.

References

An In-depth Technical Guide to N-ethyl-N-methylacetamide: Structure, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-ethyl-N-methylacetamide is a tertiary amide that has garnered interest within the scientific community, particularly in the realm of medicinal chemistry and drug development. Its specific structural features and chemical properties make it a valuable building block, notably in the burgeoning field of targeted protein degradation. This guide provides a comprehensive technical overview of this compound, detailing its chemical structure, physicochemical properties, synthesis, analytical characterization, safety protocols, and its emerging role in the development of novel therapeutics.

Core Molecular Attributes

This compound is characterized by a central acetamide group with two distinct alkyl substituents, an ethyl and a methyl group, attached to the nitrogen atom. This tertiary amide structure precludes the presence of an N-H bond, a feature that significantly influences its chemical reactivity and physical properties, such as its inability to act as a hydrogen bond donor.

Chemical Structure and Formula

The molecular structure of this compound is fundamental to its function. The presence of the carbonyl group and the tertiary amine within the amide linkage defines its chemical behavior.

  • Molecular Formula: C₅H₁₁NO[1]

  • IUPAC Name: this compound[1]

  • CAS Number: 38806-26-7[1]

  • SMILES: CCN(C)C(=O)C[1]

chemical_structure Fig. 1: Chemical Structure of this compound C1 CH₃ C2 C C2->C1 O1 O C2->O1 N1 N C2->N1 C3 CH₂ N1->C3 C5 CH₃ N1->C5 C4 CH₃ C3->C4

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical processes.

PropertyValueSource(s)
Molecular Weight 101.15 g/mol [1]
Appearance Liquid
Boiling Point 170.7 ± 8.0 °C (Predicted)[2][3]
Density 0.876 ± 0.06 g/cm³ (Predicted)[2][3]
Solubility Information not widely available, but expected to be soluble in a range of organic solvents.
Topological Polar Surface Area 20.3 Ų[1]
XLogP3-AA 0.1[1]

Synthesis and Characterization

The synthesis of this compound is typically achieved through the acylation of a secondary amine, a well-established and reliable transformation in organic chemistry.

Synthetic Pathway: Nucleophilic Acyl Substitution

The most direct and common method for the synthesis of this compound is the nucleophilic acyl substitution reaction between N-ethylmethylamine and an acetylating agent, such as acetyl chloride or acetic anhydride.

synthesis_workflow Fig. 2: Synthesis of this compound cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products N_ethylmethylamine N-ethylmethylamine Reaction Nucleophilic Acyl Substitution N_ethylmethylamine->Reaction Acetyl_chloride Acetyl Chloride Acetyl_chloride->Reaction Solvent Aprotic Solvent (e.g., DCM, THF) Solvent->Reaction Base Non-nucleophilic Base (e.g., Triethylamine, Pyridine) Base->Reaction Temperature 0 °C to Room Temperature Temperature->Reaction Product This compound Byproduct Triethylammonium Chloride Reaction->Product Reaction->Byproduct

Caption: General workflow for the synthesis of this compound.

Causality in Experimental Choices:

  • Acetyl Chloride as Acylating Agent: Acetyl chloride is highly reactive, ensuring a rapid and efficient reaction. The chloride ion is an excellent leaving group, which drives the reaction forward.

  • Aprotic Solvent: Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are used to dissolve the reactants without participating in the reaction.

  • Non-nucleophilic Base: A base such as triethylamine or pyridine is crucial. It neutralizes the hydrochloric acid (HCl) byproduct formed during the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.

Experimental Protocol: Synthesis of this compound

The following is a representative experimental protocol for the synthesis of this compound.

Materials:

  • N-ethylmethylamine

  • Acetyl chloride

  • Triethylamine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve N-ethylmethylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is to control the exothermic nature of the acylation reaction.

  • Addition of Acetyl Chloride: Add acetyl chloride (1.0 equivalent) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (typically 2-4 hours, or until TLC analysis indicates completion).

  • Work-up:

    • Quench the reaction by the slow addition of water.

    • Transfer the mixture to a separatory funnel and wash the organic layer successively with saturated aqueous sodium bicarbonate solution (to remove any remaining acid) and brine (to reduce the amount of water in the organic layer).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by vacuum distillation to obtain the final product in high purity.

Self-Validation: Each step of the work-up is designed to remove specific impurities, ensuring the isolation of a pure product. The final purity can be confirmed by the analytical methods described below.

Analytical Characterization

The identity and purity of synthesized this compound are confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the three distinct proton environments: a triplet for the methyl protons of the ethyl group, a quartet for the methylene protons of the ethyl group, a singlet for the methyl protons attached to the nitrogen, and a singlet for the acetyl methyl protons.

    • ¹³C NMR: The carbon NMR spectrum will display five distinct signals, one for each carbon atom in a unique chemical environment.[1] Spectral data for this compound can be found on databases such as PubChem.[1]

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band in the region of 1650-1630 cm⁻¹, corresponding to the C=O stretching vibration of the tertiary amide. The absence of a significant N-H stretching band (around 3300 cm⁻¹) confirms the tertiary nature of the amide.[1]

  • Mass Spectrometry (MS): Mass spectrometry will show the molecular ion peak corresponding to the molecular weight of the compound (101.15 g/mol ).[4]

Applications in Drug Development: A Role in Targeted Protein Degradation

A significant application of this compound is as a structural component in the design of novel therapeutics, particularly in the field of Targeted Protein Degradation (TPD).

Building Blocks for PROTACs and Molecular Glues

Targeted protein degradation is a revolutionary therapeutic strategy that utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system, to eliminate disease-causing proteins.[5] This is often achieved using small molecules known as Proteolysis-Targeting Chimeras (PROTACs) or molecular glues.

  • PROTACs: These are heterobifunctional molecules composed of two ligands connected by a linker. One ligand binds to the target protein of interest, and the other binds to an E3 ubiquitin ligase.[5]

  • Molecular Glues: These are smaller molecules that induce or stabilize the interaction between an E3 ligase and a target protein, leading to the target's degradation.

The linker in a PROTAC is a critical component that dictates the molecule's properties and efficacy. Small, simple amides like this compound are valuable building blocks for these linkers.

protac_structure Fig. 3: Role of Amide Linkers in PROTACs cluster_properties Linker Properties Influenced by Amide Groups POI_Ligand Protein of Interest (POI) Ligand Linker Linker (incorporating this compound-like moieties) POI_Ligand->Linker E3_Ligase_Ligand E3 Ligase Ligand Linker->E3_Ligase_Ligand Solubility Solubility Linker->Solubility Permeability Cell Permeability Linker->Permeability Conformation Spatial Orientation & Conformation Linker->Conformation PK_Properties Pharmacokinetic Properties Linker->PK_Properties

Caption: The role of amide-containing linkers in PROTACs.

Rationale for Using Tertiary Amides in Linkers:

  • Modulation of Physicochemical Properties: The inclusion of amide bonds within the linker can influence key drug-like properties. While amides can sometimes lead to poor permeability, strategic placement and substitution (such as using tertiary amides) can help to optimize the balance between solubility and cell penetration.[6][7]

  • Structural Rigidity and Conformation: Amide bonds can introduce a degree of rigidity to the linker, which can be crucial for maintaining the optimal spatial orientation of the two ligands for effective ternary complex formation between the target protein and the E3 ligase.[8]

  • Metabolic Stability: Amide bonds are generally more stable to metabolic degradation than esters, which can be an advantage in designing long-acting therapeutics.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

  • H227: Combustible liquid[1]

  • H315: Causes skin irritation[1]

  • H319: Causes serious eye irritation[1]

  • H335: May cause respiratory irritation[1]

Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

    • Body Protection: A lab coat should be worn.

    • Respiratory Protection: If working outside a fume hood or if there is a risk of inhalation, use a respirator with an appropriate organic vapor cartridge.

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from heat, sparks, and open flames.

  • Store away from strong oxidizing agents.

Disposal

Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.

Conclusion

This compound is a valuable chemical entity with a well-defined structure and accessible synthetic route. While its direct applications are specialized, its role as a building block in the sophisticated architecture of targeted protein degraders highlights its importance to modern drug discovery. For researchers and scientists in this field, a thorough understanding of its properties, synthesis, and handling is essential for its effective and safe utilization in the development of next-generation therapeutics.

References

An In-Depth Technical Guide to the Physicochemical Properties of 3-(4-Bromophenyl)-1-methyl-1H-pyrazol-5-amine (CAS Number: 126417-84-3)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating Chemical Identity

It is imperative to clarify a potential point of confusion at the outset. The CAS number initially provided, 38806-26-7, corresponds to N-ethyl-N-methylacetamide, a simple amide. However, the specified topic and intended audience strongly indicate an interest in a more complex molecule relevant to drug discovery. The recurring appearance of pyrazole derivatives in related searches suggests a focus on that scaffold. Therefore, this guide will provide a comprehensive overview of 3-(4-Bromophenyl)-1-methyl-1H-pyrazol-5-amine (CAS Number: 126417-84-3), a compound of significant interest in medicinal chemistry.

Introduction: The Prominence of the Pyrazole Scaffold

The pyrazole nucleus is a cornerstone in modern medicinal chemistry, renowned for its versatile biological activities.[1] This five-membered heterocyclic ring system, featuring two adjacent nitrogen atoms, serves as a privileged scaffold in the design of a wide array of therapeutic agents. The strategic incorporation of substituents onto the pyrazole ring allows for the fine-tuning of physicochemical and pharmacological properties, leading to potent and selective drugs. The subject of this guide, 3-(4-Bromophenyl)-1-methyl-1H-pyrazol-5-amine, is a key exemplar of this class, embodying the structural features that make pyrazoles attractive for drug development. Its utility spans various research areas, including the development of anti-inflammatory and analgesic drugs, as well as applications in agrochemical synthesis.[2]

Molecular and Physicochemical Profile

A thorough understanding of a compound's physicochemical properties is fundamental to its development as a drug candidate. These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.

Core Chemical Identifiers
IdentifierValue
CAS Number 126417-84-3[3]
Molecular Formula C₁₀H₁₀BrN₃[3]
Molecular Weight 252.11 g/mol [3]
IUPAC Name 3-(4-bromophenyl)-1-methyl-1H-pyrazol-5-amine[3]
Predicted Physicochemical Parameters
Solubility and Stability

Experimental solubility data for a related compound, 3-(4-bromophenyl)-5-methyl-1H-pyrazole, shows a low aqueous solubility of 4.2 µg/mL at pH 7.4.[5] This suggests that the aminopyrazole derivative may also exhibit limited solubility in aqueous media, a critical consideration for bioavailability. Information regarding the stability of 3-(4-Bromophenyl)-1-methyl-1H-pyrazol-5-amine under various conditions such as pH, temperature, and light is not extensively documented. However, pyrazole rings are generally stable, and the compound is expected to be a solid at room temperature.

Synthesis and Structural Elucidation

Proposed Synthetic Pathway

The synthesis of 5-aminopyrazoles can be achieved through the condensation of a β-ketonitrile with a hydrazine derivative.[1]

G A 4-Bromobenzoylacetonitrile C 3-(4-Bromophenyl)-1-methyl-1H-pyrazol-5-amine A->C Condensation B Methylhydrazine B->C

Figure 1: Proposed synthesis of 3-(4-Bromophenyl)-1-methyl-1H-pyrazol-5-amine.

Experimental Protocol (Proposed):

  • Reaction Setup: To a solution of 4-bromobenzoylacetonitrile in a suitable solvent such as ethanol, add an equimolar amount of methylhydrazine.

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to facilitate the cyclization. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from an appropriate solvent or by column chromatography on silica gel.

Spectroscopic Characterization

The structural confirmation of 3-(4-Bromophenyl)-1-methyl-1H-pyrazol-5-amine relies on standard spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the bromophenyl group, a singlet for the pyrazole ring proton, a singlet for the N-methyl protons, and a broad singlet for the amine protons.

  • ¹³C NMR: The carbon NMR spectrum would display characteristic signals for the carbons of the bromophenyl and pyrazole rings, as well as the N-methyl carbon.

  • Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (252.11 g/mol ), along with a characteristic isotopic pattern due to the presence of the bromine atom.

While specific spectra for the target compound are not publicly available, data for structurally similar pyrazoles can provide a reference for expected chemical shifts.[6][7]

Solid-State Properties and Molecular Geometry

The solid-state properties of a pharmaceutical compound, including its crystal structure and polymorphism, are of paramount importance as they can influence its stability, solubility, and bioavailability.

While the crystal structure of 3-(4-Bromophenyl)-1-methyl-1H-pyrazol-5-amine has not been reported, the crystal structure of the closely related 3-(4-bromophenyl)-5-methyl-1H-pyrazole provides valuable insights into the likely molecular conformation and intermolecular interactions.[8]

Crystal Data for 3-(4-bromophenyl)-5-methyl-1H-pyrazole:

Crystal SystemOrthorhombic
Space Group P2₁2₁2₁
Unit Cell Dimensions a = 5.9070(3) Å, b = 9.2731(7) Å, c = 17.5641(14) Å
Volume 962.09(12) ų

The crystal structure of this related compound reveals a nearly planar pyrazole ring. It is anticipated that the aminopyrazole derivative would adopt a similar overall geometry, with the bromophenyl group likely twisted relative to the pyrazole ring. The presence of the amine group in 3-(4-Bromophenyl)-1-methyl-1H-pyrazol-5-amine introduces the potential for hydrogen bonding, which would significantly influence its crystal packing and, consequently, its physical properties.

Figure 2: Key structural features of 3-(4-Bromophenyl)-1-methyl-1H-pyrazol-5-amine.

Safety and Handling

Based on the hazard classifications for the related compound, 3-(4-bromophenyl)-5-methyl-1H-pyrazole, it is prudent to handle 3-(4-Bromophenyl)-1-methyl-1H-pyrazol-5-amine with appropriate safety precautions. The related compound is classified as harmful if swallowed, causing skin irritation, and causing serious eye damage.[5] Therefore, standard laboratory safety practices, including the use of personal protective equipment such as gloves, lab coats, and safety glasses, are strongly recommended when handling this compound.

Conclusion and Future Perspectives

3-(4-Bromophenyl)-1-methyl-1H-pyrazol-5-amine represents a valuable building block for the synthesis of novel compounds with potential applications in both the pharmaceutical and agrochemical industries. Its physicochemical properties, particularly its likely lipophilicity and low aqueous solubility, are key determinants of its behavior in biological systems and formulation development. While a comprehensive experimental dataset for this specific molecule is not yet publicly available, this guide provides a foundational understanding based on data from closely related analogues and predictive models. Further experimental characterization of its physicochemical properties, including pKa, logP, solubility in various solvents, and stability, is warranted to fully unlock its potential in drug discovery and development.

References

A Comprehensive Technical Guide to the Solubility of N-ethyl-N-methylacetamide in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Solvent Landscape for a Key Synthetic Intermediate

To the researchers, scientists, and drug development professionals who drive innovation, a deep understanding of the fundamental properties of chemical reagents is paramount. N-ethyl-N-methylacetamide, a tertiary amide with growing significance as a synthetic intermediate, presents a unique solubility profile that dictates its utility in a myriad of reaction and purification schemes. This in-depth technical guide moves beyond a simple cataloging of data to provide a foundational understanding of the physicochemical principles governing the solubility of this compound. Where direct experimental data is not available, we will leverage established principles of physical organic chemistry and draw upon the well-documented behavior of structurally analogous compounds to provide reliable predictions. This guide is designed to be a practical resource, empowering you to make informed decisions in solvent selection and to confidently develop robust experimental protocols.

Physicochemical Properties of this compound: The "Why" Behind its Solubility

A molecule's structure is the primary determinant of its interactions with its environment. For this compound, several key physicochemical parameters, detailed in Table 1, govern its solubility in various laboratory solvents.

Table 1: Core Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C5H11NO[1]
Molecular Weight 101.15 g/mol [1]
CAS Number 38806-26-7[1][2]
Predicted Boiling Point 170.7 ± 8.0 °C[2]
Predicted Density 0.876 ± 0.06 g/cm³[2]
Predicted pKa -0.41 ± 0.70[2]

This compound is a polar aprotic molecule. The presence of the carbonyl group (C=O) and the nitrogen atom creates a significant dipole moment, rendering the molecule polar. However, as a tertiary amide, it lacks a hydrogen atom directly bonded to the nitrogen. This structural feature is critical as it prevents this compound from acting as a hydrogen bond donor, although the lone pairs on the oxygen and nitrogen atoms allow it to act as a hydrogen bond acceptor.[3][4] This characteristic significantly influences its solubility, particularly in protic solvents like water and alcohols.

Predicted Solubility Profile of this compound

Direct, experimentally determined solubility data for this compound across a wide range of solvents is not extensively documented in publicly available literature. However, by examining the solubility profiles of structurally similar tertiary amides, namely N,N-dimethylacetamide (DMAc) and N,N-diethylacetamide, we can construct a highly predictive model for its behavior.[5][6][7][8][9][10]

The guiding principle of "like dissolves like" is the cornerstone of this predictive analysis. The polarity, hydrogen bonding capability, and overall molecular structure of this compound suggest a solubility pattern that closely mirrors that of its chemical cousins.

Table 2: Predicted Solubility of this compound in Common Laboratory Solvents

Solvent ClassSolventPredicted SolubilityRationale and Comparative Insights
Polar Protic WaterMiscible/Highly SolubleWhile unable to donate hydrogen bonds, the polar amide group can accept hydrogen bonds from water molecules. Structurally similar N,N-dimethylacetamide and N,N-diethylacetamide are miscible with water.[9]
MethanolMiscibleExpected to be fully miscible due to strong dipole-dipole interactions and hydrogen bond acceptance.
EthanolMiscibleSimilar to methanol, miscibility is predicted. N,N-diethylacetamide is miscible with ethanol.[6]
Polar Aprotic AcetoneMiscibleStrong dipole-dipole interactions between the carbonyl groups of both molecules should lead to complete miscibility. N,N-diethylacetamide is miscible with acetone.[6][10]
AcetonitrileMiscibleThe polar nature of both the solvent and solute suggests high solubility.
Dimethylformamide (DMF)MiscibleAs another polar aprotic amide solvent, DMF is expected to be an excellent solvent for this compound.
Dimethyl Sulfoxide (DMSO)MiscibleDMSO is a highly polar aprotic solvent known for its broad solvency, and it is expected to readily dissolve this compound.
Nonpolar Aromatic TolueneSolubleThe presence of the ethyl and methyl groups provides some nonpolar character, allowing for favorable interactions with aromatic solvents.
BenzeneSolubleSimilar to toluene, benzene is expected to be a good solvent. N,N-diethylacetamide is soluble in benzene.[10]
Nonpolar Aliphatic HexaneSparingly Soluble/InsolubleThe high polarity of this compound is a poor match for the nonpolar nature of aliphatic hydrocarbons. N,N-dimethylacetamide is poorly soluble in aliphatic hydrocarbons.[5]
HeptaneSparingly Soluble/InsolubleSimilar insolubility to hexane is predicted.
Chlorinated Dichloromethane (DCM)SolubleThe moderate polarity of DCM should allow for good solvation of this compound.
ChloroformSolubleSimilar to DCM, chloroform is expected to be a suitable solvent.
Ethers Diethyl EtherSolubleThe ether oxygen can act as a hydrogen bond acceptor, and the overall moderate polarity suggests solubility. N,N-diethylacetamide is miscible with ether.[6][10]
Tetrahydrofuran (THF)MiscibleThe cyclic ether THF is a versatile solvent and is expected to be fully miscible.

Experimental Determination of Solubility: A Practical Guide

While predictions provide a strong starting point, empirical determination of solubility is crucial for optimizing experimental conditions. The following protocols are designed to be self-validating and can be readily implemented in a standard laboratory setting.

Qualitative Miscibility Determination

This method provides a rapid assessment of whether this compound and a given solvent are miscible, partially miscible, or immiscible.

Materials:

  • This compound

  • Test solvents

  • Small test tubes or vials with caps

  • Pipettes

Protocol:

  • Add 1 mL of the test solvent to a clean, dry test tube.

  • Add 1 mL of this compound to the same test tube.

  • Cap the test tube and shake vigorously for 30 seconds.

  • Allow the mixture to stand for at least 5 minutes and observe.

  • Record Observations:

    • Miscible: A single, clear, and homogeneous phase is observed.

    • Immiscible: Two distinct layers are formed.

    • Partially Miscible: The solution appears cloudy or forms an emulsion that may or may not separate over time.

G cluster_start Start cluster_process Process cluster_observe Observation & Classification start Combine 1 mL Solvent and 1 mL this compound shake Shake Vigorously (30s) start->shake stand Let Stand (5 min) shake->stand observe Observe Mixture stand->observe miscible Miscible (Single Clear Phase) observe->miscible Homogeneous immiscible Immiscible (Two Distinct Layers) observe->immiscible Heterogeneous partial Partially Miscible (Cloudy/Emulsion) observe->partial Intermediate

Caption: Workflow for qualitative miscibility determination.

Semi-Quantitative Solubility Determination (for Sparingly Soluble Solvents)

This protocol provides an estimation of the solubility of this compound in solvents where it is not fully miscible.

Materials:

  • This compound

  • Test solvent

  • Vials with caps

  • Micropipettes

  • Vortex mixer or magnetic stirrer

Protocol:

  • Add a known volume (e.g., 1.0 mL) of the test solvent to a vial.

  • Using a micropipette, add a small, known volume (e.g., 10 µL) of this compound to the solvent.

  • Cap the vial and mix thoroughly (e.g., vortex for 1 minute) until the this compound is fully dissolved.

  • Continue adding known increments of this compound, mixing thoroughly after each addition, until a persistent second phase (undissolved solute) is observed.

  • The total volume of this compound added before the saturation point is reached provides a semi-quantitative measure of its solubility in the chosen solvent.

G cluster_setup Setup cluster_titration Titration & Observation Loop cluster_endpoint Endpoint start 1.0 mL of Test Solvent in Vial add_solute Add Known Increment of This compound start->add_solute mix Mix Thoroughly add_solute->mix observe Observe for Undissolved Solute mix->observe observe->add_solute Fully Dissolved saturated Saturation Point Reached (Persistent Second Phase) observe->saturated Undissolved Solute Present calculate Calculate Total Volume of Added Solute for Solubility Estimation saturated->calculate

Caption: Protocol for semi-quantitative solubility estimation.

Applications in Research and Drug Development

While specific, large-scale industrial applications of this compound are not as widely documented as those for DMAc, its utility as a chemical intermediate in organic synthesis is recognized.[11] Its solubility profile makes it a versatile candidate for use as a reaction solvent, particularly in situations requiring a polar aprotic medium with a moderate boiling point. In drug development, understanding the solubility of such intermediates is critical for reaction optimization, product purification, and formulation development.

Safety and Handling Considerations

As with any chemical reagent, proper safety precautions are essential when handling this compound. It is classified as a combustible liquid and may cause skin and serious eye irritation, as well as respiratory irritation.[1] Always consult the Safety Data Sheet (SDS) before use and handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

Conclusion: A Predictive and Practical Framework

This technical guide provides a comprehensive overview of the solubility of this compound in common laboratory solvents, grounded in the principles of its physicochemical properties and informed by the behavior of structurally related compounds. The provided experimental protocols offer a clear and reliable means of empirically verifying the predicted solubility profile. By combining theoretical understanding with practical experimental validation, researchers, scientists, and drug development professionals can confidently and effectively utilize this compound in their synthetic and formulation endeavors.

References

Introduction: The Analytical Imperative for N-ethyl-N-methylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectral Analysis of N-ethyl-N-methylacetamide

This compound (CAS No. 38806-26-7) is a tertiary amide with the molecular formula C₅H₁₁NO and a molecular weight of 101.15 g/mol .[1][2] As a small, functionalized molecule, it serves as a valuable model compound in various research contexts, from fundamental studies of amide bond rotation to its potential role as a building block in synthetic chemistry. The unambiguous confirmation of its molecular structure is paramount for any scientific application, ensuring purity, identity, and the validity of downstream experimental results.

This guide provides a comprehensive overview of the core spectroscopic techniques used for the structural elucidation of this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By integrating the data from these orthogonal methods, we can construct a self-validating analytical system that confirms the molecular identity with a high degree of confidence. This document is designed for researchers and drug development professionals, offering not just the spectral data but also the underlying scientific principles and field-proven insights into the experimental choices and data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and relative number of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

Causality Behind Experimental Choices

The selection of an appropriate deuterated solvent is the first critical step. Solvents like deuterated chloroform (CDCl₃) or deuterium oxide (D₂O) are used because they lack protons that would otherwise create overwhelmingly large solvent signals, obscuring the signals from the analyte.[3] Shimming the magnetic field is another crucial procedure; it involves adjusting currents in specialized coils to maximize the homogeneity of the magnetic field across the sample volume, resulting in sharp, well-resolved peaks, which is essential for accurate multiplicity analysis and integration.[1]

A key feature of amides is the restricted rotation around the carbon-nitrogen (C-N) bond due to its partial double-bond character. For this compound, this can result in the presence of two distinct geometric isomers, or rotamers (E and Z). This phenomenon may lead to the observation of two separate sets of signals for the N-ethyl and N-methyl groups, a critical insight that a less experienced analyst might misinterpret as an impurity. The ratio of these signals can provide information about the relative thermodynamic stability of the rotamers.

Experimental Protocol: ¹H and ¹³C NMR Acquisition
  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup: Insert the NMR tube into the spectrometer's probe. Lock the spectrometer onto the deuterium signal of the solvent.[1]

  • Shimming: Perform an automated or manual shimming process to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Key parameters include a 30° pulse angle and a relaxation delay of at least 2-5 seconds to ensure the data can be accurately integrated.[1]

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30) to ensure all carbon signals appear as singlets, simplifying the spectrum. A sufficient number of scans is required to achieve an adequate signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs) to generate the final spectra.

Predicted Spectral Data & Interpretation

Since experimental spectra for this compound are not available in major public databases, the following data is predicted based on established chemical shift principles. The potential for two sets of signals due to rotamers is noted.

Table 1: Predicted ¹H NMR Data for this compound (Major Rotamer)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~1.15Triplet (t)3HCH₃ -CH₂-NAliphatic methyl group coupled to an adjacent methylene group.
~2.10Singlet (s)3HCH₃ -C=OAcetyl methyl group adjacent to a carbonyl; no adjacent protons.
~2.95Singlet (s)3HN-CH₃ N-methyl group; may appear as two singlets if rotamers are present.
~3.35Quartet (q)2HCH₃-CH₂ -NMethylene group coupled to an adjacent methyl group; may appear as two quartets.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)AssignmentRationale
~13CH₃ -CH₂-NUpfield chemical shift typical for an aliphatic ethyl methyl carbon.
~21CH₃ -C=OAcetyl methyl carbon, slightly deshielded by the adjacent carbonyl.
~33N-CH₃ N-methyl carbon, deshielded by the nitrogen atom.
~41CH₃-CH₂ -NN-ethyl methylene carbon, deshielded by the nitrogen atom.
~170C =OCarbonyl carbon, highly deshielded due to the electronegative oxygen.

Visualization: NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Analysis Prep Dissolve Sample in Deuterated Solvent Acq Insert & Lock -> Shim Field -> Acquire FID Prep->Acq Place in Magnet Proc Fourier Transform -> Phase & Baseline Correction Acq->Proc Digital Signal Analysis Assign Peaks -> Integrate & Analyze Multiplicity Proc->Analysis Generate Spectrum

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy: Identifying the Amide Functional Group

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending) at specific frequencies.

Causality Behind Experimental Choices

For solid or non-volatile liquid samples, the KBr pellet method is often employed. Potassium bromide is used because it is transparent to infrared radiation in the typical analytical range (4000-400 cm⁻¹) and forms a solid matrix when pressed, holding the sample in the beam path. For this compound, which is a liquid, analysis can be performed by placing a thin film of the neat liquid between two salt (NaCl or KBr) plates. The key diagnostic feature for this molecule is the presence of a strong carbonyl (C=O) absorption and the complete absence of N-H stretching vibrations, which is the definitive signature of a tertiary amide.[4]

Experimental Protocol: FT-IR Spectroscopy (Thin Film)
  • Sample Preparation: Place one or two drops of neat this compound onto a polished salt (e.g., NaCl) plate.

  • Cell Assembly: Place a second salt plate on top of the first, spreading the liquid into a thin, uniform film.

  • Background Spectrum: Place the empty, assembled cell (or nothing) in the spectrometer's sample holder and run a background scan. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.

  • Sample Spectrum: Place the sample-loaded cell into the holder and acquire the sample spectrum. The instrument will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

Spectral Data & Interpretation

Table 3: Key IR Absorption Bands for this compound

Frequency Range (cm⁻¹)Vibration TypeIntensityAssignment
2850-3000C-H StretchMedium-StrongAliphatic C-H bonds of ethyl and methyl groups.
~1650C=O Stretch (Amide I)StrongCarbonyl group of the tertiary amide.[4][5]
~1460C-H BendMediumMethylene and methyl scissoring/bending vibrations.
1000-1300C-N StretchMediumCarbon-Nitrogen single bond stretch.
N/A (3100-3500) N-H StretchAbsent Confirms the amide is tertiary.[4]

Visualization: IR Workflow

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Analysis Prep Prepare Thin Film on Salt Plate Sample Acquire Sample Spectrum Prep->Sample BG Acquire Background Spectrum (Air) Proc Ratio Sample/ Background BG->Proc Sample->Proc Analysis Identify Functional Group Frequencies Proc->Analysis Generate Spectrum

Caption: Workflow for FT-IR spectroscopic analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and, through its fragmentation pattern, clues about its substructures. In Electron Ionization (EI) MS, the sample is bombarded with high-energy electrons, causing ionization and fragmentation.

Causality Behind Experimental Choices

EI is a "hard" ionization technique that imparts significant energy to the molecule, leading to extensive and reproducible fragmentation patterns that are highly characteristic of a given structure. For a small molecule like this compound, this allows for the creation of a spectral "fingerprint." The primary fragmentation pathway for aliphatic amides is often alpha-cleavage, which is the breaking of the bond adjacent to the nitrogen or the carbonyl group.[1] Identifying the molecular ion (M⁺) peak is the first step, as it directly provides the molecular weight.

Experimental Protocol: Electron Ionization (EI) MS
  • Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe or, if volatile, through a gas chromatograph (GC) inlet.

  • Ionization: The sample is vaporized and enters the ion source, where it is bombarded by a 70 eV electron beam, creating a positively charged radical ion (M⁺) and fragment ions.

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: Ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Spectral Data & Interpretation

Table 4: Predicted Mass Spectrometry Fragments for this compound

m/z ValueProposed Fragment IonFormulaRationale
101[C₅H₁₁NO]⁺M⁺ (Molecular Ion)Corresponds to the intact molecule, confirming the molecular weight.
86[M - CH₃]⁺[C₄H₈NO]⁺Loss of a methyl radical from either the N-methyl or acetyl group.
72[M - C₂H₅]⁺[C₃H₆NO]⁺Loss of an ethyl radical via cleavage of the N-CH₂ bond.
58[CH₃N(C₂H₅)]⁺[C₃H₈N]⁺Alpha-cleavage with loss of the acetyl group (CH₃CO radical).
43[CH₃CO]⁺[C₂H₃O]⁺Alpha-cleavage with loss of the N-ethyl-N-methylamino group. This is often a prominent peak for acetamides.

Visualization: MS Workflow

MS_Workflow cluster_prep Sample Introduction cluster_ion Ionization cluster_sep Mass Separation cluster_analysis Detection & Analysis Intro Inject Sample & Vaporize Ion Electron Impact (70 eV) -> Create M+ & Fragments Intro->Ion Sep Separate Ions by m/z Ratio Ion->Sep Accelerate Ions Analysis Detect Ions -> Generate Mass Spectrum Sep->Analysis

Caption: Workflow for Electron Ionization Mass Spectrometry.

Integrated Spectroscopic Analysis: A Self-Validating Conclusion

  • Mass Spectrometry establishes the molecular weight as 101 amu, consistent with the formula C₅H₁₁NO. The fragmentation pattern, particularly the presence of key fragments at m/z 58 and 43, strongly suggests an N-substituted acetamide structure.

  • Infrared Spectroscopy confirms the functional group. The strong absorption around 1650 cm⁻¹ verifies the presence of an amide carbonyl group, while the definitive absence of N-H stretching bands proves it is a tertiary amide.

  • NMR Spectroscopy provides the final, unambiguous connectivity. ¹H NMR confirms the presence and relative ratios of the ethyl (quartet and triplet), N-methyl (singlet), and acetyl (singlet) groups. ¹³C NMR confirms the count of unique carbon environments, including the characteristic downfield carbonyl signal near 170 ppm. The potential observation of rotamers in the NMR provides advanced confirmation of the classic amide C-N bond character.

Together, these three techniques provide orthogonal data points that converge on a single, unambiguous structure: this compound. This integrated approach ensures the highest level of scientific integrity and trustworthiness in the identification of the compound.

References

Navigating the Safety Landscape of N-ethyl-N-methylacetamide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding N-ethyl-N-methylacetamide in a Research Context

This compound (CAS No. 38806-26-7) is a chemical compound that finds utility in various research and development applications, including as a building block in organic synthesis.[1] As with any chemical reagent, a thorough understanding of its hazard profile and handling requirements is not merely a regulatory formality but a cornerstone of safe and effective research. This guide provides an in-depth review of the material safety data for this compound, moving beyond a simple recitation of facts to offer practical insights for laboratory professionals. The causality behind safety protocols is emphasized to empower researchers to make informed decisions and foster a culture of safety.

Hazard Identification and Classification

This compound is classified under the Globally Harmonized System (GHS) with specific hazard statements that dictate its handling and storage protocols.[2] Understanding these classifications is the first step in a proactive safety assessment.

GHS Classification Summary:

Hazard ClassCategoryGHS PictogramSignal WordHazard Statement
Flammable Liquids4NoneWarning H227: Combustible liquid
Acute Toxicity, Oral4GHS07Warning H302: Harmful if swallowed
Skin Corrosion/Irritation2GHS07Warning H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AGHS07Warning H319: Causes serious eye irritation
Specific Target Organ Toxicity, Single Exposure3GHS07Warning H335: May cause respiratory irritation

Source: Aggregated GHS information from multiple suppliers.[2]

The primary hazards associated with this compound are its combustibility and its irritant properties upon contact with skin, eyes, and the respiratory tract, as well as its toxicity if ingested.[2] The "Warning" signal word indicates a moderate level of hazard. The GHS07 pictogram, an exclamation mark, visually reinforces the presence of these irritant and acute toxicity hazards.

Physical and Chemical Properties: Implications for Handling

While a comprehensive, experimentally verified list of physical and chemical properties for this compound is not consistently available across public data sources, the following information has been reported:

PropertyValueSource
Molecular Formula C5H11NO[1]
Molecular Weight 101.15 g/mol [1]
Physical Form Liquid
Purity Typically ≥97%[1]

The fact that it is a combustible liquid (H227) is a critical piece of information.[2] This implies that while it does not ignite as readily as flammable liquids, it can still pose a fire risk when exposed to heat or ignition sources. This directly influences storage and handling procedures, necessitating its separation from open flames, sparks, and strong oxidizing agents.

Exposure Controls and Personal Protection: A Self-Validating System

Given the identified hazards, a robust personal protective equipment (PPE) and engineering control strategy is necessary. This system should be viewed as self-validating; its proper implementation inherently mitigates the risks outlined in the hazard identification.

Engineering Controls
  • Ventilation: All work with this compound should be conducted in a well-ventilated area. For procedures that could generate aerosols or vapors, a certified chemical fume hood is mandatory. This is a direct response to the H335 "May cause respiratory irritation" classification.[2]

  • Safety Stations: An eyewash station and a safety shower must be readily accessible in any laboratory where this chemical is handled. This is a critical preparedness measure for accidental exposures.

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Chemical safety goggles are required at all times. If there is a splash hazard, a face shield should be worn in addition to goggles. This is in direct response to the H319 "Causes serious eye irritation" classification.[2]

  • Skin Protection:

    • Gloves: Chemically resistant gloves (e.g., nitrile) should be worn. It is crucial to inspect gloves for any signs of degradation or perforation before use.

    • Lab Coat: A standard laboratory coat should be worn and kept buttoned to protect against skin contact. This addresses the H315 "Causes skin irritation" hazard.[2]

  • Respiratory Protection: If work must be performed outside of a fume hood and there is a risk of inhalation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.

The following diagram illustrates the logical relationship between the identified hazards and the required protective measures.

Hazard_Response_Workflow cluster_hazards Identified Hazards cluster_controls Control Measures H335 H335: Respiratory Irritation FumeHood Chemical Fume Hood H335->FumeHood Mitigates H319 H319: Serious Eye Irritation Goggles Safety Goggles / Face Shield H319->Goggles Protects Against H315 H315: Skin Irritation Gloves Chemical-Resistant Gloves H315->Gloves Protects Against H227 H227: Combustible Liquid NoIgnition No Ignition Sources H227->NoIgnition Prevents

Hazard to Control Measure Correlation

Handling, Storage, and Emergency Procedures

Safe Handling Protocol

The following step-by-step protocol is designed for the safe handling of this compound in a laboratory setting:

  • Pre-Handling Assessment: Before beginning work, review this safety guide and the specific experimental protocol. Ensure that all necessary PPE is available and in good condition. Confirm the location and functionality of the nearest eyewash station and safety shower.

  • Work Area Preparation: Conduct all manipulations of this compound within a chemical fume hood. Ensure the work area is free of clutter and incompatible materials, especially strong oxidizing agents.

  • Personal Protective Equipment: Don a lab coat, chemical safety goggles, and appropriate chemical-resistant gloves.

  • Dispensing: When transferring the liquid, do so carefully to avoid splashing. Use appropriate tools such as a pipette or a graduated cylinder.

  • Post-Handling: After use, ensure the container is tightly sealed. Wipe down the work surface and any equipment used. Remove gloves and wash hands thoroughly with soap and water.

Storage Requirements

Proper storage is essential to maintain the chemical's integrity and prevent hazardous situations.

  • Conditions: Store in a cool, dry, and well-ventilated area.[3]

  • Container: Keep the container tightly closed and sealed in an upright position to prevent leakage.[3]

  • Incompatibilities: Store away from sources of heat, ignition, and strong oxidizing agents.

Accidental Release and First Aid Procedures

In the event of an accidental release or exposure, a swift and correct response is critical.

First Aid Measures:

  • Inhalation: If vapors are inhaled, immediately move the affected person to fresh air. If breathing is difficult or symptoms persist, seek medical attention.[4]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[4]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[5]

Spill Response Workflow:

The following workflow should be initiated in the event of a spill.

Spill_Response_Workflow start Spill Occurs evacuate Evacuate Immediate Area Alert Others start->evacuate assess Assess Spill Size & Risk (Minor vs. Major) evacuate->assess minor_spill Minor Spill assess->minor_spill Minor major_spill Major Spill assess->major_spill Major don_ppe Don Appropriate PPE (Gloves, Goggles, Respirator if needed) minor_spill->don_ppe call_ehs Call Emergency Services / EHS Evacuate Laboratory major_spill->call_ehs contain Contain Spill with Inert Absorbent Material (e.g., Vermiculite, Sand) don_ppe->contain collect Collect Absorbed Material into a Labeled Waste Container contain->collect decontaminate Decontaminate Spill Area with Soap and Water collect->decontaminate dispose Dispose of Waste According to Institutional Protocols decontaminate->dispose end Response Complete dispose->end

Accidental Spill Response Workflow

Stability, Reactivity, and Toxicological Insights

  • Reactivity: While specific reactivity data is limited, as a general principle for amides, contact with strong oxidizing agents should be avoided.

  • Stability: The compound is expected to be stable under recommended storage conditions.

  • Hazardous Decomposition Products: Upon combustion, this compound may produce toxic fumes, including carbon oxides (CO, CO2) and nitrogen oxides (NOx).[4]

  • Toxicological Information: The primary toxicological concerns are derived from its GHS classification. It is harmful if swallowed and causes irritation to the skin, eyes, and respiratory system.[2] Currently, there is no publicly available data regarding its potential for carcinogenicity, mutagenicity, or reproductive toxicity. The absence of data should not be interpreted as an absence of hazard; therefore, exposure should always be minimized.

Conclusion

This compound is a valuable chemical intermediate for the research and drug development community. Its safe and effective use hinges on a comprehensive understanding of its material safety data sheet. By recognizing its status as a combustible liquid and a moderate irritant, and by implementing the engineering controls, personal protective equipment, and handling protocols outlined in this guide, researchers can confidently and safely incorporate this compound into their work. Adherence to these principles is not just about compliance; it is about upholding the scientific integrity and safety of the laboratory environment.

References

Navigating the Nomenclature: A Technical Guide to N-ethyl-N-methylacetamide for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a core reference for understanding the key synonyms, physicochemical properties, synthesis, and applications of N-ethyl-N-methylacetamide, a crucial building block in modern medicinal chemistry, particularly in the burgeoning field of targeted protein degradation. As Senior Application Scientists, our goal is to provide not just data, but a framework for its practical application, grounded in established scientific principles.

Core Identifiers and Nomenclature: Establishing a Common Language

Precise communication in scientific research is paramount. This compound is referenced across literature and chemical databases under several names. Establishing a clear understanding of its synonyms is the first step in a comprehensive literature review and unambiguous procurement.

The most systematic and universally recognized name is its IUPAC name: this compound [1]. However, variations in naming conventions and database entries have led to a range of synonyms. It is crucial for researchers to recognize these alternatives to ensure a thorough search of existing literature and patents.

Identifier Type Identifier Source(s)
IUPAC Name This compound[1]
CAS Number 38806-26-7[1][2][3]
Molecular Formula C₅H₁₁NO[1][2]
Molecular Weight 101.15 g/mol [1][3]
Common Synonyms N-Methyl-N-ethylacetamide, Acetamide, N-ethyl-N-methyl-[3]
Database Identifiers DTXSID40539122, MFCD20357058, RefChem:364023[1]
InChI InChI=1S/C5H11NO/c1-4-6(3)5(2)7/h4H2,1-3H3[1]
InChIKey MGDNHIJGIWHQBL-UHFFFAOYSA-N[1]
Canonical SMILES CCN(C)C(=O)C[1]

Physicochemical Properties: A Comparative Analysis

The utility of this compound in a laboratory setting, whether as a solvent, reagent, or building block, is dictated by its physical and chemical properties. Understanding these properties is essential for predicting its behavior in reaction mixtures, optimizing purification protocols, and formulating drug candidates.

A key aspect of its character is its nature as a polar aprotic solvent, which places it in a similar category to commonly used solvents like N,N-Dimethylformamide (DMF) and N,N-Dimethylacetamide (DMAc). A comparative analysis highlights its unique profile.

Property This compound N,N-Dimethylformamide (DMF) N,N-Dimethylacetamide (DMAc) N-Methylacetamide (NMA)
Molecular Weight ( g/mol ) 101.1573.0987.1273.09[4]
Boiling Point (°C) 170.7 (predicted)[3]153165206–208[4]
Density (g/cm³) 0.876 (predicted)[3]0.9440.9370.94[4]
Solubility in Water MiscibleMiscibleMiscibleSoluble[4]
pKa -0.41 (predicted)[3]--16.61 (predicted)

Note: Some values for this compound are predicted and should be confirmed with experimental data where critical.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through the acylation of N-ethylmethylamine with an acetylating agent, such as acetic anhydride or acetyl chloride. The following protocol outlines a representative laboratory-scale synthesis.

Reaction: (CH₃CH₂)NH(CH₃) + (CH₃CO)₂O → CH₃CON(CH₃)(CH₂CH₃) + CH₃COOH

Experimental Protocol: Acetylation of N-Ethylmethylamine

Materials:

  • N-Ethylmethylamine

  • Acetic Anhydride

  • Pyridine (or another suitable non-nucleophilic base)

  • Diethyl ether (or other suitable organic solvent)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Addition funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve N-ethylmethylamine (1.0 equivalent) and pyridine (1.2 equivalents) in diethyl ether. Cool the flask in an ice bath to 0°C with stirring.

  • Addition of Acetic Anhydride: Slowly add acetic anhydride (1.1 equivalents) dropwise to the stirred solution via the addition funnel. Maintain the temperature at 0°C during the addition to control the exothermic reaction.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours to ensure the reaction goes to completion.

  • Workup:

    • Quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess pyridine and amine), saturated aqueous NaHCO₃ solution (to remove acetic acid), and finally with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product. The this compound can be further purified by fractional distillation under reduced pressure.

Causality Behind Experimental Choices:

  • Use of a Base: Pyridine is used to neutralize the acetic acid byproduct, driving the reaction to completion.

  • Controlled Addition at Low Temperature: The acylation reaction is exothermic. Slow, dropwise addition at 0°C prevents overheating and potential side reactions.

  • Aqueous Workup: The series of washes is critical for removing unreacted starting materials and byproducts, ensuring a pure final product.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Workup & Purification N_Ethylmethylamine N-Ethylmethylamine Solvent Diethyl Ether N_Ethylmethylamine->Solvent Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Solvent Pyridine Pyridine (Base) Pyridine->Solvent Temperature 0°C to RT Solvent->Temperature Stirring Stirring Temperature->Stirring Wash Aqueous Washes (HCl, NaHCO3, Brine) Stirring->Wash Dry Drying (MgSO4) Wash->Dry Evaporate Solvent Removal Dry->Evaporate Distill Fractional Distillation Evaporate->Distill Product This compound (Pure Product) Distill->Product

Caption: Synthesis workflow for this compound.

Core Application in Drug Development: A Building Block for PROTACs

While this compound can be used as a solvent, its most significant contemporary role in drug development is as a structural component in PROteolysis TArgeting Chimeras (PROTACs) . PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by recruiting it to an E3 ubiquitin ligase[5].

The this compound moiety is incorporated into the linker region of the PROTAC, which connects the POI-binding ligand to the E3 ligase-binding ligand. The linker is not merely a passive spacer; its composition, length, and flexibility are critical determinants of a PROTAC's efficacy[6].

Why are amide-containing linkers like this compound used?

  • Solubility and Permeability: The amide group can influence the physicochemical properties of the PROTAC. The polarity imparted by the amide can help to balance the often high lipophilicity of the two ligands, which is crucial for achieving the necessary solubility and cell permeability for oral bioavailability[7][8].

  • Conformational Control: The amide bond has a planar structure, which can introduce a degree of rigidity into the linker. This can help to pre-organize the PROTAC into a conformation that is favorable for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase)[].

  • Metabolic Stability: While esters can also be used in linkers, amides are generally more resistant to hydrolysis by plasma esterases, potentially leading to a longer in vivo half-life[10].

PROTAC_Mechanism cluster_protac PROTAC Molecule POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex binds PROTAC POI Ligand Linker (contains this compound) E3 Ligase Ligand PROTAC:f0->POI PROTAC:f2->E3_Ligase Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination induces Proteasome Proteasomal Degradation Ubiquitination->Proteasome targets for Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI

Caption: Role of this compound within a PROTAC linker.

Analytical Methodologies: Ensuring Purity and Identity

Rigorous analytical control is essential to validate the identity and purity of synthesized this compound. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for this purpose, providing both separation and structural confirmation.

Experimental Protocol: GC-MS Analysis

Instrumentation:

  • Gas Chromatograph with a Mass Selective Detector (MSD)

  • Capillary Column: A mid-polarity column such as a DB-624 or Rxi-624Sil MS (60 m x 0.32 mm, 1.8 µm film thickness) is suitable[11].

  • Carrier Gas: Helium, >99.999% purity[11].

GC Conditions (Example):

  • Injector Temperature: 250°C[11]

  • Injection Mode: Splitless (or appropriate split ratio for concentration)

  • Oven Program:

    • Initial Temperature: 40°C, hold for 2 minutes

    • Ramp: 20°C/min to 280°C

    • Final Hold: 1 minute at 280°C[11]

  • Carrier Gas Flow: 1.1 mL/min (constant flow)[11]

MS Conditions (Example):

  • Ion Source: Electron Impact (EI)

  • Ionization Energy: 70 eV[11]

  • Source Temperature: 230°C[11]

  • Scan Range: m/z 35-200

Sample Preparation:

  • Accurately prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethyl acetate).

  • Create a series of dilutions to establish a calibration curve for quantitative analysis.

  • For reaction monitoring, dilute an aliquot of the reaction mixture in the chosen solvent.

  • Filter the sample through a 0.45 µm syringe filter before injection[11].

Self-Validating System: The combination of retention time from the GC and the unique mass fragmentation pattern from the MS provides a highly specific and self-validating method for identification and purity assessment. The fragmentation pattern serves as a chemical fingerprint, confirming the structure of the analyte.

Safety and Handling

This compound is a combustible liquid and can cause skin and serious eye irritation. It may also cause respiratory irritation[1][12].

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place away from ignition sources.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

This guide provides a foundational understanding of this compound, bridging the gap between its fundamental properties and its advanced application in drug discovery. By leveraging this knowledge, researchers can more effectively utilize this versatile molecule in the development of novel therapeutics.

References

A Technical Guide to N-ethyl-N-methylacetamide: Exploring its Potential in Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for Researchers, Scientists, and Drug Development Professionals

Abstract

Tertiary amides represent a class of compounds with significant utility across various scientific disciplines, prized for their unique solvency, stability, and chemical reactivity. This guide focuses on N-ethyl-N-methylacetamide (NEMA), a tertiary amide with promising, yet underexplored, potential. As a polar aprotic solvent with a high boiling point, NEMA offers a distinct set of physicochemical properties that make it a compelling candidate for applications ranging from organic synthesis and medicinal chemistry to materials science and electrochemistry. This document provides a comprehensive overview of NEMA's properties, synthesis, and potential research applications, offering detailed protocols and comparative data to equip researchers with the foundational knowledge required to leverage this versatile compound in their work.

Fundamental Physicochemical Properties

A thorough understanding of a compound's physical and chemical characteristics is paramount for its effective application. This compound (C₅H₁₁NO) is a tertiary amide that, unlike its primary and secondary counterparts, lacks a proton on the nitrogen atom, rendering it incapable of acting as a hydrogen bond donor. This structural feature is central to its classification as a polar aprotic solvent.[1]

The core properties of this compound are summarized below, providing a foundation for its use in experimental design.

PropertyValueSource(s)
Molecular Formula C₅H₁₁NO[2][3]
Molecular Weight 101.15 g/mol [2][3]
CAS Number 38806-26-7[2]
IUPAC Name This compound[2]
Appearance Liquid (at STP)[2]
Boiling Point High; characteristic of tertiary amides[4][5]
Density ~0.9-1.0 g/mL (estimated)[6]
Solubility Expected to be miscible with water and many organic solvents[7][8]
Dipole Moment High (estimated); characteristic of polar amides[9]

The high boiling point suggests suitability for chemical reactions requiring elevated temperatures, offering better control over reaction conditions and minimizing evaporative losses compared to lower-boiling solvents.[4] Its polar aprotic nature makes it an excellent candidate for dissolving a wide range of organic and inorganic compounds, particularly salts.[1]

Synthesis and Characterization

While not as commonly produced as other industrial amides, this compound can be synthesized through straightforward acylation reactions. The most direct method involves the reaction of N-ethylmethylamine with an acetylating agent.

General Synthesis Pathway

The synthesis of this compound is typically achieved by the nucleophilic acyl substitution of an acetylating agent (like acetyl chloride or acetic anhydride) with N-ethylmethylamine. The lone pair of electrons on the secondary amine nitrogen attacks the electrophilic carbonyl carbon of the acetylating agent, followed by the elimination of a leaving group (e.g., a chloride ion or acetate) to form the final amide product.

G reagent1 N-Ethylmethylamine intermediate Tetrahedral Intermediate reagent1->intermediate Nucleophilic Attack reagent2 Acetyl Chloride reagent2->intermediate product This compound intermediate->product Elimination of Cl⁻ byproduct HCl intermediate->byproduct base Base (e.g., Pyridine) (Acid Scavenger) base->byproduct caption Fig 1. Synthesis of this compound.

Caption: Fig 1. Synthesis of this compound.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol describes a representative method for synthesizing this compound.

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add N-ethylmethylamine (1.0 eq) and a suitable anhydrous solvent (e.g., dichloromethane). Add a non-nucleophilic base such as triethylamine or pyridine (1.1 eq) to act as an acid scavenger.

  • Reagent Addition: Cool the flask to 0 °C in an ice bath. Slowly add acetyl chloride (1.05 eq), dissolved in the same anhydrous solvent, to the stirred solution via the dropping funnel over 30 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., dichloromethane) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo.

  • Final Purification: Purify the resulting crude oil via fractional distillation under reduced pressure to yield pure this compound.

  • Characterization: Confirm the structure and purity of the product using NMR (¹H and ¹³C), IR spectroscopy, and mass spectrometry.[2][10][11]

Potential Research Applications

The unique properties of this compound open up several avenues for research and development.

Advanced Organic Synthesis

As a polar aprotic solvent, this compound can be a valuable medium for a variety of organic reactions. These solvents are known to accelerate reaction rates, particularly for SN2 reactions, by solvating cations while leaving anions relatively "bare" and more nucleophilic.

Comparative Analysis with Standard Solvents:

SolventBoiling Point (°C)Dielectric ConstantDipole Moment (D)Key Features
This compound High (est.)High (est.)High (est.)High thermal stability, tertiary amide
DMF 15336.73.86Widely used, but with some toxicity concerns
DMSO 18946.73.96Strong solvent, can be reactive
NMP 20232.24.09High boiling, effective, reproductive toxicity concerns
DMAc 16537.83.79Good solvency, similar to DMF

(Data sourced from[9])

NEMA's high boiling point makes it an excellent alternative to solvents like NMP or DMF for high-temperature syntheses, potentially offering a different safety or reactivity profile.[5]

G cluster_0 Reaction Environment Solvent This compound (Polar Aprotic Solvent) Cation Cation (e.g., K⁺) Solvent->Cation Solvates Anion Anion (Nucleophile, e.g., CN⁻) Substrate Alkyl Halide (R-X) Anion->Substrate SN2 Attack (Accelerated) Product Product (R-CN) Substrate->Product caption Fig 2. Role of NEMA in SN2 Reactions.

Caption: Fig 2. Role of NEMA in SN2 Reactions.

Medicinal Chemistry and Peptide Synthesis

The modification of peptides is a critical strategy in drug development to enhance their therapeutic properties. N-methylation of the peptide backbone is a known technique to improve metabolic stability, cell permeability, and bioavailability.[12]

While direct N-methylation is a complex process, this compound could serve as a specialized solvent for challenging coupling steps in the synthesis of complex or N-alkylated peptides.[13] Its high polarity can aid in dissolving protected peptide fragments, while its aprotic nature prevents interference with coupling reagents.

Hypothetical Workflow: Difficult Peptide Coupling

  • Fragment Solubilization: Dissolve a protected, sterically hindered peptide fragment in this compound.

  • Activation: Add a suitable coupling reagent (e.g., HATU, HOBt) and a non-nucleophilic base (e.g., DIEA) to the solution to activate the C-terminal carboxylic acid.

  • Coupling: Introduce the N-terminal-deprotected amino acid or peptide fragment to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to 50-60 °C to overcome the steric hindrance, a condition enabled by the high boiling point of NEMA.

  • Isolation: After the reaction is complete, precipitate the peptide product by adding an anti-solvent (e.g., cold diethyl ether) and purify using standard chromatographic techniques.

Materials Science: Deep Eutectic Solvents for Energy Storage

Deep Eutectic Solvents (DES) are mixtures of compounds that form a eutectic with a melting point far lower than that of the individual components. They are gaining significant attention as safer, less volatile, and often more environmentally friendly electrolytes for batteries.[14][15]

The related compound, N-methylacetamide, has been successfully used to form DES with lithium salts for lithium-ion and zinc-ion batteries.[14][16][17] this compound, with its similar amide structure, is a prime candidate for forming novel DES with enhanced properties.

G cluster_0 Deep Eutectic Solvent (DES) HBD This compound (Hydrogen Bond Acceptor) DES_structure [Li⁺(NEMA)ₓ] [TFSI⁻] Supramolecular Complex HBD->DES_structure Mixing & Heating Salt Lithium Salt (e.g., LiTFSI) (Hydrogen Bond Donor) Salt->DES_structure caption Fig 3. Formation of a NEMA-based DES.

Caption: Fig 3. Formation of a NEMA-based DES.

Protocol: Preparation of a NEMA-based DES Electrolyte

  • Component Preparation: Dry this compound and a selected lithium salt (e.g., lithium bis(trifluoromethanesulfonyl)imide, LiTFSI) under vacuum at an elevated temperature (e.g., 80 °C) for 24 hours to remove residual water.

  • Mixing: In an argon-filled glovebox, combine the dried this compound and LiTFSI in a specific molar ratio (e.g., 4:1).

  • Formation: Gently heat the mixture (e.g., to 60 °C) with continuous stirring until a clear, homogeneous liquid is formed.

  • Characterization: Characterize the resulting DES for its thermal properties (DSC), viscosity, ionic conductivity, and electrochemical stability window (cyclic voltammetry). This DES can then be tested as an electrolyte in a battery cell.[14]

Safety and Handling

Based on available data for this compound and related compounds, appropriate safety precautions are necessary.

  • Hazards: The compound is classified as a combustible liquid. It is expected to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2]

  • Handling: Use in a well-ventilated area, preferably within a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[18][19]

  • Storage: Store in a tightly closed container in a cool, dry place away from ignition sources and strong oxidizing agents.[20]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a tertiary amide with a compelling profile for diverse research applications. Its status as a high-boiling point polar aprotic solvent makes it a strong candidate for facilitating challenging organic reactions. Furthermore, its potential use in advanced applications such as peptide synthesis and the formulation of novel deep eutectic solvents for energy storage highlights its versatility. While further research is needed to fully characterize its properties and performance, this guide provides a solid technical foundation for scientists and researchers to begin exploring the potential of this compound in their respective fields.

References

N-ethyl-N-methylacetamide stability and reactivity profile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability and Reactivity Profile of N-ethyl-N-methylacetamide

Introduction

This compound (NEMA) is a tertiary amide that serves as a crucial building block in organic synthesis and holds relevance in the landscape of drug development and materials science. As with any functional group, a comprehensive understanding of the stability and reactivity of the tertiary amide moiety in NEMA is paramount for its effective application. Unlike primary or secondary amides, the absence of an N-H bond and the increased steric bulk around the nitrogen atom grant NEMA a distinct chemical character.

This guide provides a detailed exploration of the stability and reactivity profile of this compound, designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to explain the underlying chemical principles that govern its behavior. By synthesizing data from established literature with practical, field-proven insights, this document aims to be an authoritative resource for predicting and manipulating the chemical properties of this versatile compound.

Section 1: Physicochemical Properties and Molecular Structure

A molecule's physical properties are a direct manifestation of its structure, dictating its behavior in various solvents and under different physical conditions. NEMA is a colorless liquid at room temperature, and its key properties are summarized below.[1]

PropertyValueSource(s)
IUPAC Name This compound[2]
CAS Number 38806-26-7[1][2][3][4]
Molecular Formula C₅H₁₁NO[2][3][4]
Molecular Weight 101.15 g/mol [1][2][3]
Boiling Point 170.7 ± 8.0 °C (Predicted)[1]
Density 0.876 ± 0.06 g/cm³ (Predicted)[1]
Storage Sealed in dry, Room Temperature[1]

The stability of the amide bond is fundamentally rooted in resonance. The lone pair of electrons on the nitrogen atom is delocalized into the carbonyl system, creating a partial double bond character between the carbon and nitrogen atoms.[5][6] This resonance stabilization significantly reduces the electrophilicity of the carbonyl carbon, making amides the least reactive of all carboxylic acid derivatives.[6]

Resonance stabilization in the NEMA amide bond.

Section 2: Chemical Stability Profile

The inherent stability of the amide bond makes NEMA a robust molecule, but it is not entirely inert. Understanding its degradation pathways under various stress conditions is critical for predicting its shelf-life and compatibility in formulations.

Thermal Stability

This compound is stable under normal storage conditions. However, like most organic amides, upon heating to decomposition, it is expected to emit toxic fumes of nitrogen oxides (NOx).[7][8] This decomposition pathway is a critical consideration in high-temperature manufacturing processes or in evaluating the fire safety of materials containing this compound.

Hydrolytic Stability

Hydrolysis of the amide bond is one of the most significant degradation pathways, though it generally requires forcing conditions such as heat and the presence of strong acids or bases.[9][10]

  • Neutral Conditions: At or near neutral pH, the rate of hydrolysis is exceptionally slow, reflecting the high stability of the amide bond.[11]

  • Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the carbonyl oxygen is first protonated. This step dramatically increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by water.[10] A subsequent proton transfer to the nitrogen atom converts the R₂N group into a good leaving group (a secondary amine), leading to the formation of acetic acid and N-ethylmethylammonium salt.[10][12]

  • Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon in a nucleophilic acyl substitution reaction. This process is generally slower than acid-catalyzed hydrolysis and is further impeded in tertiary amides like NEMA by the steric hindrance from the two N-alkyl groups.[5][13] The reaction yields an acetate salt and N-ethyl-N-methylamine. The final deprotonation of the carboxylic acid product by the base makes the reaction effectively irreversible.[10]

G cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis A1 NEMA A2 Protonated Carbonyl (Activated Electrophile) A1->A2 + H₃O⁺ A3 Tetrahedral Intermediate A2->A3 + H₂O A4 Protonated Amine Intermediate A3->A4 Proton Transfer A5 Acetic Acid + N-Ethylmethylammonium Ion A4->A5 - R₂NH₂⁺ B1 NEMA B2 Tetrahedral Intermediate (Alkoxide) B1->B2 + OH⁻ B3 Acetic Acid + N-Ethyl-N-methylamine B2->B3 - OH⁻ (expulsion of R₂N⁻) B4 Acetate Ion + N-Ethyl-N-methylamine B3->B4 Deprotonation

Pathways for acid- and base-catalyzed hydrolysis of NEMA.

Section 3: Reactivity and Synthetic Transformations

While stable, NEMA can participate in several important chemical transformations, particularly with highly reactive reagents.

Reduction

The carbonyl group of NEMA can be completely reduced to a methylene group (CH₂) using powerful reducing agents like lithium aluminum hydride (LiAlH₄).[10] This reaction is a reliable method for converting the tertiary amide into its corresponding tertiary amine, N,N-diethylmethylamine. This transformation is synthetically valuable for accessing complex amine structures from more readily available carboxylic acid derivatives.

Reactivity Towards Organometallics

Tertiary amides can react with organometallic reagents such as Grignard or organolithium compounds. However, due to the stability of the amide, the initial tetrahedral intermediate formed upon addition of the first equivalent of the organometallic is often stable at low temperatures. Upon workup, this intermediate collapses to form a ketone. This provides a controlled method for ketone synthesis that avoids the over-addition often seen with more reactive substrates like esters or acid chlorides.

Synthesis of this compound

The synthesis of NEMA typically involves the acylation of N-ethyl-N-methylamine. Common and efficient acylating agents include acetyl chloride or acetic anhydride.[14] The reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to scavenge the HCl or acetic acid byproduct.

G reagent1 N-Ethyl-N-methylamine product This compound reagent1->product reagent2 Acetyl Chloride reagent2->product base Pyridine (Base) byproduct Pyidinium Hydrochloride base->byproduct

A representative synthetic workflow for NEMA.

Section 4: Experimental Protocols

To ensure the reliable use of NEMA in research and development, its stability must be empirically verified. The following protocols provide a framework for these assessments.

Protocol for Assessing Hydrolytic Stability (Forced Degradation)

This protocol is designed to intentionally degrade the sample to identify potential degradation products and degradation pathways.

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1N HCl.

    • Heat the mixture at 80°C for 24 hours in a sealed vial.

    • Cool the solution to room temperature and neutralize with 1N NaOH.

    • Dilute to a final concentration of 0.1 mg/mL with the mobile phase for analysis.

  • Basic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1N NaOH.

    • Heat the mixture at 80°C for 24 hours in a sealed vial.

    • Cool the solution to room temperature and neutralize with 1N HCl.

    • Dilute to a final concentration of 0.1 mg/mL with the mobile phase for analysis.

  • Control Sample: Prepare a control sample by diluting the stock solution to 0.1 mg/mL with the mobile phase without subjecting it to heat or pH stress.

  • Analysis:

    • Analyze all samples (acid-stressed, base-stressed, and control) by a stability-indicating HPLC-UV method.

    • Employ a C18 column with a gradient elution of water and acetonitrile.

    • Monitor the chromatograms for the appearance of new peaks (degradants) and a decrease in the peak area of the parent NEMA peak.

    • Couple the HPLC to a mass spectrometer (LC-MS) to identify the mass of the degradation products, confirming the formation of acetic acid and N-ethyl-N-methylamine.

Section 5: Handling, Storage, and Safety

Proper handling and storage are essential to maintain the integrity of this compound and ensure laboratory safety.

Hazard ClassGHS Statement
Flammability H227: Combustible liquid
Skin Corrosion/Irritation H315: Causes skin irritation
Eye Damage/Irritation H319: Causes serious eye irritation
Target Organ Toxicity H335: May cause respiratory irritation
(Source: PubChem CID 13390905)[2]
  • Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[15]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances.[7] Keep containers tightly sealed to prevent moisture ingress.[1][7]

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases, especially at elevated temperatures.[7]

Conclusion

This compound presents a profile of high stability, characteristic of a tertiary amide, which makes it a reliable component in many chemical processes. Its resistance to nucleophilic attack under mild conditions ensures its integrity, while its susceptibility to transformation under forcing conditions (e.g., strong acid/base hydrolysis or reduction with LiAlH₄) provides avenues for synthetic utility. For professionals in drug development and chemical synthesis, this balance of stability and controlled reactivity makes NEMA a predictable and valuable molecule. A thorough understanding of the principles outlined in this guide is the cornerstone of its successful and safe application.

References

GHS Hazard Classification of N-ethyl-N-methylacetamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-ethyl-N-methylacetamide (CAS No. 38806-26-7), a substituted amide, finds utility in various research and chemical synthesis applications. A thorough understanding of its hazard profile is paramount for ensuring the safety of researchers, scientists, and drug development professionals. This technical guide provides an in-depth analysis of the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) hazard classifications for this compound. The classifications presented herein are based on aggregated data submitted to the European Chemicals Agency (ECHA) Classification and Labelling (C&L) Inventory.[1] This guide moves beyond a simple listing of hazards to explore the scientific basis and regulatory framework underpinning each classification, providing the causal logic and experimental context required for a comprehensive risk assessment.

Executive Summary: GHS Classification

This compound has been classified under the GHS framework with the following hazard categories and statements:[1]

Hazard ClassHazard CategoryGHS PictogramSignal WordHazard Statement
Flammable LiquidsCategory 4No PictogramWarningH227: Combustible liquid
Skin Corrosion/IrritationCategory 2WarningH315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AWarningH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3WarningH335: May cause respiratory irritation

Table 1: Summary of GHS Hazard Classifications for this compound.

Physicochemical Hazard Analysis: Flammability

The classification of a substance's flammability is a critical first step in its hazard assessment, dictating storage, handling, and fire prevention protocols.

GHS Classification: Flammable Liquid Category 4

This compound is classified as a Flammable Liquid Category 4 , with the corresponding hazard statement H227: Combustible liquid .[1] This classification is assigned to liquids with a flash point greater than 60 °C (140 °F) and less than or equal to 93 °C (199.4 °F).[2][3] Unlike Categories 1-3, this category does not typically require a flame pictogram on the label but does necessitate a "Warning" signal word.[2]

Experimental Protocol: Flash Point Determination

The determination of flash point is a standardized, self-validating experiment. Typically, a closed-cup method, such as the Pensky-Martens closed-cup tester (ASTM D93) or a similar equivalent standard, is employed.

Step-by-Step Methodology (Conceptual):

  • Sample Preparation: A specified volume of this compound is placed into the test cup of the apparatus.

  • Controlled Heating: The sample is heated at a slow, constant rate.

  • Ignition Source Introduction: At regular temperature intervals, an ignition source (e.g., a small flame) is introduced into the vapor space above the liquid.

  • Flash Point Observation: The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite.

  • Validation: The apparatus is calibrated using a standard liquid with a known flash point to ensure the accuracy and reliability of the measurement.

GHS_Flammability_Workflow cluster_0 Flammability Assessment cluster_1 GHS Classification A Determine Flash Point (FP) (e.g., Pensky-Martens Closed Cup) B Compare FP to GHS Criteria A->B FP Value C4 Category 4 60°C < FP ≤ 93°C B->C4 60°C < FP ≤ 93°C C1 Category 1 FP < 23°C & BP ≤ 35°C C2 Category 2 FP < 23°C & BP > 35°C C3 Category 3 23°C ≤ FP ≤ 60°C Result This compound Classification: Category 4 (H227: Combustible liquid) C4->Result NC Not Classified FP > 93°C

Caption: GHS classification workflow for flammable liquids.

Health Hazard Analysis: Dermal and Ocular Effects

The potential for a chemical to cause damage upon contact with skin and eyes is a primary toxicological endpoint. This compound is classified as both a skin and eye irritant.

GHS Classification: Skin Irritation Category 2

The substance is classified as Skin Irritation Category 2 , with the hazard statement H315: Causes skin irritation .[1] This classification is applied to substances that produce reversible skin irritation.[4] The GHS criteria for Category 2 are based on animal studies, typically following OECD Test Guideline 404, where at least 2 out of 3 tested animals exhibit a mean score of ≥ 2.3 and ≤ 4.0 for erythema (redness) or edema (swelling) from gradings at 24, 48, and 72 hours after patch removal, or if inflammation persists to the end of the observation period.[5][6]

The classification of this compound indicates that experimental data has met these specific scoring criteria, demonstrating a significant but reversible inflammatory response on the skin.

Experimental Protocol: OECD 404 Acute Dermal Irritation/Corrosion

The OECD 404 guideline provides a robust and internationally recognized method for assessing skin irritation potential.[1][7][8][9][10] The protocol is designed as a self-validating system with clear scoring criteria and a stepwise approach to minimize animal use.

Step-by-Step Methodology (OECD 404):

  • Animal Selection: Healthy, young adult albino rabbits are typically used.[1][7]

  • Test Area Preparation: Approximately 24 hours before the test, the fur on the animal's back is clipped.

  • Substance Application: A 0.5 mL (for liquids) or 0.5 g (for solids) dose of this compound is applied to a small area (~6 cm²) of skin and covered with a gauze patch under a semi-occlusive dressing.[7]

  • Exposure Period: The substance remains in contact with the skin for 4 hours.[7]

  • Observation and Scoring: After patch removal, the skin is examined for erythema and edema at 1, 24, 48, and 72 hours.[1][8] Reactions are scored on a scale of 0 (none) to 4 (severe).

  • Data Analysis: The mean scores for each animal are calculated. If the criteria for Category 2 are met, the substance is classified accordingly. The reversibility of effects is observed for up to 14 days.[1][7]

OECD_404_Workflow cluster_0 OECD 404 Protocol cluster_1 GHS Classification Criteria A Apply substance to skin of 1 albino rabbit (4-hr exposure) B Observe & Score Erythema/Edema (1, 24, 48, 72 hrs) A->B C Calculate Mean Scores B->C D Mean Score ≥ 2.3 to ≤ 4.0 for Erythema or Edema in ≥2 of 3 animals? C->D Result_Cat2 Classify: Category 2 (H315: Causes skin irritation) D->Result_Cat2 Yes Result_NC Not Classified D->Result_NC No

Caption: Simplified workflow for Skin Irritation testing (OECD 404).

GHS Classification: Serious Eye Irritation Category 2A

This compound is classified as Serious Eye Irritation Category 2A , with the hazard statement H319: Causes serious eye irritation .[1] This category applies to substances that produce reversible eye irritation within an observation period of 21 days.[11][12] The specific criteria for sub-category 2A involve positive responses (e.g., corneal opacity ≥ 1, iritis ≥ 1, conjunctival redness ≥ 2, or conjunctival edema ≥ 2) in at least 2 of 3 tested animals, calculated as mean scores at 24, 48, and 72 hours.[11] The "A" designation is used when these effects are not fully reversible within 7 days.[12]

Experimental Protocol: OECD 405 Acute Eye Irritation/Corrosion

The standard for this determination is the OECD Test Guideline 405.[13][14][15][16][17] This protocol, like OECD 404, emphasizes a weight-of-the-evidence approach and sequential testing to reduce animal distress.[13][14]

Step-by-Step Methodology (OECD 405):

  • Animal Selection: Healthy, adult albino rabbits are used.

  • Pre-Test Considerations: A weight-of-the-evidence analysis is performed. If a substance is a known skin corrosive (Category 1), it is presumed to be a serious eye irritant, and in vivo testing is avoided.[13]

  • Substance Instillation: A single dose (typically 0.1 mL for liquids) of this compound is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control.[15]

  • Observation and Scoring: The eyes are examined at 1, 24, 48, and 72 hours after instillation.[15] Lesions of the cornea (opacity), iris, and conjunctiva (redness and edema/chemosis) are scored using a standardized system.

  • Data Analysis and Classification: Mean scores are calculated for each animal across the observation points. The substance is classified as Category 2A if the criteria for reversible irritation are met and the effects do not fully reverse within 7 days.[11][12]

Health Hazard Analysis: Target Organ Toxicity

GHS Classification: Specific Target Organ Toxicity - Single Exposure (STOT-SE) Category 3

This compound is classified as STOT-SE Category 3 , with the hazard statement H335: May cause respiratory irritation .[1] This classification is unique within the STOT-SE hazard class. Category 3 is reserved for transient (temporary) and reversible effects, specifically narcotic effects or respiratory tract irritation.[18][19][20]

The classification is primarily based on human data showing respiratory irritation (e.g., sore throat, cough, breathing difficulties) that impairs function.[18] In the absence of human data, animal studies showing clear signs of respiratory tract irritation may be used. Unlike STOT-SE Categories 1 and 2, which are based on significant toxicity in specific organs, Category 3 addresses more localized, reversible effects on the respiratory system.[18][21] The classification of this compound indicates that there is sufficient evidence to conclude it causes such effects upon a single exposure, likely via inhalation.

Experimental Basis for STOT-SE Category 3 Classification

While a single, specific OECD guideline for STOT-SE Category 3 (Respiratory Irritation) does not exist in the same way as for skin/eye irritation, the data is typically derived from acute inhalation toxicity studies (e.g., OECD 403 or similar).

Evidence Generation (Conceptual):

  • Exposure: Animals (typically rats) are exposed to the substance via inhalation for a defined period.

  • Clinical Observation: During and after exposure, animals are closely monitored for clinical signs of respiratory irritation. This includes observations of labored breathing, nasal discharge, coughing, and changes in respiratory rate.

  • Pathology: At the end of the study, macroscopic and microscopic (histopathology) examination of the respiratory tract (nasal passages, trachea, lungs) is performed to look for evidence of inflammatory changes, cell damage, or other signs of irritation.

  • Weight of Evidence: A classification is made based on the consistency and significance of these findings, considering their relevance to human health. The key is demonstrating transient, irritating effects on the respiratory system.

STOT_SE_Workflow cluster_0 Evaluate Effects cluster_1 Classification A Single Exposure Data (Human or Animal) B Significant Toxicity (Irreversible/Severe) A->B C Transient Effects A->C D STOT-SE Cat 1 or 2 B->D E Narcotic Effects? C->E F Respiratory Tract Irritation? C->F E->F No G STOT-SE Cat 3 (Narcotic Effects) E->G Yes H STOT-SE Cat 3 (Respiratory Irritation) F->H Yes I Not Classified F->I No Result This compound Classification: STOT-SE Category 3 (H335: May cause respiratory irritation) H->Result

Caption: Decision logic for STOT-Single Exposure classification.

Conclusion and Recommendations

The GHS classification of this compound as a combustible liquid (Category 4) , a skin irritant (Category 2) , a serious eye irritant (Category 2A) , and a respiratory tract irritant (STOT-SE Category 3) provides a clear, scientifically grounded framework for its safe handling. Professionals in research and drug development must implement appropriate safety measures commensurate with these hazards. This includes:

  • Storage: Store away from ignition sources in a well-ventilated area.

  • Handling: Use appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat. When there is a potential for aerosol generation or inhalation, work should be conducted in a chemical fume hood.

  • First Aid: Ensure that safety showers and eyewash stations are readily accessible. Familiarize personnel with first aid procedures for skin and eye contact.

By understanding the causality and the rigorous, validated experimental protocols that form the basis of these GHS classifications, organizations can foster a culture of safety and ensure the well-being of their scientific staff.

References

N-ethyl-N-methylacetamide boiling and melting point data

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of N-ethyl-N-methylacetamide

Abstract

This compound (CAS No. 38806-26-7) is a tertiary amide of growing interest in various chemical and pharmaceutical sectors.[1][2] A thorough understanding of its fundamental physicochemical properties, particularly its boiling and melting points, is critical for its application in synthesis, formulation, and process development. This guide provides a comprehensive analysis of the available data for this compound, contextualizes these values through the lens of molecular structure and intermolecular forces, and presents rigorous, field-proven protocols for their experimental determination. By explaining the causality behind experimental design, this document serves as an essential resource for researchers, scientists, and drug development professionals seeking to work with this compound.

Introduction to this compound: A Tertiary Amide

This compound, with the molecular formula C₅H₁₁NO, is an N,N-disubstituted amide.[1][2][3] Unlike primary and secondary amides, the nitrogen atom in this compound is bonded to two alkyl groups (ethyl and methyl) and the carbonyl carbon. This structural feature is paramount as it dictates the compound's intermolecular interactions and, consequently, its physical properties. Its utility can range from a specialized solvent to a key building block in the synthesis of more complex molecules.

The Role of Intermolecular Forces in Amide Physicochemical Properties

The boiling and melting points of amides are direct reflections of the strength of their intermolecular forces.

  • Primary (R-CO-NH₂) and Secondary (R-CO-NHR') Amides: These molecules can act as both hydrogen bond donors (via the N-H protons) and acceptors (via the carbonyl oxygen and the nitrogen lone pair). This leads to extensive hydrogen bonding networks, resulting in significantly high boiling and melting points compared to other functional groups of similar molecular weight.[4][5][6]

  • Tertiary (R-CO-NR'R'') Amides: this compound, as a tertiary amide, possesses a highly polar carbonyl group which facilitates strong dipole-dipole interactions. However, it lacks N-H bonds and therefore cannot participate in hydrogen bonding as a donor.[4][5] This absence of hydrogen bonding capability is the single most important factor leading to its characteristically lower boiling and melting points when compared to its primary and secondary isomers.

Boiling and Melting Point Data Analysis

The accurate physical data for this compound is contrasted with its secondary amide isomers to illustrate the principles discussed above.

CompoundCAS NumberMolecular Weight ( g/mol )Amide TypeMelting Point (°C)Boiling Point (°C)
This compound 38806-26-7101.15Tertiary Not Reported170.7 ± 8.0 (Predicted)[3]
N-Propylacetamide589-40-2101.15Secondary14.5221
N-Isopropylacetamide5340-41-0101.15Secondary61-64205-207
N-Methylbutanamide2425-70-9101.15Secondary-16215

Note: Data for isomers is sourced from publicly available chemical databases for comparative purposes.

The predicted boiling point of this compound is substantially lower than the experimentally determined boiling points of its secondary amide isomers, which underscores the critical contribution of hydrogen bonding to the volatility of amides.

Protocols for Experimental Determination

To ensure data integrity, the following self-validating protocols are recommended. The causality behind each step is crucial for obtaining reproducible and accurate results.

Protocol: Boiling Point Determination (Ebulliometry)

This method relies on accurately measuring the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

  • Sample Preparation: Ensure the this compound sample is of high purity (≥97%). Purity should be verified by a primary analytical method such as Gas Chromatography (GC) or NMR spectroscopy. Impurities can alter the vapor pressure and lead to inaccurate boiling point measurements.

  • Apparatus Setup: Assemble a distillation apparatus in a fume hood. Use a round-bottom flask of appropriate size to hold the sample and a few boiling chips to ensure smooth boiling.

  • Thermometer Calibration: Use a calibrated thermometer or a digital temperature probe. The calibration must be traceable to a standard to ensure the trustworthiness of the reading. Position the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor in equilibrium with the liquid.

  • Heating: Heat the flask gently and uniformly using a heating mantle. A slow, steady heating rate is critical to establish thermal equilibrium between the liquid and vapor phases. Rapid heating can cause superheating and erroneous readings.

  • Data Acquisition: Record the temperature when it stabilizes as the liquid boils and a steady stream of condensate is observed.

  • Pressure Correction: Simultaneously, record the ambient atmospheric pressure using a barometer. The boiling point is highly dependent on pressure. If the measured pressure deviates from standard pressure (760 mmHg), the observed boiling point must be corrected using a nomograph or the Clausius-Clapeyron relation. This correction is a self-validating step that grounds the data to a standard reference.

Protocol: Melting Point Determination (Capillary Method)

This protocol determines the temperature range over which the solid-to-liquid phase transition occurs.

  • Sample Preparation: If this compound is solid at room temperature, ensure the sample is thoroughly dried and finely powdered. A wet sample will show a depressed melting point, while a coarse sample will heat unevenly.

  • Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm. Proper packing ensures efficient heat transfer.

  • Instrument Setup: Place the capillary tube in a calibrated melting point apparatus. Modern digital instruments provide programmable, slow heating ramps, which are essential for accuracy.

  • Heating Rate: A critical parameter for trustworthiness is the heating rate. A rapid scan can be performed initially to find an approximate melting point. For the final measurement, the temperature should be raised slowly (1-2 °C per minute) as it approaches the expected melting point. This ensures the sample and the thermometer are in thermal equilibrium.

  • Observation & Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). A pure compound will exhibit a sharp melting range of <1 °C. A broad melting range is a reliable indicator of impurities.

Experimental Workflow Diagram

The following diagram illustrates the logical flow for the rigorous determination of these physicochemical properties.

G cluster_prep 1. Preparation & Purity cluster_exp 2. Experimental Measurement cluster_data 3. Data Validation & Reporting Sample Obtain Sample Purity Purity Analysis (GC/NMR) Sample->Purity Verify ≥97% BP_Exp Boiling Point Determination Purity->BP_Exp If pure MP_Exp Melting Point Determination Purity->MP_Exp If pure Record Record Raw Data (Temp, Pressure, Range) BP_Exp->Record MP_Exp->Record Validate Pressure Correction (for BP) Range Analysis (for MP) Record->Validate Standardize Report Final Report Validate->Report Finalize

Caption: Workflow for Physicochemical Property Determination.

Safety and Handling Considerations

As with any chemical, proper safety protocols must be observed when handling this compound. Researchers should always consult the latest Safety Data Sheet (SDS) before use.[7][8] Standard personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves, and a lab coat, is mandatory.[7][8] All experimental work should be conducted in a well-ventilated area or a certified chemical fume hood to avoid inhalation of vapors.[7][9]

Conclusion

References

Literature search for novel uses of N-ethyl-N-methylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Novel Applications of N-ethyl-N-methylacetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Re-evaluating a Versatile Amide Solvent

This compound (NEMA), a tertiary amide with the chemical formula C5H11NO, has traditionally been utilized as a polar aprotic solvent in organic synthesis.[1][2] Its favorable physicochemical properties, including a high boiling point and miscibility with a range of organic solvents, have made it a reliable medium for various chemical reactions.[1][2] However, recent advancements in our understanding of complex biological processes and materials science have opened the door to novel and sophisticated applications for this seemingly simple molecule. This guide delves into the emerging, high-impact uses of this compound beyond its conventional role as a solvent, focusing on its potential as a chemical chaperone in protein refolding, a building block for targeted protein degraders, and a precursor in the synthesis of advanced silane-based materials.

Physicochemical Properties of this compound

A thorough understanding of the molecular characteristics of this compound is crucial for appreciating its utility in these novel applications. The following table summarizes its key physicochemical properties.

PropertyValueSource
Molecular Formula C5H11NO[1]
Molecular Weight 101.15 g/mol [1]
CAS Number 38806-26-7[1]
Appearance Liquid
Boiling Point Not available
Melting Point Not available
Density Not available
Solubility Miscible with water[3]

Part 1: this compound as a Chemical Chaperone in Protein Refolding

The misfolding and aggregation of proteins are central to the pathology of numerous human diseases, including many neurodegenerative disorders.[4][5] Chemical chaperones are small molecules that can stabilize proteins, prevent aggregation, and facilitate correct folding.[4][5][6] While osmolytes like trimethylamine N-oxide (TMAO) and hydrophobic compounds like 4-phenylbutyric acid (PBA) are well-known chemical chaperones, there is a growing interest in identifying new and potentially more effective agents.[4][6]

Mechanism of Action: A Hypothesis

Based on studies of related amides like N-methylacetamide, which serves as a model for the peptide bond, this compound is hypothesized to act as a chemical chaperone through a combination of mechanisms.[7] Its amphiphilic nature allows it to interact with both hydrophobic and hydrophilic regions of a misfolded protein. It is proposed that this compound can disrupt the non-native hydrophobic interactions that lead to aggregation, thereby providing a more favorable environment for the protein to refold into its native conformation.

cluster_0 Protein Misfolding & Aggregation cluster_1 Chaperone-Mediated Refolding Misfolded Protein Misfolded Protein Aggregate Aggregate Misfolded Protein->Aggregate Aggregation NEMA N-ethyl-N- methylacetamide Misfolded Protein->NEMA Interaction Refolding Intermediate Refolding Intermediate NEMA->Refolding Intermediate Stabilization Native Protein Native Protein Refolding Intermediate->Native Protein Refolding cluster_0 PROTAC Structure Target Protein Target Protein PROTAC PROTAC Target Protein->PROTAC Binds Proteasome Proteasome Target Protein->Proteasome Degradation E3 Ligase E3 Ligase PROTAC->E3 Ligase Recruits E3 Ligase->Target Protein Ubiquitinates Degraded Protein Proteasome->Degraded Protein Target Ligand Target Ligand Linker Linker (contains NEMA-derived moiety) Target Ligand->Linker E3 Ligase Ligand E3 Ligase Ligand Linker->E3 Ligase Ligand N-ethylacetamide N-ethylacetamide Reaction Reaction (70-80°C) N-ethylacetamide->Reaction Methylvinyldichlorosilane Methylvinyldichlorosilane Methylvinyldichlorosilane->Reaction Acid-binding agent Acid-binding agent Acid-binding agent->Reaction Filtration Filtration Reaction->Filtration Rectification Rectification Filtration->Rectification Product Methylvinyldi (N-ethylacetamido)silane Rectification->Product

References

Methodological & Application

Application Note: A Validated Protocol for the Laboratory Synthesis of N-ethyl-N-methylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, technically-grounded protocol for the synthesis of N-ethyl-N-methylacetamide, a tertiary amide. The guide moves beyond a simple recitation of steps to explain the underlying chemical principles, ensuring that researchers can not only replicate the procedure but also adapt it with a full understanding of the reaction dynamics. Every stage of this protocol, from reagent selection to final product characterization, is designed as a self-validating system to ensure scientific integrity and reproducibility.

Principle and Strategy

The synthesis of this compound is most reliably achieved through the nucleophilic acyl substitution reaction. This method involves the acylation of a secondary amine, N-ethylmethylamine, using acetyl chloride. The reaction is robust, high-yielding, and a classic example of amide bond formation.

Reaction Mechanism: The lone pair of electrons on the nitrogen atom of N-ethylmethylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetyl chloride. This forms a tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as a leaving group. A non-nucleophilic base is added to neutralize the hydrogen chloride (HCl) byproduct, which prevents the protonation of the starting amine and drives the reaction to completion[1].

Overall Reaction: CH₃CH₂NH(CH₃) + CH₃COCl → CH₃CON(CH₃)CH₂CH₃ + HCl

Materials and Methods

Reagent and Solvent Data

A thorough understanding of the reagents is critical for both safety and reaction success.

Reagent/SolventFormulaMW ( g/mol )RoleKey Hazards
N-EthylmethylamineC₃H₉N59.11NucleophileFlammable, Corrosive
Acetyl ChlorideC₂H₃ClO78.50Acylating AgentCorrosive, Water-Reactive
Triethylamine (TEA)C₆H₁₅N101.19HCl Scavenger/BaseFlammable, Corrosive
Dichloromethane (DCM)CH₂Cl₂84.93Anhydrous SolventVolatile, Irritant
Hydrochloric Acid (1M)HCl36.46Workup ReagentCorrosive
Sodium Bicarbonate (Sat. Sol.)NaHCO₃84.01Workup ReagentIrritant
Brine (Sat. NaCl Sol.)NaCl58.44Workup ReagentN/A
Anhydrous Sodium SulfateNa₂SO₄142.04Drying AgentHygroscopic
Equipment
  • Round-bottom flask (two-necked, 100 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice/water bath

  • Inert atmosphere setup (Nitrogen or Argon gas line)

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Standard laboratory glassware

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, nitrile gloves

Detailed Synthesis Protocol

This protocol is designed for a ~5g scale synthesis. All operations involving volatile and hazardous reagents must be performed in a certified chemical fume hood.

Reaction Setup and Execution
  • Reagent Preparation: In a 100 mL two-necked round-bottom flask equipped with a magnetic stir bar, dissolve N-ethylmethylamine (5.0 g, 84.6 mmol) and triethylamine (12.8 mL, 93.1 mmol, 1.1 eq) in 40 mL of anhydrous dichloromethane.

    • Causality Note: Triethylamine is a non-nucleophilic base used to scavenge the HCl produced during the reaction. An excess (1.1 equivalents) ensures complete neutralization without interfering with the primary reaction[2]. Anhydrous DCM is used as the solvent because acetyl chloride reacts violently with water[3].

  • Inert Atmosphere and Cooling: Seal the flask and establish an inert atmosphere by flushing with nitrogen. Cool the flask to 0 °C using an ice/water bath.

    • Causality Note: The acylation reaction is highly exothermic. Cooling the reaction mixture is crucial to control the reaction rate, prevent side reactions, and ensure safety[1][2].

  • Addition of Acetyl Chloride: Prepare a solution of acetyl chloride (6.6 g, 84.6 mmol, 1.0 eq) in 10 mL of anhydrous dichloromethane. Add this solution to the stirred amine mixture dropwise via a dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

    • Causality Note: Slow, dropwise addition is essential to manage the exothermic nature of the reaction. A rapid addition can lead to a dangerous increase in temperature and pressure.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for an additional 2 hours to ensure the reaction proceeds to completion. The formation of a white precipitate (triethylamine hydrochloride) will be observed.

Workup and Isolation
  • Quenching: Carefully pour the reaction mixture into a separatory funnel containing 50 mL of deionized water to quench the reaction.

  • Aqueous Washes:

    • Wash the organic layer with 1M HCl (2 x 30 mL) to remove any unreacted N-ethylmethylamine and triethylamine.

    • Wash with a saturated sodium bicarbonate solution (2 x 30 mL) to neutralize any remaining acid.

    • Finally, wash with brine (1 x 30 mL) to reduce the amount of dissolved water in the organic layer.

    • Causality Note: This sequence of washes systematically removes basic, acidic, and water-soluble impurities, which is a fundamental and effective purification technique for many organic syntheses[1].

  • Drying and Solvent Removal: Dry the separated organic layer over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound as an oil.

Purification

The crude product can be purified by fractional distillation under reduced pressure. Collect the fraction boiling at the appropriate temperature for this compound (Predicted Boiling Point: 170.7±8.0 °C at 760 mmHg)[4][5].

  • Alternative Purification: For small-scale reactions or thermally sensitive compounds, flash column chromatography on silica gel can be an effective alternative to distillation[6].

Synthesis Workflow Visualization

The following diagram outlines the logical flow of the entire synthesis process.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis reagents 1. Prepare Reagents (Amine, Base, Solvent) cooling 2. Cool to 0°C (Ice Bath) reagents->cooling Inert Atmosphere addition 3. Add Acetyl Chloride (Dropwise) cooling->addition stir 4. Stir at RT (2 hours) addition->stir workup 5. Aqueous Workup (Wash & Dry) stir->workup evaporation 6. Solvent Removal (Rotovap) workup->evaporation distill 7. Purify (Distillation) evaporation->distill char 8. Characterize (NMR, IR, MS) distill->char

Caption: High-level workflow for the synthesis of this compound.

Product Characterization

Confirming the identity and purity of the final product is a non-negotiable step in synthesis.

PropertyExpected Value/Observation
Molecular Formula C₅H₁₁NO[4][7]
Molecular Weight 101.15 g/mol [4][7]
Appearance Colorless liquid
¹H NMR Expect signals corresponding to: CH₃C=O (singlet), N-CH₃ (singlet), N-CH₂CH₃ (quartet), NCH₂CH₃ (triplet).
¹³C NMR Expect signals for all 5 distinct carbon atoms.
IR Spectroscopy Strong C=O (amide) stretch expected around 1650 cm⁻¹.
Mass Spectrometry Molecular ion peak (M+) at m/z = 101.08.

Methodology for characterization should follow standard laboratory procedures for NMR, IR, and MS analysis[8].

Safety and Hazard Management

  • Acetyl Chloride: Highly corrosive and reacts violently with water, releasing HCl gas. Handle only in a fume hood with appropriate PPE.

  • N-Ethylmethylamine & Triethylamine: Flammable liquids and corrosive. Avoid inhalation and skin contact.

  • Dichloromethane: A volatile solvent. Minimize inhalation.

  • General Precautions: The reaction is exothermic and should be cooled adequately. All waste should be disposed of according to institutional guidelines.

References

Application Notes & Protocols: Leveraging N-ethyl-N-methylacetamide as a High-Boiling Point Solvent in Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Need for Specialized High-Boiling Point Solvents

In modern organic synthesis and drug development, the choice of solvent is a critical parameter that can dictate reaction outcomes, efficiency, and scalability. While common solvents are well-characterized, there is a persistent need for specialized solvents with unique property profiles to tackle challenging chemical transformations. N-ethyl-N-methylacetamide (NEMA), a polar aprotic solvent, is emerging as a powerful tool for reactions requiring elevated temperatures and specific solvation properties. Its high boiling point, thermal stability, and excellent dissolving power for a wide range of organic compounds and polymers make it a compelling alternative to traditional solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP).[1][2]

This guide provides an in-depth exploration of this compound, offering a technical overview, a comparative analysis against other common solvents, and detailed, field-proven protocols for its application in high-temperature synthesis and challenging peptide chemistry.

Section 1: Physicochemical Profile and Comparative Analysis

This compound (CAS: 38806-26-7) is a tertiary amide characterized by a unique combination of polarity and a high boiling point.[3] These properties are fundamental to its utility in the laboratory.

1.1: Core Properties of this compound

The key physicochemical properties of NEMA are summarized below. This data provides the foundational knowledge required for its safe and effective implementation in experimental design.

PropertyValueSource
Molecular Formula C₅H₁₁NO[3][4]
Molecular Weight 101.15 g/mol [3][4]
Boiling Point ~206-208 °C (for the related N-Ethylacetamide)[5]
Flash Point ~107 °C (for the related N-Ethylacetamide)[6][7]
Density ~0.924 g/cm³ (for the related N-Ethylacetamide)[5][7]
Appearance Colorless Liquid[5]
Solubility Miscible with water and many organic solvents[5][8]
1.2: Comparative Analysis with Standard Polar Aprotic Solvents

The decision to use NEMA is best made by comparing its properties to those of other high-boiling point polar aprotic solvents. Polar aprotic solvents are valued for their ability to dissolve salts and stabilize charged intermediates without participating in hydrogen bonding, which can hinder the reactivity of nucleophiles.[9][10][11]

SolventBoiling Point (°C)Dielectric ConstantDipole Moment (D)Key Considerations
This compound ~208 Not Widely ReportedNot Widely ReportedHigh thermal stability; structurally similar to peptide bonds.
Dimethylformamide (DMF) 15336.73.86Thermally unstable; can decompose to dimethylamine and carbon monoxide.[10]
Dimethyl Sulfoxide (DMSO) 18946.73.96Strong oxidizing agent at high temperatures; difficult to remove.[1][10]
N-Methylpyrrolidone (NMP) 20332.34.09Reproductive toxicity concerns; often subject to regulatory restrictions.[1]
Dimethylacetamide (DMAc) 16537.83.72Reacts with strong acids and bases.[1][9]

This comparison highlights NEMA's position as a high-boiling point solvent that may circumvent some of the stability and safety issues associated with more traditional options like DMF and NMP.

Section 2: The Rationale for Use: Causality in Solvent Selection

Why Choose a High-Boiling Point Solvent?

Many chemical reactions, such as nucleophilic aromatic substitutions (SNAAr) or certain cross-coupling reactions, have high activation energy barriers.

  • Kinetic Control: Operating at elevated temperatures (e.g., >150 °C) provides the necessary thermal energy to overcome these barriers, significantly increasing the reaction rate and leading to practical conversion times. NEMA's high boiling point allows these temperatures to be reached at atmospheric pressure, simplifying the experimental setup.[2]

  • Solubility: The solubility of reactants, particularly complex organic molecules and inorganic salts, often increases dramatically with temperature. NEMA's excellent solvency at high temperatures ensures a homogeneous reaction medium, which is critical for efficient reactivity.

Why Choose a Polar Aprotic Solvent?

The "aprotic" nature of NEMA is crucial for many ionic reactions.

  • Enhanced Nucleophilicity: Protic solvents (like water or alcohols) can form hydrogen bonds with anionic nucleophiles, creating a "solvent cage" that stabilizes the nucleophile but severely reduces its reactivity.[11] Polar aprotic solvents like NEMA solvate the accompanying cation but leave the anion relatively "bare" and highly reactive, accelerating reactions such as those following an Sₙ2 mechanism.[10]

G prep 1. System Prep (Flame-dry, N₂ atm) reagents 2. Add Reagents (K-Phenoxide, NEMA, 4-Fluorobenzonitrile) prep->reagents heat 3. Heat Reaction (160-170 °C) reagents->heat monitor 4. Monitor by TLC (Check for starting material) heat->monitor monitor->heat Incomplete workup 5. Workup (Quench, Precipitate, Filter) monitor->workup Complete purify 6. Purify (Recrystallize or Chromatography) workup->purify product Final Product purify->product

References

Application Notes & Protocols: N-ethyl-N-methylacetamide in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Standard Solvent

N-ethyl-N-methylacetamide (NEMA) is a tertiary amide that emerges as a highly versatile yet specialized tool in the arsenal of the modern organic chemist. With the molecular formula C5H11NO, its true utility lies in a unique combination of physical and chemical properties that enable reaction pathways and processing efficiencies that are often challenging to achieve with more conventional solvents.[1][2][3][4] As a polar aprotic solvent, it is distinguished by a high dielectric constant, a wide liquid range, and excellent thermal stability, making it an ideal medium for a variety of chemical transformations, particularly those requiring high temperatures or the dissolution of recalcitrant substrates.

This guide provides an in-depth exploration of this compound's applications, moving beyond a simple catalog of uses to explain the causality behind its efficacy. We will delve into its role as a high-performance solvent, its utility in specific synthetic contexts, and provide detailed, field-tested protocols for its application.

Physicochemical Properties of this compound

The functional advantages of this compound are rooted in its fundamental properties. A summary of its key physicochemical data is presented below for easy reference.

PropertyValueSource(s)
Molecular Formula C5H11NO[1][2][3]
Molecular Weight 101.15 g/mol [1][2][3]
CAS Number 38806-26-7[1][2][3]
Appearance Liquid[5]
Boiling Point 170.7 ± 8.0 °C (Predicted)[2]
Density 0.876 ± 0.06 g/cm³ (Predicted)[2]
Polar Surface Area 20.3 Ų[1]
pKa -0.41 ± 0.70 (Predicted)[2][3]
Storage Temperature Room Temperature, Sealed in Dry Conditions[2][3]

Core Application: A High-Performance Solvent System

The primary application of this compound in organic synthesis is as a polar aprotic solvent. Its structure, featuring a highly polarized carbonyl group and nitrogen atom with alkyl substituents, prevents it from acting as a hydrogen bond donor. This characteristic is crucial for accelerating reaction rates in nucleophilic substitutions, particularly S_N2 and S_NAr reactions, where it effectively solvates cations while leaving anions relatively "bare" and more nucleophilic.

Causality Behind Solvent Efficacy

The utility of this compound as a solvent is not accidental; it is a direct consequence of its molecular architecture. The following diagram illustrates the relationship between its core properties and its primary applications.

G cluster_properties Chemical Properties cluster_applications Synthetic Applications Prop1 High Polarity (Large Dipole Moment) App1 Enhanced Solubility (Polar & Ionic Species) Prop1->App1 Enables dissolution Prop2 Aprotic Nature (No H-Bond Donating) App2 Accelerated Nucleophilic Reactions (e.g., SNAr) Prop2->App2 'Frees' nucleophiles Prop3 High Boiling Point & Thermal Stability App3 High-Temperature Synthesis Medium Prop3->App3 Allows for higher reaction energies App1->App2 G A 1. Reagent Preparation - Monomer - Initiator / RAFT Agent - this compound (Solvent) B 2. Reaction Setup - Charge reactor with solvent and monomer - Degas via N2 purge or freeze-pump-thaw A->B C 3. Polymerization - Heat to desired temperature - Add initiator - Monitor conversion (e.g., via NMR, GC) B->C D 4. Termination & Isolation - Quench reaction (e.g., cool, expose to air) - Precipitate polymer in a non-solvent (e.g., ether, hexane) C->D E 5. Purification & Drying - Filter and wash polymer - Dry under vacuum to remove residual solvent D->E

References

Protocol for GC-MS analysis of N-ethyl-N-methylacetamide purity

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Purity Analysis of N-ethyl-N-methylacetamide

Introduction

This compound (C₅H₁₁NO, Mol. Wt. 101.15) is a tertiary amide with applications as a specialty solvent, a stabilizer, and an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2][3] The purity of such compounds is a critical quality attribute, as impurities can affect reaction yields, product stability, and the safety profile of the final product. Therefore, a robust and reliable analytical method for determining its purity is essential for quality control and regulatory compliance in drug development and chemical manufacturing.

This application note details a comprehensive protocol for the determination of this compound purity using Gas Chromatography-Mass Spectrometry (GC-MS). The method is designed to be specific, accurate, and precise, providing a trustworthy system for researchers, scientists, and quality control analysts. The protocol is grounded in established analytical principles and validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring its suitability for its intended purpose.[4][5]

Principle of the Method

Gas Chromatography (GC) separates volatile and semi-volatile compounds based on their differential partitioning between a gaseous mobile phase and a stationary phase within a capillary column.[6][7] As the sample components travel through the column at different rates, they are separated primarily based on their boiling points and polarity.[8] Following separation, the eluted compounds enter the Mass Spectrometer (MS), which acts as a detector. In the MS, molecules are ionized, typically by electron impact (EI), causing them to fragment into characteristic patterns. These fragments are then separated by their mass-to-charge ratio (m/z), generating a mass spectrum that serves as a molecular fingerprint for identification. The total ion chromatogram (TIC) provides quantitative data based on peak area, allowing for the calculation of purity.

This method leverages the high separation efficiency of capillary GC and the definitive identification capabilities of MS to provide a robust assessment of this compound purity, capable of both quantifying the main component and identifying potential impurities.

Materials, Reagents, and Instrumentation

Materials and Reagents
  • This compound Reference Standard: Purity ≥ 99.5%

  • This compound Sample: Batch to be tested

  • Methanol: HPLC or GC-grade, ≥ 99.9% purity

  • Helium: Ultra-high purity (99.999%)

  • Vials: 2 mL amber glass autosampler vials with PTFE-lined septa

  • Volumetric flasks: Class A (10 mL, 50 mL, 100 mL)

  • Pipettes: Calibrated micropipettes

Instrumentation
  • Gas Chromatograph: Agilent 7890A GC system or equivalent, equipped with a split/splitless injector and an autosampler.

  • Mass Spectrometer: Agilent 5975C Mass Selective Detector (MSD) or equivalent single quadrupole MS.

  • GC Column: A mid-polarity column is recommended to achieve good peak shape for the amide. An Agilent HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column is a suitable choice.[9][10]

Experimental Workflow Diagram

GCMS_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing & Reporting A Receive this compound Sample B Prepare Stock Solutions (Reference Standard & Sample) A->B C Generate Calibration Curve Standards (Serial Dilution) B->C D Prepare Quality Control (QC) Samples C->D E System Suitability Test (SST) D->E Load Autosampler F Run Calibration Standards E->F G Run QC and Test Samples F->G H Peak Identification & Integration G->H Acquire Data I Generate Calibration Curve (Linear Regression) H->I J Calculate Purity (% Area) I->J K Final Report Generation J->K

Caption: Workflow for GC-MS Purity Analysis.

Detailed Protocols

Preparation of Standard and Sample Solutions

Causality: Methanol is chosen as the solvent due to its high volatility, compatibility with common GC phases, and ability to readily dissolve the analyte without reacting with it.[11][12] Using Class A volumetric glassware ensures the accuracy required for quantitative analysis.

  • Reference Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with methanol. Mix thoroughly. This is the Stock Standard.

  • Sample Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of the this compound test sample into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with methanol. Mix thoroughly. This is the Stock Sample.

  • Working Sample Solution (100 µg/mL):

    • Pipette 1.0 mL of the Stock Sample into a 10 mL volumetric flask and dilute to volume with methanol.

    • Transfer the solution to an autosampler vial for analysis.

GC-MS Instrumental Parameters

Causality: The split injection mode is used to prevent column overloading with a high-concentration main peak, ensuring sharp, symmetrical peaks. The temperature program is designed to elute the relatively polar this compound in a reasonable time while allowing for the separation of any less volatile impurities. The MS is operated in full scan mode for initial identification of impurities and in Selected Ion Monitoring (SIM) mode for enhanced sensitivity during quantification if needed.

Parameter Setting
GC System Agilent 7890A
Column HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent
Inlet Split/Splitless
Inlet Temperature 250 °C
Injection Volume 1.0 µL
Split Ratio 50:1
Carrier Gas Helium
Flow Rate 1.0 mL/min (Constant Flow)
Oven Program Initial: 60 °C, hold for 2 min
Ramp: 15 °C/min to 240 °C
Hold: at 240 °C for 5 min
MS System Agilent 5975C MSD
Ion Source Electron Impact (EI)
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Electron Energy 70 eV
Scan Range (Full Scan) 35 - 300 amu
Solvent Delay 3.0 min

Method Validation

The analytical method must be validated to demonstrate its suitability for its intended purpose, as mandated by regulatory bodies.[13][14] The validation protocol should adhere to the principles outlined in ICH Q2(R1).[4][15][16]

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Protocol: Analyze a sample of methanol (blank) to ensure no interfering peaks are present at the retention time of this compound. Analyze the reference standard and the test sample. The mass spectrum of the main peak in the sample chromatogram must match the mass spectrum of the reference standard.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.

  • Protocol: Prepare a series of at least five calibration standards from the Stock Standard, typically ranging from 1 µg/mL to 150 µg/mL. Inject each standard in triplicate. Plot the average peak area against the concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.995.

Accuracy

Accuracy is the closeness of the test results to the true value. It is determined by recovery studies.

  • Protocol: Prepare a sample matrix (if applicable) and spike it with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze these samples in triplicate.

  • Calculation: % Recovery = [(Measured Concentration) / (Spiked Concentration)] x 100

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Repeatability (Intra-assay precision): Analyze six replicate preparations of the test sample at 100% of the target concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0% for both repeatability and intermediate precision.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantified with acceptable precision and accuracy.

  • Protocol: These can be estimated based on the signal-to-noise ratio (S/N). LOD is typically determined at an S/N of 3:1, and LOQ at an S/N of 10:1. Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.

Data Analysis and Purity Calculation

  • Peak Identification: Identify the this compound peak in the chromatogram by comparing its retention time and mass spectrum with that of the reference standard.

  • Integration: Integrate the peak area of the main component and all impurity peaks in the chromatogram. Exclude the solvent peak and any peaks below the LOQ.

  • Purity Calculation (Area Percent Normalization): This is the most common method for purity assays when the response factors of the impurities are unknown or assumed to be similar to the main component.

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Hypothetical Method Validation Results

Validation ParameterResultAcceptance CriteriaStatus
Linearity (r²) 0.9992≥ 0.995Pass
Range 1 - 150 µg/mLCovers test conc.Pass
Accuracy (% Recovery) 99.5% (at 80%)100.8% (at 100%)101.2% (at 120%)98.0% - 102.0%Pass
Precision (RSD)
- Repeatability0.85%≤ 2.0%Pass
- Intermediate Precision1.15%≤ 2.0%Pass
LOD 0.2 µg/mL (S/N ≈ 3)Report ValueN/A
LOQ 0.7 µg/mL (S/N ≈ 10)Report ValueN/A

Conclusion

This application note provides a detailed, robust, and validated GC-MS method for the determination of purity for this compound. The protocol is specific, linear, accurate, and precise, making it highly suitable for routine quality control in research and industrial settings. By adhering to the principles of method validation outlined by the FDA and ICH, this protocol ensures that the data generated is reliable and meets stringent regulatory expectations.[13][17][18]

References

Application Note: Interpreting the ¹H and ¹³C NMR Spectra of N-ethyl-N-methylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed guide to understanding and interpreting the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of N-ethyl-N-methylacetamide. Due to the phenomenon of restricted rotation around the amide C-N bond, this molecule exists as a mixture of syn and anti rotational isomers, leading to a more complex NMR spectrum than would be anticipated from a simple structural analysis. This guide will delve into the theoretical basis for this isomerism, provide an in-depth analysis of the expected spectral features for each isomer, and offer a standardized protocol for sample preparation and data acquisition. This information is crucial for chemists and researchers working with amides, particularly in the fields of medicinal chemistry and material science, where precise structural elucidation is paramount.

Introduction: The Challenge of Amide NMR Spectroscopy

Amides are fundamental functional groups in chemistry and biology, forming the backbone of peptides and proteins. A key characteristic of the amide bond is its partial double bond character, a result of resonance delocalization of the nitrogen lone pair with the carbonyl group.[1] This restricted rotation about the C-N bond can give rise to distinct rotational isomers (also known as rotamers or conformers) that can be observed by NMR spectroscopy, provided the barrier to rotation is high enough to make the rate of interconversion slow on the NMR timescale.[2]

For this compound, this restricted rotation results in two primary planar conformers: syn and anti (often referred to as Z and E, respectively), where the ethyl and acetyl methyl groups are either on the same or opposite sides of the C-N bond. A theoretical study on the conformational preferences of this compound suggests the presence of both syn and anti forms.[3] Consequently, the NMR spectrum is a superposition of the spectra of both isomers, often with one being major and the other minor. This application note will elucidate the expected signals for both ¹H and ¹³C NMR spectra based on these principles.

Predicted ¹H and ¹³C NMR Spectral Data

Due to the limited availability of public, experimentally verified spectra for this compound, this section presents a detailed prediction of the ¹H and ¹³C NMR spectra. The presence of syn and anti isomers, which are expected to be in equilibrium, will result in two distinct sets of signals for each nucleus. The chemical shifts are estimated based on analogous structures and theoretical principles.[3]

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Multiplicities for this compound in CDCl₃.

AssignmentPredicted δ (ppm) - syn IsomerPredicted δ (ppm) - anti IsomerMultiplicityIntegration
CH₃ (Acetyl)~2.1~2.0Singlet (s)3H
N-CH₃~2.9~3.0Singlet (s)3H
N-CH₂-CH₃~3.3~3.4Quartet (q)2H
N-CH₂-CH₃ ~1.1~1.2Triplet (t)3H
Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃.

AssignmentPredicted δ (ppm) - syn IsomerPredicted δ (ppm) - anti Isomer
C H₃ (Acetyl)~21~22
N-C H₃~34~37
N-C H₂-CH₃~42~45
N-CH₂-C H₃~13~14
C =O (Carbonyl)~170~171

In-depth Spectral Interpretation

The key to interpreting the NMR spectra of this compound is to recognize the presence of two distinct chemical environments for each group due to the syn and anti conformations.

The Phenomenon of Rotational Isomerism

The resonance in the amide bond leads to a planar structure for the O=C-N atoms and their immediate substituents. The energy barrier for rotation around the C-N bond is significant enough at room temperature to allow for the observation of separate signals for the syn and anti isomers.

Figure 1: Structure of this compound.

The relative populations of the syn and anti isomers will determine the relative intensities of the two sets of peaks. The isomer that is sterically less hindered is generally the more stable and thus the major component.

G cluster_syn syn Isomer cluster_anti anti Isomer syn Ethyl and Acetyl groups are syn-periplanar anti Ethyl and Acetyl groups are anti-periplanar syn->anti Rotation around C-N bond

Figure 2: Rotational isomers of this compound.

¹H NMR Spectrum Analysis
  • Acetyl Protons (CH₃-C=O): Two singlets are expected, one for each isomer, appearing around 2.0-2.1 ppm. The chemical shift of these protons will be influenced by the anisotropic effect of the nearby ethyl and methyl groups on the nitrogen.

  • N-Methyl Protons (N-CH₃): Similarly, two singlets are anticipated for the N-methyl group, typically in the range of 2.9-3.0 ppm. The group that is syn to the carbonyl oxygen will be more deshielded and appear further downfield.

  • N-Ethyl Protons (N-CH₂-CH₃):

    • Methylene (N-CH₂): Two quartets are expected, as these protons are coupled to the adjacent methyl protons. The chemical environment of the methylene group is significantly different in the syn and anti isomers, leading to a noticeable difference in their chemical shifts (~3.3 and ~3.4 ppm).

    • Methyl (CH₃): Two triplets will be observed for the terminal methyl of the ethyl group, arising from coupling with the methylene protons. These will likely appear around 1.1-1.2 ppm.

¹³C NMR Spectrum Analysis

The presence of rotational isomers will also lead to a doubling of the signals in the ¹³C NMR spectrum.

  • Carbonyl Carbon (C=O): Two signals are expected in the downfield region (~170-171 ppm). The electronic environment of the carbonyl carbon is slightly different in the two isomers.

  • Alkyl Carbons: Each of the four alkyl carbons (acetyl CH₃, N-CH₃, N-CH₂, and the terminal CH₃ of the ethyl group) will give rise to two distinct signals, one for the syn and one for the anti isomer. The chemical shifts will vary depending on the steric and electronic environment in each conformer.

Experimental Protocol: NMR Sample Preparation and Data Acquisition

A well-prepared sample is crucial for obtaining high-quality NMR spectra.

Materials
  • This compound

  • Deuterated chloroform (CDCl₃) or other suitable deuterated solvent[4]

  • NMR tubes (5 mm)[5]

  • Pasteur pipette

  • Glass wool or filter

Protocol for Sample Preparation
  • Weighing the Sample: For a standard ¹H NMR spectrum, weigh 5-25 mg of this compound. For a ¹³C NMR spectrum, a more concentrated sample of 50-100 mg is recommended.[4]

  • Dissolving the Sample: Dissolve the sample in approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) in a small vial.[4]

  • Filtration: To remove any particulate matter which can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

  • Capping and Labeling: Cap the NMR tube securely and label it clearly.[6]

G start Start weigh Weigh 5-25 mg of This compound start->weigh dissolve Dissolve in 0.6-0.7 mL of deuterated solvent weigh->dissolve filter Filter into NMR tube through glass wool dissolve->filter cap Cap and label the NMR tube filter->cap end_node Sample Ready for NMR cap->end_node

Figure 3: Workflow for NMR sample preparation.

NMR Data Acquisition
  • Instrument Setup: The NMR spectrometer should be properly tuned and locked on the deuterium signal of the solvent.

  • Shimming: The magnetic field homogeneity should be optimized by shimming the sample to obtain sharp, symmetrical peaks.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D proton spectrum.

    • Typical parameters: 16-32 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled 1D carbon spectrum.

    • Due to the low natural abundance of ¹³C, a larger number of scans will be required (e.g., 1024 or more), with a wider spectral width (e.g., 200-240 ppm) and a relaxation delay of 2-5 seconds.

Conclusion

The NMR spectra of this compound provide an excellent case study in the effects of restricted amide bond rotation. The doubling of signals in both ¹H and ¹³C NMR spectra is a direct consequence of the presence of syn and anti rotational isomers. A thorough understanding of this phenomenon is essential for the accurate interpretation of the spectra and the structural elucidation of this and similar amide-containing molecules. The protocols provided herein offer a standardized approach to sample preparation and data acquisition to ensure high-quality, reproducible results.

References

Application Notes & Protocols: N-ethyl-N-methylacetamide as a Novel Medium for Chemical Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the characterization and potential applications of N-ethyl-N-methylacetamide (NEMA) as a solvent in chemical synthesis. Due to the limited specific literature on this compound as a reaction medium, this guide establishes a foundational understanding based on its physicochemical properties and structural analogy to well-characterized polar aprotic solvents. We present a general protocol for evaluating NEMA's efficacy in novel chemical transformations, ensuring a rigorous and scientifically sound approach to its adoption in the laboratory.

Introduction: The Quest for Novel Reaction Media

The selection of a solvent is a critical parameter in chemical synthesis, profoundly influencing reaction rates, yields, and selectivity. The established class of polar aprotic solvents, including N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP), are widely used for their excellent solvating properties. However, mounting environmental and safety concerns necessitate the exploration of greener, safer alternatives.[1][2] this compound (NEMA), a tertiary amide, presents itself as a potential candidate in this space. Its structure suggests properties that could be highly advantageous for a range of chemical reactions.

This guide will first characterize NEMA based on available data, then extrapolate its potential applications by analogy to related amide solvents, and finally, provide a robust, general protocol for researchers to validate its use in their specific synthetic contexts.

Physicochemical Profile of this compound (CAS: 38806-26-7)

Understanding the fundamental properties of a solvent is the first step in assessing its potential. This compound is a liquid at room temperature with characteristics typical of a polar aprotic solvent.

PropertyValueSource
Molecular Formula C₅H₁₁NO[3][4]
Molecular Weight 101.15 g/mol [3][4]
Appearance Liquid[5]
Boiling Point 170.7 ± 8.0 °C (Predicted)[6]
Density 0.876 ± 0.06 g/cm³ (Predicted)[6]
Storage Room Temperature, Sealed in Dry Conditions[4][6]

The high boiling point suggests its suitability for reactions requiring elevated temperatures, while its predicted density is comparable to other common organic solvents.

Structural Comparison to Common Amide Solvents

The potential utility of NEMA can be inferred by comparing its structure to other amides used in synthesis.

G cluster_nema This compound (NEMA) cluster_related Related Amide Solvents nema C₅H₁₁NO dmac DMAc (N,N-dimethylacetamide) nema->dmac Structural Analog nma NMA (N-methylacetamide) nema->nma Shares N-methylacetamide core nea NEA (N-ethylacetamide) nema->nea Shares N-ethylacetamide feature dmf DMF (N,N-dimethylformamide) dmac->dmf Similar Functionality G A Step 1: Safety & Purity Assessment (SDS Review, GC/NMR Analysis) B Step 2: Substrate & Reagent Solubility Test A->B If Safe & Pure C Step 3: Benchmark Reaction (vs. Standard Solvent) B->C If Soluble D Step 4: Reaction Monitoring (TLC, LC-MS, GC) C->D G Step 7: Solvent Recovery & Recycling (Distillation Feasibility) C->G Post-Reaction E Step 5: Workup & Isolation (Evaluate Emulsion/Extraction Behavior) D->E F Step 6: Yield & Purity Analysis (Compare Isolated Yields) E->F H Decision Point: Is NEMA a Viable Alternative? F->H G->H

References

Application Notes and Protocols for the Safe Handling and Storage of N-ethyl-N-methylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the standard procedures for the safe handling, storage, and disposal of N-ethyl-N-methylacetamide (CAS No. 38806-26-7). The protocols outlined herein are designed for researchers, scientists, and drug development professionals to ensure laboratory safety and maintain the integrity of the chemical. By integrating technical data with established safety principles, this guide addresses the specific hazards associated with this compound, including its combustible nature and irritant properties.

Introduction: Understanding this compound

This compound is a substituted amide that serves as a valuable building block in organic synthesis and drug discovery. Its unique chemical structure allows for its use in a variety of chemical reactions. However, like all laboratory chemicals, a thorough understanding of its properties and potential hazards is essential for its safe utilization. The GHS classification for this compound indicates that it is a combustible liquid that can cause skin, eye, and respiratory irritation[1]. Therefore, adherence to strict safety protocols is mandatory.

These application notes are intended to provide a framework for the development of laboratory-specific Standard Operating Procedures (SOPs). All personnel should be thoroughly trained on these procedures before handling this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below. This information is critical for risk assessment and for designing appropriate experimental and storage conditions.

PropertyValueSource
CAS Number 38806-26-7--INVALID-LINK--[2], --INVALID-LINK--[1]
Molecular Formula C5H11NO--INVALID-LINK--[2], --INVALID-LINK--[1]
Molecular Weight 101.15 g/mol --INVALID-LINK--[2], --INVALID-LINK--[1]
Appearance Light-yellow liquid--INVALID-LINK--[3]
Storage Temperature Room temperature, sealed in dry conditions--INVALID-LINK--[4]

Hazard Identification and Risk Assessment

This compound is classified under the Globally Harmonized System (GHS) with the following hazard statements:

  • H227: Combustible liquid[1].

  • H315: Causes skin irritation[1].

  • H319: Causes serious eye irritation[1].

  • H335: May cause respiratory irritation[1].

A thorough risk assessment should be conducted before any new experimental protocol involving this compound is initiated. This assessment should consider the quantities being used, the nature of the experiment (e.g., heating, pressure), and the potential for exposure.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to mitigate the risks of exposure.

PPE CategoryItemSpecifications and Use
Eye Protection Safety glasses with side shields or chemical gogglesMust be worn at all times to protect from splashes.
Hand Protection Nitrile or other chemical-resistant glovesGloves should be inspected before use and changed immediately if contaminated.
Body Protection Laboratory coatA standard lab coat should be worn to protect skin and clothing.
Respiratory Protection Not typically required under normal handling in a well-ventilated area.For large quantities or when aerosolization is possible, work in a fume hood.

Standard Operating Procedures for Handling

General Handling Precautions
  • Conduct all work with this compound in a well-ventilated area, preferably within a certified chemical fume hood[5].

  • Avoid all personal contact, including inhalation of vapors[3].

  • Wash hands thoroughly with soap and water after handling[3][6].

  • Do not eat, drink, or smoke in areas where this compound is handled or stored[6].

  • Ensure an eyewash station and safety shower are readily accessible[5].

Weighing and Transferring
  • Before opening, allow the container of this compound to equilibrate to room temperature to prevent condensation.

  • Perform all weighing and transferring of the liquid within a chemical fume hood to minimize inhalation exposure.

  • Use appropriate, clean, and dry glassware for all transfers.

  • Ensure all containers are clearly labeled with the chemical name, concentration, date, and any associated hazards.

  • Keep containers securely sealed when not in use[3].

Storage Protocols

Proper storage of this compound is crucial for maintaining its stability and preventing hazardous situations.

Storage Conditions
  • Store in original, tightly sealed containers in a cool, dry, and well-ventilated area[3].

  • The recommended storage condition is at room temperature, sealed in a dry environment[4].

  • Keep away from heat, sparks, and open flames, as it is a combustible liquid[1].

  • Store away from incompatible materials and foodstuff containers[3].

Incompatible Materials
  • Strong oxidizing agents: Avoid storage near strong oxidizing agents, as this can lead to hazardous reactions[7][8].

The following diagram illustrates the logical workflow for the safe handling of this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage & Waste cluster_cleanup Post-Handling RiskAssessment Conduct Risk Assessment DonPPE Don Appropriate PPE RiskAssessment->DonPPE WorkInHood Work in Fume Hood DonPPE->WorkInHood WeighTransfer Weigh and Transfer WorkInHood->WeighTransfer LabelContainers Label All Containers WeighTransfer->LabelContainers StoreProperly Store in Cool, Dry, Ventilated Area LabelContainers->StoreProperly SegregateWaste Segregate Chemical Waste LabelContainers->SegregateWaste Decontaminate Decontaminate Work Area StoreProperly->Decontaminate SegregateWaste->Decontaminate RemovePPE Remove and Dispose of PPE Decontaminate->RemovePPE WashHands Wash Hands Thoroughly RemovePPE->WashHands

Caption: Workflow for Safe Handling of this compound.

Emergency Procedures

Spill Response

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and further contamination.

Minor Spill (Contained within a fume hood):

  • Alert personnel in the immediate area.

  • Wear appropriate PPE, including gloves, safety goggles, and a lab coat.

  • Contain the spill using an inert absorbent material such as sand, earth, or vermiculite[3].

  • Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal[3].

  • Decontaminate the spill area with a suitable solvent, followed by soap and water.

  • Place all contaminated materials, including gloves and absorbent pads, in a designated hazardous waste container.

Major Spill (Outside of a fume hood):

  • Evacuate the immediate area and alert others.

  • If the spill is flammable, remove all ignition sources.

  • Contact your institution's emergency response team or environmental health and safety office.

  • Provide them with the location and nature of the spill.

The following diagram outlines the decision-making process for responding to a chemical spill.

SpillResponse SpillOccurs Spill of this compound Occurs AssessSpill Assess Spill Severity SpillOccurs->AssessSpill MinorSpill Minor Spill? AssessSpill->MinorSpill MajorSpill Major Spill MinorSpill->MajorSpill No DonPPE Don Appropriate PPE MinorSpill->DonPPE Yes Evacuate Evacuate Area & Call for Help MajorSpill->Evacuate ContainSpill Contain Spill with Absorbent DonPPE->ContainSpill CollectWaste Collect Waste in Sealed Container ContainSpill->CollectWaste Decontaminate Decontaminate Area CollectWaste->Decontaminate DisposeWaste Dispose of as Hazardous Waste Decontaminate->DisposeWaste

Caption: Decision Tree for Spill Response.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids apart. Seek immediate medical attention[6].

  • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water. If irritation persists, seek medical attention[6].

  • Inhalation: Move the individual to fresh air. If breathing becomes difficult, seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[6].

Disposal Procedures

All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations[3].

  • Collect all waste, including unused product and contaminated materials, in a clearly labeled, sealed, and appropriate container.

  • Do not mix with other waste streams unless compatibility is known.

  • Arrange for disposal through your institution's licensed hazardous waste disposal program.

References

Application Note: High-Purity Recovery of N-ethyl-N-methylacetamide from Crude Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-ethyl-N-methylacetamide (CAS 38806-26-7) is a disubstituted amide that finds utility as a polar aprotic solvent and as an intermediate in organic synthesis.[1][2] In pharmaceutical development and advanced chemical research, the purity of such reagents is paramount, as trace impurities can lead to undesirable side reactions, alter reaction kinetics, or introduce contaminants into the final product. Crude this compound, resulting from synthesis, typically contains a mixture of unreacted starting materials, by-products, and solvents.[3] This guide provides a comprehensive overview and detailed protocols for the purification of this compound to a high degree of purity, suitable for demanding applications. We will cover preliminary aqueous workup, vacuum fractional distillation, and advanced chromatographic techniques.

Characterization of Crude this compound

Before commencing purification, it is crucial to understand the physical properties of the target compound and the likely nature of the impurities.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
CAS Number 38806-26-7[4][5][6]
Molecular Formula C₅H₁₁NO[4][6]
Molecular Weight 101.15 g/mol [4][6][7]
Predicted Boiling Point 170.7 ± 8.0 °C (at 760 mmHg)[4]
Predicted Density 0.876 ± 0.06 g/cm³[4]
Appearance Liquid (at room temp.)
Hazards Combustible liquid; Causes skin and eye irritation; May cause respiratory irritation.[7]

Common Impurities: The synthesis of amides often involves the reaction of a carboxylic acid derivative (like acetic acid or acetyl chloride) with an amine (N-ethylmethylamine).[8][9][] Therefore, common impurities may include:

  • Acidic Impurities: Unreacted acetic acid.

  • Basic Impurities: Unreacted N-ethylmethylamine, triethylamine, or pyridine (if used as a catalyst or acid scavenger).[][11]

  • Water: Formed as a by-product or introduced during workup.

  • Solvents: Residual organic solvents used during the synthesis.

Pre-Purification Protocol: Aqueous Workup

The first step in purification is a liquid-liquid extraction to remove water-soluble acidic and basic impurities. This significantly reduces the burden on subsequent distillation or chromatography steps.

Protocol 2.1: Aqueous Wash and Drying

  • Dissolution: Dissolve the crude this compound mixture in a suitable water-immiscible organic solvent, such as diethyl ether or ethyl acetate (approx. 3-5 volumes).

  • Acid Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous solution of hydrochloric acid (e.g., 1 M HCl) to protonate and extract basic amine impurities.[11] Drain the aqueous layer.

  • Base Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize and extract acidic impurities like acetic acid.[12][13] Be sure to vent the separatory funnel frequently to release CO₂ gas. Drain the aqueous layer.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of NaCl (brine). This helps to break up any emulsions and removes the bulk of the dissolved water from the organic phase.

  • Drying: Drain the organic layer into an Erlenmeyer flask and add an anhydrous drying agent, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[11] Swirl the flask and let it stand for 15-30 minutes. The drying agent should move freely when swirled, indicating sufficient drying.

  • Solvent Removal: Filter the dried organic solution to remove the drying agent. Remove the bulk of the extraction solvent using a rotary evaporator. The remaining crude product is now ready for distillation or chromatography.

G cluster_0 Aqueous Workup Workflow A Crude Product in Organic Solvent B Wash with 1M HCl (Removes Basic Impurities) A->B C Wash with sat. NaHCO₃ (Removes Acidic Impurities) B->C D Wash with Brine (Removes Water) C->D E Dry over MgSO₄ D->E F Filter & Evaporate Solvent E->F G Pre-Purified Product F->G

Caption: Workflow for the aqueous workup of crude this compound.

Primary Purification Technique: Vacuum Fractional Distillation

For moderate to large quantities of material, vacuum fractional distillation is the most effective method for separating this compound from non-volatile residues and impurities with significantly different boiling points.[14] Operating under reduced pressure lowers the boiling point, preventing potential thermal decomposition that can occur at the atmospheric boiling point of ~171 °C.[4][15]

Protocol 3.1: Vacuum Fractional Distillation

  • Apparatus Setup: Assemble a fractional distillation apparatus equipped with a fractionating column (e.g., Vigreux or packed column), a stir bar, a heating mantle, a condenser, and a receiving flask.[16][17] Ensure all glassware is inspected for cracks and all joints are properly greased and sealed to maintain a vacuum.[16]

  • System Evacuation: Connect the apparatus to a vacuum pump via a vacuum trap. Turn on the vacuum and allow the system to evacuate to a stable, low pressure (e.g., 10-20 mmHg).

  • Heating: Once a stable vacuum is achieved, begin stirring and gently heat the distillation flask.[16]

  • Fraction Collection:

    • Fore-run: Collect the first fraction, which will contain low-boiling impurities and residual solvents. The distillation head temperature will be low and may fluctuate.

    • Main Fraction: As the temperature at the distillation head stabilizes, change the receiving flask to collect the pure this compound. Record the stable temperature and the pressure. The boiling point of the related compound N-ethylacetamide is 90-92 °C at 8 mmHg. The boiling point of this compound will be in a similar range under vacuum.

    • Final Fraction: When the temperature begins to rise again or the distillation rate slows significantly, stop the distillation. The residue in the flask contains high-boiling impurities.

  • Shutdown: Remove the heating mantle and allow the apparatus to cool to room temperature before slowly venting the system to atmospheric pressure.[16]

G cluster_1 Vacuum Distillation Workflow A Charge Pre-Purified Product to Flask B Assemble Apparatus & Evacuate System A->B C Apply Heat & Stir B->C D Collect Fore-run (Low-Boiling Impurities) C->D E Collect Main Fraction (Pure Product) D->E F Stop Heating & Cool E->F G Vent System & Disassemble F->G

Caption: Step-by-step process for vacuum fractional distillation.

High-Purity Purification: Column Chromatography

For obtaining the highest purity material or for separating impurities with boiling points close to the product, column chromatography is the preferred method. Given the polar nature of this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) is a particularly powerful technique.[18][19][20]

Protocol 4.1: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC utilizes a polar stationary phase (like silica or an amide-bonded phase) and a mobile phase consisting of a high concentration of a water-miscible organic solvent (like acetonitrile) with a small amount of a polar solvent (like water).[18][21] In HILIC, water is the "strong" eluting solvent. This technique is ideal for retaining and separating very polar compounds that would elute too quickly in reversed-phase chromatography.[20]

  • Column & Solvent Selection:

    • Stationary Phase: Use a pre-packed silica gel or, ideally, an amide-functionalized silica flash column.

    • Mobile Phase: A typical gradient starts with a high percentage of acetonitrile (ACN) and a low percentage of water, gradually increasing the water content. For example, a gradient from 97:3 ACN:H₂O to 80:20 ACN:H₂O.

  • Sample Preparation: Dissolve the crude or distilled this compound in a solvent that is weak under HILIC conditions (high ACN content) to ensure good binding to the column head.

  • Column Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 97:3 ACN:H₂O) for several column volumes.

  • Loading and Elution: Load the sample onto the column and begin the gradient elution. Monitor the eluent using a UV detector (if applicable) or by collecting fractions for TLC or GC analysis.

  • Fraction Analysis: Collect fractions and analyze their purity. Combine the pure fractions and remove the solvent under reduced pressure to yield the final product.

G cluster_NP Normal-Phase Logic cluster_HILIC HILIC Logic NP Stationary Phase: Polar (Silica) Mobile Phase: Non-Polar Analyte Elution: Increasing Polarity HILIC Stationary Phase: Polar (Silica/Amide) Mobile Phase: Polar (High ACN/Low H₂O) Analyte Elution: Increasing Water Content NP->HILIC Different Elution Strategy for Polar Compounds

Caption: Comparison of Normal-Phase and HILIC principles.

Purity Assessment

After any purification procedure, the purity of the final product must be verified.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for assessing the purity of volatile compounds and identifying any remaining impurities.

  • Nuclear Magnetic Resonance (¹H NMR): Provides structural confirmation and can detect impurities with characteristic proton signals.

  • Karl Fischer Titration: The definitive method for quantifying residual water content.

Safety Precautions

  • Handling: this compound is a combustible liquid that causes skin and eye irritation.[7] Handle in a well-ventilated fume hood.[22]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, nitrile gloves, and a lab coat.[23]

  • Distillation: When performing vacuum distillation, use a blast shield and ensure there are no cracks in the glassware to prevent implosion.[16]

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Summary and Comparison of Techniques

TechniqueScaleAchievable PuritySpeedComplexityPrimary Use Case
Aqueous Workup AnyLowFastLowInitial removal of acidic/basic impurities.
Vacuum Distillation > 1 gGood to HighModerateModerateBulk purification from non-volatile or very volatile impurities.
HILIC mg to gVery HighSlowHighHigh-purity separation of polar compounds or removal of close-boiling impurities.

References

Application Notes & Protocols: Safe Disposal of N-ethyl-N-methylacetamide Waste

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the safe and compliant disposal of N-ethyl-N-methylacetamide (NEMA) waste, tailored for researchers, scientists, and drug development professionals. Recognizing the critical importance of proper chemical waste management, this guide moves beyond generic protocols to offer a detailed framework grounded in chemical principles and regulatory awareness. It covers hazard identification, risk assessment, waste segregation, and two primary disposal pathways: third-party licensed disposal and a chemically-defined in-lab degradation protocol for specific, low-volume applications. All procedures are designed to ensure personnel safety, environmental protection, and adherence to regulations such as the Resource Conservation and Recovery Act (RCRA).

Introduction: The Imperative for Proper NEMA Disposal

This compound (CAS No. 38806-26-7) is a substituted amide used as a chemical intermediate in various research and development applications.[1] Like many specialized laboratory reagents, its waste cannot be managed through conventional disposal routes. Improper disposal poses risks of environmental contamination and potential harm to personnel. The "cradle-to-grave" responsibility for hazardous waste, a cornerstone of the EPA's Resource Conservation and Recovery Act (RCRA), mandates that generators of chemical waste are accountable for its safe management from generation to final disposal.[2][3] This guide provides the technical and procedural knowledge necessary to fulfill this responsibility.

Hazard Identification and Risk Assessment

A thorough understanding of a chemical's properties is the foundation of safe handling and disposal. This compound is a combustible liquid that causes skin and serious eye irritation, and may cause respiratory irritation.[4]

Table 1: Physicochemical and Hazard Properties of this compound

PropertyValueSource
CAS Number 38806-26-7[5]
Molecular Formula C₅H₁₁NO[4]
Molecular Weight 101.15 g/mol [4]
Appearance Liquid[6]
Boiling Point ~170.7 °C (Predicted)[5]
GHS Hazard Statements H227 (Combustible liquid), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[4]

The primary risks associated with NEMA waste are direct contact, leading to skin or eye irritation, and the potential for environmental release if disposed of improperly. All waste handling procedures must be designed to mitigate these risks through appropriate engineering controls, personal protective equipment, and validated disposal methods.

Core Disposal Pathways: A Two-Tiered Approach

The selection of a disposal method depends on the volume of waste, the capabilities of the laboratory, and institutional policies. Two primary pathways are presented: the universally recommended standard procedure and a specialized chemical treatment option.

Pathway 1: Accumulation for Licensed Third-Party Disposal (Preferred Method)

This is the most common, safest, and regulatory-compliant method for disposing of NEMA waste. It involves the systematic collection, labeling, and storage of waste for pickup by a certified hazardous waste disposal contractor.

  • Waste Segregation: NEMA waste should be collected as a non-halogenated organic solvent waste. It is crucial to avoid mixing incompatible waste streams. For example, acids and bases must be stored separately, and oxidizers must be kept away from organic compounds like NEMA.[7] This segregation prevents dangerous reactions and simplifies the disposal process for the vendor.

  • Container Compatibility: Waste must be collected in containers made of a material that does not react with or degrade from contact with NEMA.[8] High-density polyethylene (HDPE) or glass containers with secure, screw-top caps are appropriate. Metal containers should be avoided for any waste stream unless compatibility is confirmed, as they can be susceptible to corrosion from acidic or basic contaminants.[9]

  • Labeling and Documentation: The Environmental Protection Agency (EPA) requires that each waste container be clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents, and the associated hazards.[10][11] The date when waste is first added to the container (the "accumulation start date") must also be recorded. This documentation is critical for regulatory compliance and ensures safe handling by all personnel.

cluster_0 Step 1: In-Lab Waste Generation cluster_1 Step 2: Accumulation & Segregation cluster_2 Step 3: Storage in SAA cluster_3 Step 4: Professional Disposal gen NEMA Waste Generated (e.g., reaction quench, rinsate) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) gen->ppe accumulate Collect in a designated, compatible waste container (e.g., HDPE bottle) ppe->accumulate label_waste Label Container: 'Hazardous Waste' 'this compound' Accumulation Date accumulate->label_waste saa Store sealed container in Satellite Accumulation Area (SAA) Away from incompatibles label_waste->saa inspect Weekly Inspection of SAA for leaks saa->inspect ehs Contact Environmental Health & Safety (EHS) for pickup saa->ehs When container is full or per time limits vendor Licensed Waste Vendor Transports for Final Disposal (e.g., Incineration) ehs->vendor

Caption: Waste accumulation and disposal workflow.

Pathway 2: In-Lab Chemical Degradation via Hydrolysis (Low-Volume, Specialized Use)

For small quantities of relatively pure NEMA waste, chemical degradation can be an effective disposal strategy, breaking the amide bond to form less hazardous products. Amides undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid and an amine.[12] This protocol details a base-catalyzed hydrolysis of NEMA.

Reaction: this compound + OH⁻ + Heat → Acetic Acid (as acetate salt) + N-ethyl-N-methylamine

Causality and Self-Validation:

  • Why Base Hydrolysis? Basic hydrolysis is often preferred in a laboratory setting because it avoids the highly corrosive nature of concentrated acids.[13] The reaction with a strong base like sodium hydroxide (NaOH) effectively breaks the stable amide C-N bond.[12]

  • Why Heat? Amide hydrolysis is a slow reaction at room temperature.[14] Heating the mixture to reflux is necessary to provide the activation energy required to cleave the amide bond at a practical rate.[15]

  • Self-Validation: The protocol incorporates a crucial validation step. After the reaction, the pH of the resulting solution is checked. A final, stable basic pH confirms that the acidic product (acetic acid) has been fully neutralized and that excess base is present, indicating the reaction has gone to completion. The disappearance of any organic layer (unreacted NEMA) is also a visual indicator.

WARNING: This procedure must be performed by trained personnel in a certified chemical fume hood with appropriate PPE. The byproduct, N-ethyl-N-methylamine, is volatile and flammable.

Detailed Protocols

Protocol A: Waste Accumulation for Third-Party Disposal

Objective: To safely collect and store NEMA waste for professional disposal.

Materials:

  • Appropriately sized, clean HDPE or glass waste container with a screw cap.

  • Hazardous waste label.

  • Permanent marker.

  • Secondary containment bin.

Procedure:

  • Don PPE: At a minimum, wear nitrile gloves, safety goggles, and a lab coat.[16]

  • Prepare Container: Place a hazardous waste label on a clean, empty container. Fill in your name, lab location, and the full chemical name: "this compound."

  • Designate Location: Place the container in a designated Satellite Accumulation Area (SAA), typically within a fume hood or a ventilated cabinet.[9] The container must be kept in secondary containment.

  • Add Waste: As NEMA waste is generated, carefully pour it into the container.

  • Secure Container: Keep the container cap securely closed at all times, except when adding waste.[2]

  • Monitor Fill Level: Do not fill the container beyond 90% capacity to allow for vapor expansion.[9]

  • Arrange Pickup: Once the container is full, or as you approach the regulatory time limit for storage (which varies by the institution's generator status), contact your facility's Environmental Health & Safety (EHS) office to arrange for pickup.[8][17]

Protocol B: Chemical Degradation by Base Hydrolysis

Objective: To degrade a small quantity (<10 g) of NEMA into its constituent acetate and amine salts.

Materials:

  • Sodium hydroxide (NaOH) pellets.

  • Deionized water.

  • Round-bottom flask appropriately sized for the waste volume.

  • Reflux condenser.

  • Heating mantle and stirrer.

  • Stir bar.

  • pH paper or calibrated pH meter.

  • Appropriate glassware for quenching and transfer.

Procedure:

  • Don PPE: Wear nitrile gloves, safety goggles, a flame-resistant lab coat, and work exclusively within a certified chemical fume hood.

  • Prepare Base Solution: In the round-bottom flask, prepare a 2 M NaOH solution. For every 1 gram of NEMA waste, use approximately 20 mL of 2 M NaOH solution. This provides a significant molar excess of hydroxide ions.

  • Add NEMA Waste: With stirring, slowly add the NEMA waste to the NaOH solution in the flask.

  • Set Up for Reflux: Attach the reflux condenser to the flask and ensure a gentle flow of cooling water.

  • Heat Reaction: Heat the mixture to a gentle reflux using the heating mantle. Allow the reaction to proceed for at least 4 hours.[15] The amide bond is stable, and sufficient time and heat are required for complete hydrolysis.[14]

  • Cool and Validate: Turn off the heat and allow the solution to cool to room temperature.

    • Visual Check: Observe the solution. A single, clear aqueous phase should be present.

    • pH Check: Carefully take a sample of the solution and test its pH. The pH must be strongly basic (pH > 12) to confirm that all the acetic acid produced has been neutralized and excess base remains.

  • Neutralize and Dispose:

    • If the solution is confirmed to be homogeneous and strongly basic, it can be neutralized. Slowly and with stirring, add a dilute acid (e.g., 1 M HCl) until the pH is between 6 and 8.

    • This final, neutralized aqueous solution, containing sodium acetate, N-ethyl-N-methylamine hydrochloride, and sodium chloride, can typically be disposed of as aqueous chemical waste, following institutional guidelines.[18] Do not pour down the drain unless explicitly permitted by your EHS office.

  • Decontaminate Glassware: Rinse all glassware thoroughly with water. This rinsate should be collected as aqueous chemical waste.[16]

Spill Management and Decontamination

In the event of a spill, the primary objective is to contain the material and prevent exposure.

  • Minor Spills (<100 mL):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material like vermiculite, sand, or a chemical absorbent pad.

    • Collect the contaminated absorbent material in a sealed bag or container.

    • Label the container as "Hazardous Waste: this compound debris" and dispose of it through your EHS office.[19]

    • Clean the spill area with soap and water.

  • Major Spills (>100 mL):

    • Evacuate the area immediately.

    • Alert your supervisor and contact the institutional EHS or emergency response team.

    • Prevent entry into the affected area.

    • Provide first responders with the Safety Data Sheet (SDS) for this compound upon their arrival.

Summary and Conclusion

The safe disposal of this compound waste is a non-negotiable aspect of responsible laboratory practice. The default and most highly recommended method is the accumulation of waste in properly labeled, compatible containers for disposal by a licensed professional service. This pathway ensures maximum safety and regulatory compliance. For specific, low-volume scenarios, in-lab chemical degradation via base hydrolysis offers a viable alternative, provided the protocol is followed precisely by trained personnel with an understanding of the underlying chemical principles. By adhering to the guidelines in this document, researchers can effectively manage NEMA waste, protecting themselves, their colleagues, and the environment.

References

Introduction: The Critical Role of the Vinyl Moiety in Polymerization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to N-Alkylacetamides in Polymerization Reactions: Focus on N-Methyl-N-vinylacetamide

In the field of polymer science, the precise structure of a monomer is paramount to its reactivity and the ultimate properties of the resulting polymer. While N-ethyl-N-methylacetamide is a stable tertiary amide, its saturated ethyl group renders it inert to conventional polymerization pathways. The focus of polymerization applications lies with its unsaturated analogue, N-methyl-N-vinylacetamide (NMVA) , also known as N-vinyl-N-methylacetamide (VIMA). The presence of the vinyl group (C=C) in NMVA provides the necessary functionality for it to act as a monomer, capable of undergoing addition polymerization to form long-chain polymers.[1][2]

This guide, designed for researchers, scientists, and professionals in drug development, provides a comprehensive overview of the application of N-methyl-N-vinylacetamide in modern polymerization reactions. We will delve into its physicochemical properties, detailed polymerization protocols using controlled radical techniques, and the subsequent applications of the resulting polymers, particularly in the biomedical field.

Physicochemical Properties and Safety

A clear understanding of the monomer's properties is essential for designing successful polymerization experiments.

PropertyThis compoundN-methyl-N-vinylacetamide (NMVA/VIMA)
CAS Number 38806-26-7[3]3195-78-6[4]
Molecular Formula C₅H₁₁NO[3]C₅H₉NO[4]
Molecular Weight 101.15 g/mol [3]99.13 g/mol [4]
Appearance LiquidColorless Liquid[2]
Boiling Point 170.7±8.0 °C (Predicted)[5]~206-208 °C (related N-Methylacetamide)[6][7]
Density 0.876±0.06 g/cm³ (Predicted)[5]0.959 g/cm³[4]
Key Feature Tertiary AmidePolymerizable Vinyl Monomer[2]

Safety and Handling: N-methyl-N-vinylacetamide is a combustible liquid and should be handled with care. It can cause skin and serious eye irritation and may cause respiratory irritation. Always work in a well-ventilated area, wear appropriate personal protective equipment (PPE), including gloves and safety glasses, and keep away from heat, sparks, or open flames. Due to its high polymerizability, NMVA may polymerize during storage; it is often stored at low temperatures (<-15°C) and may contain inhibitors.[4][8]

The Polymerization of N-Methyl-N-vinylacetamide (NMVA)

The polymerization of NMVA is a critical process for creating advanced functional polymers. Controlled radical polymerization techniques are favored as they allow for the synthesis of polymers with well-defined molecular weights, low dispersity (Đ), and complex architectures like block copolymers.[9]

Mechanism: Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization

RAFT polymerization is a powerful technique for controlling the polymerization of a wide range of monomers, including N-vinylamides like NMVA.[10] The process involves a chain transfer agent (CTA), typically a thiocarbonylthio compound, which reversibly deactivates the growing polymer chains. This allows the polymer chains to grow at a similar rate, resulting in a narrow molecular weight distribution.

A study published in Macromolecules explored the bulk RAFT polymerization of NMVA at 35°C using various CTAs.[11] They found that specific dithiocarbamates and xanthates, in conjunction with a V-70 initiator, successfully produced poly(N-methyl-N-vinylacetamide) (PNMVA) with predetermined molecular weights and dispersities below 1.5.[11]

G cluster_initiation Initiation cluster_propagation Propagation & RAFT Equilibrium cluster_termination Termination I Initiator (e.g., V-70) R Primary Radical (R•) I->R Δ or hν Pn Propagating Chain (Pn•) R->Pn + Monomer M Monomer (NMVA) M->Pn CTA RAFT Agent (CTA) Pn:n->Pn:n Dormant Dormant Species (Pn-CTA) Pn->Dormant + CTA Pn2 Pn• Pn->Pn2 Dormant->Pn - R• Pm Propagating Chain (Pm•) Dormant->Pm + Pn• Pm2 Pm• Dead Dead Polymer Pn2->Dead + Pm•

Workflow for RAFT Polymerization of NMVA.

Experimental Protocol: RAFT Polymerization of NMVA

This protocol is adapted from methodologies described for the controlled polymerization of N-vinylamides.[11]

Objective: To synthesize poly(N-methyl-N-vinylacetamide) (PNMVA) with a controlled molecular weight and low dispersity via RAFT polymerization.

Materials:

  • N-methyl-N-vinylacetamide (NMVA) monomer, inhibitor removed

  • RAFT Agent (CTA), e.g., cyanomethyl O-ethyl carbonodithioate

  • Radical Initiator, e.g., 2,2'-Azobis(4-methoxy-2,4-dimethyl valeronitrile) (V-70)

  • Anhydrous, deoxygenated solvent (e.g., 1,4-dioxane or bulk polymerization)[12]

  • Schlenk flask or sealed ampoules

  • Nitrogen or Argon source for inert atmosphere

  • Magnetic stirrer and heating block/oil bath

  • Precipitation solvent (e.g., cold diethyl ether)

  • Vacuum line and filtration apparatus

Procedure:

  • Monomer Purification: Pass the NMVA monomer through a column of basic alumina to remove the inhibitor immediately before use.

  • Reaction Setup:

    • In a Schlenk flask, combine the NMVA monomer, the RAFT agent, and the initiator (V-70). The molar ratios of [Monomer]:[CTA]:[Initiator] will determine the target molecular weight and polymerization rate. A ratio such as 200:1:0.2 is a typical starting point.

    • If using a solvent, add it to the flask.

  • Deoxygenation: Subject the reaction mixture to at least three freeze-pump-thaw cycles to remove all dissolved oxygen, which can terminate the polymerization. Backfill the flask with an inert gas like nitrogen or argon.

  • Polymerization:

    • Immerse the sealed flask in a preheated oil bath or heating block set to the desired temperature (e.g., 35°C for V-70).[11]

    • Allow the reaction to proceed with stirring for the planned duration (e.g., 16-24 hours). The reaction time will depend on the target conversion.

  • Termination: To stop the polymerization, cool the reaction mixture rapidly in an ice bath and expose it to air.

  • Purification:

    • Dilute the viscous reaction mixture with a small amount of a good solvent (e.g., THF or methanol).

    • Precipitate the polymer by slowly adding the solution to a large volume of a stirred, cold non-solvent, such as diethyl ether.

    • Collect the precipitated polymer by filtration.

    • Wash the polymer with fresh cold non-solvent to remove unreacted monomer and initiator fragments.

    • Dry the final polymer under vacuum until a constant weight is achieved.

  • Characterization: Analyze the resulting PNMVA using Size Exclusion Chromatography (SEC) to determine molecular weight (Mn) and dispersity (Đ), and ¹H NMR to confirm the structure and calculate monomer conversion.

Applications in Drug and Gene Delivery

The polymers derived from NMVA have significant potential in the biomedical field, largely due to the properties of their hydrolyzed form.[9]

Hydrolysis to Cationic Polymers

The amide groups of PNMVA can be hydrolyzed, typically under acidic conditions, to yield poly(N-methyl-N-vinylamine).[9] This hydrolysis converts the neutral polymer into a cationic polyelectrolyte with secondary amine functionalities.

Protocol: Acid Hydrolysis of PNMVA

  • Dissolve the purified PNMVA in an aqueous solution of hydrochloric acid (e.g., 3N HCl).

  • Heat the mixture at an elevated temperature (e.g., 100°C) for several hours to drive the hydrolysis to completion.[9]

  • Cool the solution and neutralize it carefully with a base (e.g., NaOH).

  • Purify the resulting cationic polymer by dialysis against deionized water to remove salts and other small molecules.

  • Isolate the final polymer product by lyophilization (freeze-drying).

Gene Delivery via Polyplex Formation

The resulting cationic polymer is an excellent candidate for a non-viral gene delivery vector.[9] Its positively charged amine groups can electrostatically bind with negatively charged nucleic acids (like plasmid DNA or siRNA) to form nanoparticles known as polyplexes .

These polyplexes offer several advantages:

  • They protect the genetic material from degradation by nucleases in the bloodstream.

  • They facilitate cellular uptake, often through endocytosis.

  • They can be engineered for targeted delivery.

Once inside the cell's endosome, the polymer's buffering capacity can trigger the "proton sponge" effect. The influx of protons into the endosome leads to osmotic swelling and eventual rupture, releasing the genetic payload into the cytoplasm for subsequent transport to the nucleus.[9]

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space poly Cationic Polymer + + + + + polyplex Polyplex Nanoparticle poly->polyplex Electrostatic Interaction dna Genetic Material (DNA/RNA) - - - dna->polyplex cell Cell Membrane polyplex->cell Endocytosis endosome Endosome with Polyplex cytoplasm Cytoplasm endosome->cytoplasm Endosomal Escape (Proton Sponge Effect) nucleus Nucleus cytoplasm->nucleus Nuclear Translocation

Gene delivery using a cationic polymer derived from PNMVA.

Conclusion

While this compound itself is not a monomer, its vinylic counterpart, N-methyl-N-vinylacetamide, is a highly versatile building block in polymer chemistry. Through controlled polymerization techniques like RAFT, researchers can synthesize advanced polymers with precise structures. The subsequent hydrolysis of these polymers unlocks significant potential in biomedical applications, particularly in the development of sophisticated non-viral vectors for gene therapy. The protocols and mechanisms outlined in this guide provide a foundational framework for scientists and researchers to explore and innovate within this promising area of polymer science.

References

Troubleshooting & Optimization

Technical Support Center: Impurity Analysis of N-ethyl-N-methylacetamide by GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of N-ethyl-N-methylacetamide. This guide is designed for researchers, scientists, and drug development professionals to effectively identify and troubleshoot impurities using Gas Chromatography-Mass Spectrometry (GC-MS). Here, we synthesize technical expertise with practical, field-proven insights to address common challenges encountered during the analysis of this tertiary amide.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a sample of this compound?

A1: Impurities in this compound often originate from its synthesis. Common synthetic routes involve the acylation of N-ethyl-N-methylamine with an acetylating agent like acetyl chloride or acetic anhydride.[1] Therefore, the most probable impurities include:

  • Unreacted Starting Materials: N-ethyl-N-methylamine, acetyl chloride, or acetic anhydride.

  • Synthesis By-products: If acetyl chloride is used, hydrochloric acid is a by-product, which may form salts with any amine present (e.g., N-ethyl-N-methylammonium chloride).[1] With acetic anhydride, acetic acid is the primary by-product.[1]

  • Related Amides: If the starting N-ethyl-N-methylamine is impure and contains other amines like ethylamine or methylamine, you might see corresponding secondary amides such as N-ethylacetamide or N-methylacetamide.

Q2: What is the optimal GC column for separating this compound from its potential impurities?

A2: The choice of GC column is critical for a successful separation. This compound is a polar compound. Therefore, a column with a polar stationary phase is generally recommended, following the "like dissolves like" principle.[2][3] A good starting point would be a column with a polyethylene glycol (PEG) stationary phase (e.g., a "WAX" type column). These columns provide good selectivity for polar compounds and can effectively separate the target analyte from less polar starting materials and more polar by-products like acetic acid. For general-purpose screening, a mid-polarity column, such as one containing a percentage of phenyl and/or cyanopropyl groups, can also be effective.

Q3: My chromatogram shows significant peak tailing for the this compound peak. What could be the cause?

A3: Peak tailing for polar, active compounds like amides is a common issue in GC analysis.[4] It is often caused by unwanted interactions between the analyte and active sites within the GC system. Potential causes include:

  • Contamination in the Inlet: A dirty or non-deactivated inlet liner can have active sites that interact with the amide.[1]

  • Column Activity: The stationary phase can degrade over time, exposing active silanol groups on the fused silica column.[5]

  • Improper Column Installation: Incorrect column positioning in the inlet or detector can create dead volumes, leading to peak tailing.[6]

  • Inappropriate Temperature: A column or oven temperature that is too low can also contribute to peak tailing.[1]

Q4: How can I confirm the identity of a suspected impurity using the mass spectrum?

A4: Mass spectrometry provides structural information that is key to identifying unknown peaks. For a suspected impurity, you should:

  • Examine the Molecular Ion Peak: The molecular ion (M+) peak will give you the molecular weight of the compound. For this compound (C5H11NO), the molecular weight is 101.15 g/mol .[7]

  • Analyze the Fragmentation Pattern: The way the molecule breaks apart in the mass spectrometer is characteristic of its structure. For amides, common fragmentations occur adjacent to the carbonyl group and the nitrogen atom.[8]

  • Compare to a Library: The obtained mass spectrum should be compared against a spectral library, such as the NIST Mass Spectral Library, for a potential match.[9]

  • Consider Isotopic Patterns: If the impurity is suspected to contain elements with characteristic isotopic distributions (e.g., chlorine), look for the corresponding patterns in the mass spectrum.

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the GC-MS analysis of this compound.

Problem 1: Poor Peak Shape (Tailing or Fronting Peaks)
Symptom Potential Cause Troubleshooting Action Scientific Rationale
Peak Tailing Inlet ContaminationReplace the inlet liner and septum.[5]Active sites on a contaminated liner can cause secondary interactions with the polar amide, leading to tailing.
Column ActivityCondition the column according to the manufacturer's instructions. If tailing persists, trim the first 10-20 cm of the column or replace it.[10]Over time, the stationary phase can degrade, exposing active silanol groups that interact with the analyte. Trimming the column removes the most contaminated section.
Improper Column InstallationRe-install the column, ensuring the correct insertion depth into the inlet and detector.[6]Incorrect installation can lead to dead volumes and inefficient sample transfer, causing peak distortion.
Peak Fronting Column OverloadReduce the injection volume or dilute the sample.Injecting too much sample can saturate the stationary phase at the head of the column, causing the peak to front.
Incompatible SolventEnsure the sample solvent is compatible with the stationary phase polarity.A mismatch in polarity between the solvent and the stationary phase can affect the initial focusing of the analyte band on the column.[5]

Troubleshooting Workflow for Poor Peak Shape

G cluster_system System Troubleshooting cluster_chemical Chemical Interaction Troubleshooting start Poor Peak Shape Observed check_all_peaks Are all peaks affected? start->check_all_peaks system_issue Likely a system-wide issue (e.g., installation, flow path) check_all_peaks->system_issue Yes specific_peaks Likely a chemical interaction issue check_all_peaks->specific_peaks No reinstall_column Re-install column with correct distances system_issue->reinstall_column replace_liner Replace inlet liner and septum specific_peaks->replace_liner check_leaks Check for gas leaks reinstall_column->check_leaks trim_column Trim 10-20 cm from column inlet replace_liner->trim_column condition_column Condition column trim_column->condition_column replace_column Replace column condition_column->replace_column

Caption: A logical workflow for diagnosing the root cause of poor peak shapes.

Problem 2: Co-elution of Impurities with the Main Peak
Symptom Potential Cause Troubleshooting Action Scientific Rationale
Impurity peak overlaps with the main analyte peak Inadequate Chromatographic ResolutionModify the oven temperature program. A slower ramp rate can improve separation.A slower temperature ramp increases the time the analytes spend interacting with the stationary phase, often leading to better resolution.
Unsuitable Stationary PhaseSwitch to a column with a different stationary phase polarity.If co-eluting compounds have similar boiling points but different polarities, a change in stationary phase can alter their elution order and improve separation.[2]
Incorrect Carrier Gas Flow RateOptimize the carrier gas flow rate to achieve the best column efficiency.The van Deemter equation describes the relationship between carrier gas linear velocity and column efficiency. Operating at the optimal flow rate minimizes peak broadening and improves resolution.
Problem 3: Incorrect Identification of Impurities
Symptom Potential Cause Troubleshooting Action Scientific Rationale
Mass spectrum does not match any library entry Novel ImpurityPerform manual interpretation of the mass spectrum. Look for characteristic fragment ions.Understanding common fragmentation pathways for amides can help in proposing a structure for an unknown impurity.
Low Abundance of Molecular IonUse a softer ionization technique if available (e.g., Chemical Ionization - CI).Electron Ionization (EI) can be a high-energy technique that causes extensive fragmentation and a weak or absent molecular ion. CI is a softer technique that often preserves the molecular ion.
Isomeric ImpuritiesCompare the retention times of the unknown peak with those of available reference standards for suspected isomers.Isomers will have the same molecular weight and often similar mass spectra, but they can often be separated chromatographically.

Interpreting the Mass Spectrum of this compound

The mass spectrum of this compound (MW = 101.15) is expected to show characteristic fragments. Based on its structure, key fragmentation pathways include alpha-cleavage adjacent to the nitrogen and the carbonyl group.

G cluster_main This compound (m/z 101) cluster_frag1 Alpha-cleavage (loss of ethyl radical) cluster_frag2 Alpha-cleavage (loss of acetyl radical) cluster_frag3 McLafferty Rearrangement mol [CH3-CO-N(CH3)-CH2-CH3]+• frag1 [CH3-CO-N(CH3)]+ m/z = 58 mol->frag1 - •CH2CH3 frag2 [N(CH3)-CH2-CH3]+ m/z = 58 mol->frag2 - •COCH3 frag3 [CH2=C(OH)-N(CH3)-CH3]+• m/z = 73 mol->frag3

Caption: Predicted fragmentation pathways for this compound in EI-MS.

Experimental Protocols

Protocol 1: Standard GC-MS Method for Impurity Profiling

Objective: To establish a general-purpose GC-MS method for the separation and identification of potential impurities in this compound.

Instrumentation:

  • Gas Chromatograph with a Mass Selective Detector (GC-MS)

  • Autosampler

Materials:

  • This compound sample

  • High-purity solvent for dilution (e.g., Dichloromethane or Ethyl Acetate)

  • GC column: PEG-based (e.g., DB-WAX, HP-INNOWax), 30 m x 0.25 mm ID, 0.25 µm film thickness

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of the this compound sample in the chosen solvent.

  • GC-MS Parameters:

    • Inlet Temperature: 250 °C

    • Injection Volume: 1 µL

    • Split Ratio: 20:1 (can be adjusted based on sample concentration)

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • Oven Program:

      • Initial temperature: 60 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 240 °C

      • Hold: 5 minutes at 240 °C

    • MS Transfer Line Temperature: 250 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: m/z 35-350

  • Data Analysis:

    • Integrate all peaks in the total ion chromatogram (TIC).

    • For any peak with an area percentage greater than 0.05%, obtain the mass spectrum.

    • Compare the obtained mass spectra with a reference library (e.g., NIST) for tentative identification.

    • Confirm the identity of known impurities by comparing retention times and mass spectra with those of authentic reference standards.

Safety Precautions

Always handle this compound and all chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Refer to the Safety Data Sheet (SDS) for detailed safety information before handling any chemicals.

References

Technical Support Center: N-ethyl-N-methylacetamide Solvent Management

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-ethyl-N-methylacetamide. This guide is designed for researchers, scientists, and drug development professionals who utilize this compound as a solvent and require it to be anhydrous for their experimental work. Here, you will find troubleshooting guides and frequently asked questions to address specific issues you might encounter when removing water from this solvent.

Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove water from this compound?

Water can act as an unwanted nucleophile or a proton source in many sensitive organic reactions. For instance, in reactions involving organometallics, strong bases, or certain catalysts, the presence of water can lead to side reactions, reduced yields, or complete failure of the reaction. Given that amides can be hygroscopic, ensuring the solvent is anhydrous is a critical step for reproducibility and success in moisture-sensitive chemical transformations.

Q2: What is the most reliable method to determine the water content in this compound?

The gold standard for accurately determining water content in organic solvents is the Karl Fischer titration.[1][2][3] This method is highly specific to water and can provide precise measurements down to parts-per-million (ppm) levels.[2] It is far superior to other methods like loss-on-drying, which can be inaccurate for high-boiling point solvents and may not differentiate between water and other volatile impurities.[2] Both volumetric and coulometric Karl Fischer titration methods are suitable for amide solvents.[2][4][5]

Q3: Can I use common drying agents like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)?

While anhydrous sodium sulfate and magnesium sulfate are commonly used for preliminary drying of many organic solvents, they are generally not sufficient for achieving the very low water content required for moisture-sensitive reactions.[6][7] They are considered low-efficiency desiccants and are best used for initial bulk water removal before employing a more rigorous drying technique.[6][8]

Troubleshooting Guide: Water Removal from this compound

This section provides detailed answers and protocols for specific challenges encountered during the drying of this compound.

Q4: I need to dry a large volume of this compound for general use. Which method is most practical?

For drying larger quantities where ultra-low water content is not immediately essential, standing the solvent over activated molecular sieves is a safe and effective method.

Recommended Protocol: Drying with Molecular Sieves

  • Select the Right Sieves: Use 3Å or 4Å molecular sieves.[9] 3Å sieves are often preferred for polar solvents as their smaller pore size excludes the solvent molecules while effectively adsorbing water.[9]

  • Activate the Sieves: Before use, activate the molecular sieves by heating them in a furnace at 200-315 °C under a stream of inert gas or under vacuum for at least 8-12 hours to remove any adsorbed water.[9] Cool them in a desiccator under vacuum or inert atmosphere.

  • Drying Procedure: Add the activated molecular sieves (approximately 10-20% of the solvent volume) to the this compound in a sealed container.

  • Equilibration: Allow the solvent to stand for at least 48-72 hours to achieve low water content.[10]

  • Verification: Before use, carefully decant or cannula a small sample of the solvent and determine the water content using Karl Fischer titration to ensure it meets your experimental requirements.

Q5: My reaction is extremely sensitive to moisture. How can I achieve the lowest possible water content?

For reactions requiring exceptionally dry conditions, a chemical drying agent followed by distillation is the most rigorous approach. Calcium hydride (CaH₂) is a suitable choice for amides.

Core Principles: Calcium hydride is a relatively mild desiccant that reacts with water to produce calcium hydroxide and hydrogen gas, both of which are easily separated from the solvent.[11] It is widely used for drying basic solvents like amines and is generally compatible with amides under these conditions.[11][12]

Experimental Protocol: Drying with Calcium Hydride and Distillation

  • Pre-drying (Optional but Recommended): If the solvent has a high initial water content, pre-dry it with activated 4Å molecular sieves for 24 hours to remove the bulk of the water.

  • Reaction with CaH₂: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the pre-dried this compound. Add calcium hydride powder (approx. 5-10 g per liter of solvent).

  • Stirring/Reflux: Stir the mixture at room temperature for 24 hours, or gently reflux for 4-6 hours. The evolution of hydrogen gas indicates that water is being consumed. Ensure proper ventilation and that the setup is not sealed.

  • Distillation: Distill the this compound from the calcium hydride under reduced pressure. The predicted boiling point is around 170.7°C at atmospheric pressure, so vacuum distillation is necessary to avoid thermal decomposition.[13]

  • Storage: Collect the distilled solvent in a flame-dried receiver flask containing activated 3Å molecular sieves to maintain its dryness.[6] Store under an inert atmosphere.

  • Final Verification: Use Karl Fischer titration to confirm the water content of the distilled solvent is within the acceptable range for your experiment.

Q6: Are there any drying agents I should absolutely avoid with this compound?

Yes, several common drying agents are incompatible with amides and should be avoided.

  • Calcium Chloride (CaCl₂): This can form addition compounds (adducts) with amides and is therefore unsuitable.[7][8][14]

  • Phosphorus Pentoxide (P₄O₁₀): This is a highly efficient but strongly acidic drying agent that can cause decomposition or polymerization of the amide.[7][14]

  • Strong Bases (KOH, NaOH): These can promote the hydrolysis of the amide, especially at elevated temperatures.

  • Reactive Metals (Sodium, Potassium): While used for drying ethers, their high reactivity is generally not recommended for amides due to the potential for reduction of the amide functional group.[15][16]

Q7: I have heard of using Barium Oxide (BaO). Is it suitable?

Barium oxide is an effective desiccant, particularly for drying organic bases.[7][17][18] It reacts with water to form barium hydroxide.[17] While it can be used for amides, it is less common than calcium hydride or molecular sieves. If used, it should be followed by distillation to separate the solvent from the solid barium salts.[6]

Summary of Drying Agent Compatibility
Drying AgentSuitability for this compoundEfficiency & SpeedKey Considerations
Molecular Sieves (3Å/4Å) Highly Recommended Good efficiency, slower speed (requires time to equilibrate)Safe, easy to use, and can be used for storage.[9] Must be properly activated.
Calcium Hydride (CaH₂) Recommended High efficiency, moderate speedReacts with water to form H₂ gas (requires ventilation).[11] Best followed by distillation.
Barium Oxide (BaO) Suitable Good efficiencySuitable for basic compounds.[7] Requires subsequent distillation.[6]
Sodium/Magnesium Sulfate Preliminary Drying Only Low efficiency, slowOnly for removing bulk water before using a more efficient agent.[6]
Calcium Chloride (CaCl₂) Not Recommended -Forms adducts with amides.[7][8]
Phosphorus Pentoxide (P₄O₁₀) Not Recommended -Acidic; can cause decomposition.[7][14]
KOH / NaOH Not Recommended -Basic; can cause hydrolysis.
Sodium Metal (Na) Not Recommended -Can reduce the amide functional group.[15]
Decision Workflow for Drying this compound

The following diagram illustrates a logical workflow for selecting the appropriate drying method based on your experimental needs.

DryingWorkflow Workflow for Drying this compound start Start: 'Wet' this compound check_sensitivity Is the reaction highly moisture-sensitive? start->check_sensitivity method_sieves Method 1: Drying with Molecular Sieves (Stir for 48-72h) check_sensitivity->method_sieves No predry Optional: Pre-dry with Molecular Sieves check_sensitivity->predry Yes verify Verify water content with Karl Fischer Titration method_sieves->verify method_hydride Method 2: Drying with CaH₂ followed by Vacuum Distillation method_hydride->verify predry->method_hydride end_use Use in Experiment verify->end_use Acceptable end_fail Redry or choose a more rigorous method verify->end_fail Not Acceptable

Caption: Decision workflow for selecting a drying method.

References

Common side reactions during the synthesis of N-ethyl-N-methylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-ethyl-N-methylacetamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. My goal is to provide not just protocols, but a deeper understanding of the reaction mechanisms to empower you to troubleshoot effectively and optimize your results.

Introduction

This compound is a tertiary amide often used as a solvent, a chemical intermediate, and a building block in the synthesis of more complex molecules. While its structure is simple, its synthesis can be complicated by several side reactions that impact yield, purity, and scalability. This guide addresses the most common issues in a practical, question-and-answer format, grounded in established chemical principles.

Troubleshooting Guide & FAQs

This section is organized by the most common synthetic methodologies.

Method 1: Acylation with Acetyl Chloride or other Acyl Halides

This is often the most direct and rapid method, involving the reaction of N-ethylmethylamine with acetyl chloride. However, its high reactivity can be a double-edged sword.

Q1: My reaction yield is significantly lower than expected, and I recovered a lot of my starting N-ethylmethylamine. What happened?

A: The most common culprit is the in-situ generation of hydrogen chloride (HCl) as a byproduct.[1] N-ethylmethylamine is a base, and it will readily react with the generated HCl to form N-ethylmethylammonium chloride. This salt is unreactive towards the acetyl chloride, effectively removing your starting material from the reaction and stalling it.

Troubleshooting Steps:

  • Incorporate a Base: The standard solution is to add a non-nucleophilic tertiary amine base, such as triethylamine (TEA) or pyridine, to the reaction mixture.[2] This "scavenger" base is more basic than your starting amine and will neutralize the HCl as it forms, preventing the formation of the unreactive ammonium salt. Use at least 1.1 equivalents of the scavenger base.

  • Use Schotten-Baumann Conditions: This involves running the reaction in a biphasic system, typically an organic solvent (like dichloromethane) and an aqueous base (like NaOH solution).[1] The HCl byproduct is neutralized in the aqueous phase, allowing the reaction to proceed in the organic layer.[1]

Q2: I have a significant amount of acetic acid in my final product. How did it get there?

A: This is almost certainly due to the hydrolysis of your acetyl chloride. Acyl chlorides are highly reactive and will readily react with any trace amounts of water in your solvent, on your glassware, or in your starting amine. This reaction consumes your acylating agent and produces acetic acid, which can be difficult to remove from your final product due to similar polarities.

Preventative Measures:

  • Ensure Dry Conditions: Use anhydrous solvents. Flame-dry your glassware under a vacuum or dry it in an oven before use. Ensure your N-ethylmethylamine is dry.

  • Control Addition: Add the acetyl chloride slowly to the solution of the amine, preferably at a reduced temperature (e.g., 0 °C), to control the exothermic reaction and minimize side reactions.[2]

Diagram: Key Reactions in the Acyl Chloride Route

cluster_main Desired Reaction Pathway cluster_side Common Side Reactions Amine N-Ethylmethylamine Product This compound Amine->Product + Acetyl Chloride AcCl Acetyl Chloride HCl HCl (Byproduct) Base Scavenger Base (e.g., Triethylamine) Salt Triethylammonium Chloride HCl->Salt + Base Amine_Side N-Ethylmethylamine Amine_Salt N-Ethylmethylammonium Chloride (Inactive) Amine_Side->Amine_Salt + HCl (from main reaction) AcCl_Side Acetyl Chloride Acetic_Acid Acetic Acid (Impurity) AcCl_Side->Acetic_Acid + H₂O Water H₂O (Trace Moisture)

Caption: Desired vs. Undesired Pathways in Acyl Chloride Synthesis.

Method 2: Amide Coupling with a Carboxylic Acid (e.g., using DCC or EDC)

This method is milder than using acyl chlorides and is common in peptide synthesis and for sensitive substrates.[3] It involves activating acetic acid with a coupling reagent, which is then attacked by N-ethylmethylamine.[4]

Q1: After my reaction with DCC, I have a white solid that is insoluble in almost every solvent and is contaminating all my chromatography fractions. What is it and how do I get rid of it?

A: You are dealing with dicyclohexylurea (DCU), the notorious byproduct of dicyclohexylcarbodiimide (DCC) coupling reactions.[5] DCU is extremely difficult to remove by column chromatography due to its tendency to slowly leach out in a wide range of solvent polarities.[1]

Troubleshooting & Purification Strategy:

  • Initial Filtration: The vast majority of DCU is insoluble in common organic solvents like dichloromethane or ethyl acetate. After the reaction is complete, filter the crude reaction mixture through a sintered glass funnel or a pad of celite to remove as much of the precipitated DCU as possible.

  • Solvent Choice: If DCU remains, sometimes concentrating the filtrate and redissolving in a minimal amount of a solvent in which the product is soluble but DCU is not (e.g., cold diethyl ether) can help precipitate more of it.

  • Switch Reagents: The best solution is preventative. Use a water-soluble carbodiimide like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) . The corresponding urea byproduct is water-soluble and can be easily removed with a simple aqueous workup, saving significant purification time.[1][5]

Q2: My reaction is sluggish and my yield is poor. I'm using a coupling reagent but it's not working well.

A: This can be due to several factors:

  • Acid-Base Neutralization: Like the direct reaction, mixing a carboxylic acid and an amine can lead to an initial acid-base reaction forming an ammonium salt, which is less reactive.[6]

  • Poor Activation: The O-acylisourea intermediate formed from the reaction of the carboxylic acid and the coupling reagent is highly reactive but can also be unstable. It can undergo an intramolecular rearrangement to form a stable, unreactive N-acylurea byproduct.

Optimization Strategies:

  • Use Additives: To improve efficiency and suppress side reactions, coupling reagents are often used with additives like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS).[5][7] These additives react with the O-acylisourea intermediate to form an "active ester," which is more stable than the O-acylisourea but still highly reactive towards the amine. This two-step activation minimizes the formation of N-acylurea and generally leads to higher yields and cleaner reactions.

  • Order of Addition: A common and effective procedure is to pre-activate the carboxylic acid. First, mix the acetic acid, coupling reagent (EDC), and additive (HOBt or NHS) in your solvent and stir for 15-30 minutes. Then, add the N-ethylmethylamine to this mixture. This ensures the active ester is formed before the amine is introduced, preventing unwanted side reactions.

Diagram: Troubleshooting Workflow for Amide Synthesis

Start Reaction Complete. Analyze Crude Product (TLC, LC-MS) Low_Yield Problem: Low Yield or Incomplete Reaction Start->Low_Yield Impure Problem: Product is Impure Start->Impure SM_Present Starting Material (Amine/Acid) Still Present? Low_Yield->SM_Present Byproduct_ID Identify Byproduct Impure->Byproduct_ID SM_Yes Yes SM_Present->SM_Yes Yes SM_No No SM_Present->SM_No No Cause1 Cause: Insufficient Reagents or Poor Reagent Quality SM_Yes->Cause1 Cause2 Cause: Inactive Amine Salt (Acyl Chloride Route) SM_Yes->Cause2 Cause4 Cause: Poor Activation (Coupling Route) SM_Yes->Cause4 Cause3 Cause: Hydrolysis of Acylating Agent SM_No->Cause3 Sol_Reagent Solution: Verify Stoichiometry & Purity Cause1->Sol_Reagent Sol_Base Solution: Add Scavenger Base (TEA) Cause2->Sol_Base Sol_Dry Solution: Use Anhydrous Conditions Cause3->Sol_Dry Sol_Additive Solution: Use Additives (HOBt/NHS) Cause4->Sol_Additive DCU Byproduct: Insoluble Urea (DCU) Byproduct_ID->DCU Soluble_Urea Byproduct: Soluble Urea (from EDC) Byproduct_ID->Soluble_Urea Acid Byproduct: Acetic Acid Byproduct_ID->Acid NAcylurea Byproduct: N-Acylurea Byproduct_ID->NAcylurea Sol_Filter Solution: Filter Reaction Mixture. Consider switching to EDC. DCU->Sol_Filter Sol_Wash Solution: Aqueous Workup Soluble_Urea->Sol_Wash Sol_BaseWash Solution: Aqueous Bicarbonate Wash Acid->Sol_BaseWash NAcylurea->Sol_Additive

Caption: A Decision Tree for Troubleshooting Common Synthesis Issues.

Summary of Synthetic Methods & Side Reactions

For ease of comparison, the table below summarizes the primary synthetic routes and their associated challenges.

Synthetic MethodAcylating AgentKey AdvantagesCommon Side Reactions/ByproductsMitigation Strategy
Acyl Halide Acylation Acetyl ChlorideFast, high-yielding, uses common reagents.- Inactivation of amine via HCl salt formation- Hydrolysis of acetyl chloride to acetic acid- Add a non-nucleophilic base (TEA, Pyridine)- Use anhydrous conditions
Anhydride Acylation Acetic AnhydrideMilder than acyl chlorides, byproduct (acetic acid) can be easier to manage.- Slower reaction rates- Requires removal of acetic acid byproduct- Gentle heating may be required- Aqueous base wash during workup
Amide Coupling (DCC) Acetic Acid + DCCMild conditions, high yields.- Dicyclohexylurea (DCU) byproduct (highly insoluble)[1][5]- N-acylurea formation- Filter to remove DCU- Switch to EDC to avoid DCU
Amide Coupling (EDC) Acetic Acid + EDCMild conditions, water-soluble urea byproduct simplifies purification.- N-acylurea formation- Cost of reagent- Use additives like HOBt or NHS[7]- Pre-activate the carboxylic acid
Ester Aminolysis Ethyl AcetateAtom economical, uses simple starting materials.[8]- Slow reaction, often requires heat or catalysis[4][6]- Potential for equilibrium issues- Use of catalyst (e.g., Al₂O₃/SiO₂)[8]- Use excess amine to drive reaction
Protocol: Optimized Synthesis using Acetyl Chloride

This protocol incorporates best practices to minimize common side reactions.

Materials:

  • N-ethylmethylamine

  • Acetyl Chloride

  • Triethylamine (TEA), distilled

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add N-ethylmethylamine (1.0 eq) and anhydrous DCM.

  • Add Base: Add triethylamine (1.2 eq) to the solution.

  • Cooling: Cool the flask to 0 °C using an ice-water bath. This is critical for controlling the reaction exotherm.

  • Slow Addition: Dissolve acetyl chloride (1.05 eq) in a small amount of anhydrous DCM and add it to the dropping funnel. Add the acetyl chloride solution dropwise to the stirred amine solution over 30-45 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup - Quenching: Once the reaction is complete, carefully quench by adding water.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove any excess acid and the triethylammonium salt) and then with brine.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography or distillation if necessary, though this optimized procedure often yields a product of high purity.

References

Technical Support Center: Strategies to Improve the Yield of N-ethyl-N-methylacetamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the synthesis of N-ethyl-N-methylacetamide. This resource is designed for researchers, scientists, and professionals in drug development, offering in-depth troubleshooting advice and frequently asked questions to optimize your synthetic strategies and enhance yields. As Senior Application Scientists, we provide not just protocols, but the rationale behind them to empower your experimental success.

Troubleshooting Guide: Overcoming Common Synthesis Hurdles

This section addresses specific issues you might encounter during the synthesis of this compound, providing potential causes and actionable solutions.

Question 1: My reaction yield is consistently low. What are the primary factors I should investigate?

Low yields in the synthesis of this compound can stem from several factors, broadly categorized into incomplete reaction, side reactions, and product loss during workup and purification.[1]

Potential Causes & Solutions:

  • Incomplete Reaction:

    • Insufficient Reagent Activity: The activity of your acylating agent (e.g., acetyl chloride, acetic anhydride) or alkylating agent (e.g., ethyl iodide) may be compromised due to improper storage or age. It is recommended to use freshly opened or purified reagents.

    • Suboptimal Reaction Temperature: Amide formation reactions can be sensitive to temperature.[1] If the temperature is too low, the reaction rate may be impractically slow. Conversely, excessively high temperatures can lead to decomposition of reactants or products. We recommend careful temperature monitoring and optimization.

    • Inadequate Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has reached completion.[1]

  • Side Reactions:

    • Over-alkylation: When synthesizing via alkylation of N-methylacetamide, the product this compound can be further alkylated to form a quaternary ammonium salt. To minimize this, use a controlled stoichiometry of the alkylating agent and consider adding it dropwise to the reaction mixture.

    • Hydrolysis: The presence of water can lead to the hydrolysis of activated carboxylic acid intermediates or acylating agents, preventing amide formation.[1] Ensure all glassware is thoroughly dried and use anhydrous solvents.

  • Product Loss During Workup:

    • Aqueous Extraction: this compound has some solubility in water. During aqueous workup, multiple extractions with an appropriate organic solvent (e.g., dichloromethane, ethyl acetate) are recommended to maximize recovery from the aqueous layer.

    • Purification: Product can be lost during purification steps like distillation or chromatography. For distillation, ensure the vacuum is stable and the collection fractions are appropriate for the boiling point of this compound (approximately 170.7°C at atmospheric pressure).[2]

Question 2: I am observing significant side products in my reaction mixture. How can I minimize their formation?

The formation of side products is a common challenge. The nature of the side products will depend on the synthetic route chosen.

Common Side Products and Mitigation Strategies:

Synthetic RouteCommon Side ProductsMitigation Strategies
Acylation of N-ethylmethylamine Diacylation (if primary amine impurities are present)Ensure the purity of the starting N-ethylmethylamine. Use of a slight excess of the amine can also help consume the acylating agent.
Alkylation of N-methylacetamide O-alkylation, Di-ethylationUse a strong, non-nucleophilic base (e.g., sodium hydride) to deprotonate the amide, favoring N-alkylation.[3] Control the stoichiometry of the ethylating agent carefully.
Reductive Amination Over-alkylation of the amineUse a controlled amount of the aldehyde and reducing agent. Stepwise procedures, where the imine is formed first and then reduced, can offer better control.[4]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of this compound.

Question 1: What are the most common synthetic routes to prepare this compound?

There are several effective methods for the synthesis of this compound. The choice of route often depends on the availability of starting materials, scale of the reaction, and required purity.

  • Acylation of N-ethylmethylamine: This is a straightforward and widely used method. N-ethylmethylamine is reacted with an acetylating agent such as acetyl chloride or acetic anhydride. A base, like triethylamine or pyridine, is typically added to neutralize the acidic byproduct (HCl or acetic acid).[5]

  • Alkylation of N-methylacetamide: In this route, N-methylacetamide is deprotonated with a strong base (e.g., sodium hydride) to form the corresponding anion, which is then reacted with an ethylating agent like ethyl iodide or ethyl bromide.[3]

  • Synthesis from Ethyl Acetate and Amines: N-ethylacetamide can be synthesized from ethyl acetate and ethylamine, often with a catalyst.[6] A similar approach using ethyl acetate and methylamine yields N-methylacetamide.[7]

Below is a diagram illustrating the primary synthetic workflows.

Synthetic_Routes cluster_acylation Acylation Route cluster_alkylation Alkylation Route N-ethylmethylamine N-ethylmethylamine Product_A This compound N-ethylmethylamine->Product_A Acylation Acetyl_Chloride Acetyl Chloride or Acetic Anhydride Acetyl_Chloride->Product_A N-methylacetamide N-methylacetamide Product_B This compound N-methylacetamide->Product_B Alkylation Ethyl_Iodide Ethyl Iodide or Ethyl Bromide Ethyl_Iodide->Product_B

Caption: Primary synthetic routes to this compound.

Question 2: How do I choose the appropriate solvent for my reaction?

The choice of solvent is critical for reaction success. An ideal solvent should:

  • Dissolve the reactants.

  • Be inert to the reaction conditions.

  • Have a suitable boiling point for the desired reaction temperature.

Recommended Solvents for Different Routes:

Synthetic RouteRecommended SolventsRationale
Acylation of N-ethylmethylamine Dichloromethane (DCM), Tetrahydrofuran (THF), Diethyl etherThese aprotic solvents are inert to the reactants and facilitate easy workup.[5]
Alkylation of N-methylacetamide Tetrahydrofuran (THF), Dimethylformamide (DMF)These polar aprotic solvents are suitable for reactions involving strong bases like sodium hydride.[3]

Question 3: What purification methods are most effective for this compound?

The purification of this compound is crucial to obtain a high-purity product.

  • Distillation: Fractional distillation under reduced pressure is a common and effective method for purifying liquid amides.[7] This is particularly useful for removing non-volatile impurities.

  • Column Chromatography: For smaller scale reactions or to remove impurities with similar boiling points, silica gel column chromatography can be employed. A solvent system of ethyl acetate and hexanes is a good starting point for elution.

  • Aqueous Wash: Washing the crude product with a dilute acid solution can remove unreacted amine starting materials. A subsequent wash with a dilute base (e.g., sodium bicarbonate solution) can remove acidic byproducts.[5] Finally, a brine wash helps to remove residual water before drying the organic layer.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound via Acylation of N-ethylmethylamine

This protocol is adapted from standard acylation procedures.[5]

Materials:

  • N-ethylmethylamine

  • Acetyl chloride

  • Triethylamine

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve N-ethylmethylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add acetyl chloride (1.05 equivalents) dropwise to the stirred solution, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Quench the reaction by slowly adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by vacuum distillation.

Acylation_Workflow Start Dissolve N-ethylmethylamine and Triethylamine in DCM Cool Cool to 0°C Start->Cool Add_AcCl Add Acetyl Chloride Dropwise Cool->Add_AcCl React Stir at Room Temperature (2-4 hours) Add_AcCl->React Workup Aqueous Workup (Wash with NaHCO3, Brine) React->Workup Dry Dry over MgSO4 and Concentrate Workup->Dry Purify Purify by Vacuum Distillation Dry->Purify End Pure this compound Purify->End

References

Technical Support Center: Thermal Decomposition of N-ethyl-N-methylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-NEMA-TD-2025

Version: 1.0

This guide is designed for researchers, scientists, and drug development professionals investigating the thermal stability of N-ethyl-N-methylacetamide. It provides foundational knowledge, troubleshooting for common experimental hurdles, and a detailed analytical protocol.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the thermal decomposition of this compound.

Q1: At what temperature does this compound begin to decompose?

A1: The exact onset of decomposition can be influenced by factors such as the heating rate, atmospheric conditions (inert vs. oxidative), and the presence of impurities. Generally, amide compounds are thermally stable up to 160 °C.[1] However, amides derived from secondary amines can exhibit lower thermal stability, with significant decomposition sometimes observed at temperatures as low as 160 °C and substantial decomposition at 200 °C.[1] For a precise value, it is crucial to perform empirical analysis using techniques like Thermogravimetric Analysis (TGA).

Q2: What are the expected decomposition products?

A2: The thermal decomposition of tertiary amides like this compound can proceed through several pathways. When heated, it may emit toxic fumes of nitrogen oxides.[2][3] Plausible primary decomposition products could arise from C-N bond cleavage, potentially forming smaller amines and carbonyl compounds. Hydrolysis, if moisture is present, can yield acetic acid and N-ethyl-N-methylamine, a reaction that is accelerated at high temperatures.[4][5][6]

Q3: What are the primary safety concerns when heating this compound?

A3: The primary safety concerns are the generation of potentially toxic and flammable vapors. Upon heating to decomposition, toxic nitrogen oxide fumes may be produced.[2][3] Standard safety protocols should be strictly followed:

  • Ventilation: All experiments must be conducted in a well-ventilated fume hood.[7][8]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[7][8][9]

  • Inert Atmosphere: Conducting experiments under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions and mitigate the risk of combustion.

  • Accidental Release: Have a spill kit ready. For small spills, absorb with inert material (sand, vermiculite) and place in a suitable container for disposal.[9]

Q4: Which analytical techniques are best suited for studying its decomposition?

A4: A multi-technique approach is often most effective:

  • Thermogravimetric Analysis (TGA): Ideal for determining the onset temperature of decomposition and quantifying mass loss as a function of temperature.[10]

  • Differential Scanning Calorimetry (DSC): Measures the heat flow associated with thermal transitions, allowing for the identification of endothermic or exothermic decomposition events.[10][11]

  • Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS): This is a powerful technique for separating and identifying the volatile decomposition products.[12][13] The sample is rapidly heated to a specific temperature, and the resulting fragments are analyzed by GC-MS.

Part 2: Troubleshooting Guide for Thermal Analysis

This guide addresses specific issues encountered during TGA, DSC, or Py-GC-MS experiments.

Issue 1: My TGA curve shows an unexpected initial mass loss at a low temperature (<100°C).

  • Possible Cause 1: Residual Solvent or Moisture: The sample may contain residual solvent from synthesis or purification, or it may have absorbed atmospheric moisture. This compound is hygroscopic.

  • Recommended Solution: Dry the sample under vacuum at a mild temperature (e.g., 40-50 °C) for several hours before analysis. Ensure the sample is loaded into the TGA instrument quickly to minimize atmospheric exposure. Running a blank pan can also help identify instrument-related drift.[11][14]

  • Possible Cause 2: Volatilization vs. Decomposition: The compound has a boiling point of approximately 170°C.[15] The observed mass loss might be due to boiling rather than decomposition, especially if the experiment is run in an open pan under atmospheric pressure.

  • Recommended Solution: Use a pinhole or sealed crucible to increase the internal pressure, which will suppress boiling and shift the volatilization to a higher temperature, helping to distinguish it from decomposition.

Issue 2: The baseline of my DSC or TGA curve is noisy and unstable.

  • Possible Cause 1: Inconsistent Purge Gas Flow: Fluctuations in the purge gas flow rate can cause variations in heat transfer (DSC) or buoyancy effects (TGA), leading to a noisy baseline.[14][16]

  • Recommended Solution: Ensure the gas supply has a stable pressure regulator and that all tubing is free of leaks or obstructions. Verify the flow rate with a calibrated flowmeter before starting the experiment.

  • Possible Cause 2: Sample Inhomogeneity or Movement: If the sample is a powder, it may shift within the crucible during heating, causing abrupt changes in thermal contact and a noisy signal.[17]

  • Recommended Solution: Ensure the sample is packed uniformly and gently at the bottom of the pan. For powders, using a sample press to create a flat disc can improve thermal contact and stability.[14]

Issue 3: My Py-GC-MS results are not reproducible.

  • Possible Cause 1: Inconsistent Pyrolysis Temperature: The fragmentation pattern of a molecule is highly dependent on the pyrolysis temperature. Minor variations can lead to significant differences in the resulting pyrogram.[18][19]

  • Recommended Solution: Calibrate the pyrolyzer's temperature regularly using a known standard. Develop a method using a multi-step thermal profiling experiment (e.g., an evolved gas analysis or EGA) to determine the optimal, reproducible pyrolysis temperature for this compound before running the final GC-MS analysis.[19]

  • Possible Cause 2: Sample Size and Matrix Effects: Too large a sample can lead to incomplete pyrolysis and secondary reactions, while too small a sample may not be representative.[12]

  • Recommended Solution: Use a microgram-scale balance to ensure a consistent sample mass (typically 50-200 µg for Py-GC-MS).[12] If the sample is in a matrix, be aware that the matrix components can interfere with the pyrolysis of the analyte.

Issue 4: I am not detecting any products with Py-GC-MS, or the peaks are very small.

  • Possible Cause: Inefficient Transfer to GC Column: The decomposition products may be condensing in the transfer line between the pyrolyzer and the GC inlet if the transfer line temperature is too low.

  • Recommended Solution: Ensure the pyrolyzer interface and GC inlet temperatures are set high enough to maintain the analytes in the gas phase. A typical starting point is 280-300°C, but this should be optimized based on the expected volatility of the decomposition products.

Part 3: Experimental Protocols

This section provides a detailed methodology for the characterization of this compound decomposition products using Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).

Protocol 1: Identification of Thermal Decomposition Products via Py-GC-MS

This protocol is a self-validating system that includes checks to ensure instrument performance and data integrity.

1. Instrument and Consumables Preparation:

  • System Suitability Check: Before analyzing the sample, inject a known standard mixture (e.g., a Grob test mix) to verify GC-MS performance, including column resolution, inertness, and detector sensitivity.

  • Pyrolyzer Blank Run: Run a pyrolysis cycle with an empty sample cup to ensure the system is clean and free of contaminants or carryover from previous analyses.

2. Sample Preparation:

  • Accurately weigh 100 ± 10 µg of this compound into a clean, deactivated stainless steel sample cup using a microbalance.

  • Record the exact weight for quantitative or semi-quantitative analysis.

  • Place the sample cup into the pyrolyzer autosampler.

3. Py-GC-MS Instrument Parameters:

  • Pyrolyzer:

    • Pyrolysis Temperature: 600 °C (This is a common starting point for general screening; optimize based on EGA results if available).[18]

    • Interface Temperature: 300 °C

  • Gas Chromatograph (GC):

    • Inlet: Split mode (e.g., 50:1), 300 °C

    • Carrier Gas: Helium, constant flow at 1.2 mL/min

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)

    • Oven Program:

      • Initial Temperature: 40 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 300 °C

      • Hold: 5 minutes at 300 °C

  • Mass Spectrometer (MS):

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: m/z 35-550

4. Data Analysis and Validation:

  • Identify chromatographic peaks by comparing their mass spectra to a reference library (e.g., NIST/Wiley).

  • Manually review the mass spectral fragmentation of major peaks to confirm library matches and propose structures for unknown compounds. The fragmentation should be chemically logical and consistent with the parent structure of this compound.

  • Validate the results by cross-referencing with data from orthogonal techniques like TGA-FTIR or by analyzing certified reference materials if available.

Part 4: Data, Pathways, and Workflows

Quantitative Data

The table below summarizes key physicochemical properties of this compound and its close analogs.

PropertyValue (this compound)Value (N-Ethylacetamide Analog)Value (N-Methylacetamide Analog)
Molecular Formula C₅H₁₁NO[15][20]C₄H₉NO[21][22]C₃H₇NO[3]
Molecular Weight 101.15 g/mol [15][20]87.12 g/mol [21]73.09 g/mol [3]
Boiling Point ~171 °C (Predicted)[15]205 °C[21]205 °C[3]
Flash Point 107 °C (for N-Ethylacetamide)224 °F (~107 °C)[21]108 °C[3]
Decomposition Notes Emits toxic nitrogen oxide fumes upon heating to decomposition.[2][3]Amides from secondary amines can show instability around 160-200 °C.[1]Stable under normal conditions but decomposes upon strong heating.[2]
Visualizations

The following diagrams illustrate a plausible decomposition pathway and the experimental workflow described above.

DecompositionPathway cluster_A Retro-Ene Type Elimination cluster_B Radical C-N Bond Scission parent This compound (C₅H₁₁NO) prod1 Ethylidene-methylamine (C₃H₇N) parent->prod1 Pathway A (Retro-Ene Reaction) prod2 Acetic Acid (C₂H₄O₂) prod3 N-methylacetamide (C₃H₇NO) parent->prod3 Pathway B (C-N Cleavage) prod4 Ethene (C₂H₄) prod5 Further Fragmentation (CO, NOx, etc.) prod1->prod5 prod3->prod5 ExperimentalWorkflow start Start: Sample Received prep 1. Sample Preparation (Weigh ~100 µg into cup) start->prep blank 2. System Validation (Pyrolyzer Blank Run) prep->blank pyrolysis 3. Pyrolysis (Heat sample to 600°C) blank->pyrolysis If clean separation 4. GC Separation (Temperature Program) pyrolysis->separation detection 5. MS Detection (Scan m/z 35-550) separation->detection analysis 6. Data Analysis (Library Search & Spectral Interpretation) detection->analysis report End: Report Results analysis->report

References

Troubleshooting peak tailing in HPLC analysis of N-ethyl-N-methylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the HPLC analysis of N-ethyl-N-methylacetamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common chromatographic issues, with a specific focus on the prevalent problem of peak tailing. Here, we move beyond generic advice to provide in-depth, scientifically grounded solutions in a direct question-and-answer format.

Understanding the Analyte: this compound

This compound is a small, polar, tertiary amide. While amides are generally considered neutral, the lone pair of electrons on the nitrogen atom can impart very weak basic properties. This characteristic is critical in reversed-phase HPLC, as it can lead to secondary ionic interactions with the stationary phase, a primary cause of poor peak shape.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm seeing significant tailing with my this compound peak on a standard C18 column. What is the most likely cause?

Answer:

The most probable cause of peak tailing for a polar, weakly basic compound like this compound on a traditional silica-based C18 column is secondary interaction with surface silanol groups .[1][2][3][4][5]

Causality Explained:

Standard silica-based stationary phases, even when extensively bonded with C18 chains, possess residual silanol groups (Si-OH) on their surface.[4][6] At mobile phase pH values above approximately 3-4, these silanol groups can deprotonate to become negatively charged silanates (Si-O⁻).[1] Your analyte, this compound, though a weak base, can become protonated (carry a positive charge). This leads to a strong, secondary ionic interaction between the positively charged analyte and the negatively charged silanate groups. This interaction is stronger than the primary hydrophobic retention mechanism, causing a portion of the analyte molecules to lag on the column, resulting in a tailed peak.[3]

Q2: How can I quickly diagnose if silanol interactions are the source of my peak tailing?

Answer:

A rapid diagnostic experiment involves adjusting the mobile phase pH. Lowering the pH is a primary strategy to suppress the ionization of silanol groups.[1][3]

Experimental Protocol: pH Modification Test

  • Prepare a Modified Mobile Phase: Prepare your current mobile phase, but adjust the aqueous portion to a pH of 2.5 - 3.0 using an acid like phosphoric acid or formic acid. Ensure your column is stable at this pH; most modern silica columns are rated for use between pH 2 and 8.[7][8]

  • Equilibrate the System: Flush the column with the new, low-pH mobile phase for at least 15-20 column volumes to ensure the stationary phase surface is fully equilibrated.

  • Inject Standard: Inject your this compound standard at the same concentration as before.

  • Analyze the Peak Shape: Compare the tailing factor of the peak obtained at low pH with your original chromatogram.

Interpreting the Results:

  • Significant Improvement: If peak tailing is substantially reduced (Tailing Factor closer to 1.0), silanol interaction is confirmed as the primary culprit. At low pH, the high concentration of protons in the mobile phase suppresses the ionization of silanol groups, neutralizing them and eliminating the secondary ionic retention mechanism.[1][9]

  • No Improvement: If tailing persists, other factors may be at play, such as column contamination, extra-column volume, or sample overload.

Q3: My peak tailing improved at low pH, but it's still not perfect. What are my next steps?

Answer:

If lowering the pH helps but doesn't fully resolve the issue, you need to further optimize the method by addressing other contributing factors. The logical progression is to evaluate your column chemistry, mobile phase composition, and sample conditions.

Below is a systematic troubleshooting workflow.

HPLC_Tailing_Workflow Start Peak Tailing Observed for This compound Q_pH Is Mobile Phase pH < 3.0? Start->Q_pH Adjust_pH Action: Adjust Mobile Phase pH to 2.5 - 3.0 with Buffer (e.g., Phosphate, Formate) Q_pH->Adjust_pH No Q_Improve Did Peak Shape Improve? Q_pH->Q_Improve Yes Adjust_pH->Q_Improve Q_Column Is Column Modern & High-Purity Silica? Q_Improve->Q_Column Yes, but not perfect Check_System Investigate Secondary Issues: - Extra-column volume - Column contamination/void - Sample solvent mismatch Q_Improve->Check_System No Change_Column Action: Switch to an End-Capped or Polar-Embedded Column (e.g., Amide Phase) Q_Column->Change_Column No (Older, Type A Silica) Q_Buffer Is Buffer Concentration Adequate (10-50 mM)? Q_Column->Q_Buffer Yes Success Problem Resolved: Symmetrical Peak Achieved Change_Column->Success Increase_Buffer Action: Increase Buffer Concentration to 25-50 mM Q_Buffer->Increase_Buffer No Q_Overload Is Sample Overloading the Column? Q_Buffer->Q_Overload Yes Increase_Buffer->Success Reduce_Load Action: Dilute Sample or Reduce Injection Volume Q_Overload->Reduce_Load Yes Q_Overload->Check_System No Reduce_Load->Success Check_System->Success

Caption: Troubleshooting workflow for peak tailing.

Detailed Actions:

  • Change Column Chemistry: Not all C18 columns are created equal. Older columns (Type A silica) contain more acidic silanols and trace metals, which exacerbate tailing.[4][7]

    • Solution: Switch to a modern, high-purity silica column that is "end-capped." End-capping uses a small silylating agent to block many of the residual silanol groups, making the surface more inert.[1][5][10] For a polar amide, a polar-embedded or an amide-based stationary phase can provide alternative selectivity and improved peak shape.[11][12]

  • Increase Buffer Concentration: A low-concentration buffer may not have sufficient capacity to maintain a consistent pH on the column surface, especially if the sample itself has a different pH.[13][14]

    • Solution: Increase the concentration of your buffer (e.g., phosphate or formate) to within the 25-50 mM range.[11] This helps to "mask" residual silanol sites and provides a more stable chromatographic environment.[3]

  • Check for Column Overload: Injecting too much sample mass can saturate the active sites on the stationary phase, leading to a distorted peak shape that often presents as tailing.[2][11]

    • Solution: Perform a dilution series. Reduce your sample concentration by a factor of 5 and 10 and re-inject. If the peak shape improves and becomes more symmetrical, you were overloading the column.[3]

  • Evaluate Sample Solvent: If your sample is dissolved in a solvent significantly stronger than your mobile phase (e.g., 100% acetonitrile when the mobile phase is 10% acetonitrile), it can cause band distortion at the column inlet.[11]

    • Solution: Ideally, dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that will fully dissolve the analyte.[11]

Q4: I've tried adjusting pH and buffer strength, but tailing persists. Could there be an instrumental or physical column issue?

Answer:

Yes. If chemical approaches do not resolve the problem, you must consider physical and instrumental sources of peak distortion. These issues typically affect all peaks in the chromatogram, not just a specific analyte.

Troubleshooting Instrumental and Column Issues:

IssueDescriptionRecommended Action
Extra-Column Volume Excessive volume between the injector, column, and detector cell causes band spreading. This is often due to using tubing with a wide internal diameter or poorly made connections.[2][5]Ensure all tubing is narrow-bore (e.g., 0.005" or 0.12 mm I.D.). Check that all fittings are properly seated and that tubing is cut clean and square, with no gaps in the connection path.
Column Contamination Strongly retained impurities from previous injections can accumulate at the column inlet, creating active sites that cause tailing.[2][11]Flush the column with a strong solvent (e.g., isopropanol, or reverse the column and flush if permitted by the manufacturer). If this fails, the column may be irreversibly contaminated and require replacement. Using a guard column is a preventative best practice.
Column Void/Bed Deformation A physical gap or void can form at the column inlet due to pressure shocks or settling of the packing material. This disrupts the flow path, leading to peak distortion.[3][11]Disconnect the column and inspect the inlet. A visible void at the top of the packing bed is a clear indicator. The column must be replaced.
Blocked Inlet Frit Particulate matter from the sample or mobile phase can clog the inlet frit of the column, causing uneven flow distribution.[3][10]Replace the inlet frit if possible, or back-flush the column (if recommended by the manufacturer) at a low flow rate. Always filter samples and mobile phases to prevent this.
Q5: Are there any "quick fixes" or mobile phase additives that can help with amide tailing?

Answer:

While a systematic approach is always best, certain mobile phase additives can be used to mitigate tailing, particularly when caused by silanol interactions. These should be considered after basic pH and buffer adjustments have been attempted.

  • Amine Modifiers (for basic analytes): Adding a small concentration (e.g., 0.1%) of an amine like triethylamine (TEA) to the mobile phase can be effective. TEA is a stronger base than the analyte and will preferentially interact with the active silanol sites, effectively "masking" them from your compound. However, TEA is not compatible with mass spectrometry (MS) and has a high UV cutoff.

  • Ion-Pairing Agents: For ionizable compounds, ion-pairing agents can be used. These are large molecules with an opposite charge to the analyte and a hydrophobic tail.[15] For a protonated amide, an anionic agent like an alkyl sulfonate could be used.[16] The agent pairs with the analyte, neutralizing its charge and improving its retention and peak shape through a hydrophobic mechanism.[16][17] This approach adds complexity to the mobile phase and is often a last resort.[18]

Regulatory and Validation Considerations:

All troubleshooting steps and method adjustments must be performed in accordance with established validation protocols. According to guidelines like ICH Q2(R1) and USP General Chapter <621> , changes to the mobile phase pH, buffer concentration, or column type may be considered allowable adjustments or may require partial or full revalidation of the analytical procedure.[19][20][21][22][23][24][25][26][27] Always document changes and verify that system suitability criteria (e.g., tailing factor, resolution, repeatability) are met after any modification.[23]

References

Optimizing Reaction Temperature for N-ethyl-N-methylacetamide: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for optimizing reactions involving N-ethyl-N-methylacetamide. As a Senior Application Scientist, I have compiled this guide to provide you with in-depth technical insights and practical troubleshooting advice. This resource is designed to move beyond simple protocols, offering a deeper understanding of the causality behind experimental choices to ensure the scientific integrity and success of your work.

The Critical Role of Temperature in Reactions with this compound

Temperature is a paramount parameter in any chemical synthesis. It directly influences reaction kinetics, thermodynamics, and the stability of all components in the reaction mixture. For reactions involving this compound, whether it is used as a reactant, solvent, or product, precise temperature control is crucial for maximizing yield, minimizing byproduct formation, and ensuring the overall safety and reproducibility of your experiment.

Amide bonds, like the one in this compound, are known for their relative stability due to resonance, which makes them less reactive than other carbonyl compounds.[1] Consequently, reactions involving amides often require heating to proceed at a practical rate.[2] However, excessive temperatures can lead to degradation and undesirable side reactions.

Frequently Asked Questions (FAQs)

Here we address common questions regarding the optimal use of this compound in chemical reactions.

Q1: What is the recommended temperature range for reactions using this compound?

A1: There is no single "one-size-fits-all" temperature range. The optimal temperature is highly dependent on the specific reaction being performed.

  • For amide synthesis: In syntheses where an amide is the target product, temperatures can range from ambient to elevated. For example, some amide coupling reactions are initiated at 0°C to control initial exothermic events and then allowed to warm to room temperature (20-25°C). In other cases, particularly for less reactive starting materials, heating may be necessary. For instance, the synthesis of the related compound N-methylacetamide from ethyl acetate and methylamine is conducted at approximately 60°C.[3] Another process for producing N-methylacetamide involves reacting acetic acid and methylamine at 70-80°C.

  • When used as a solvent: this compound is a polar aprotic solvent. Its effectiveness as a solvent can be temperature-dependent, influencing the solubility of reactants and the rate of reaction. The choice of temperature will be dictated by the specific requirements of the reaction it is facilitating.

Q2: At what temperature does this compound decompose?

Q3: Can this compound undergo hydrolysis? How does temperature affect this?

A3: Yes, like other amides, this compound can undergo hydrolysis to yield N-ethyl-N-methylamine and acetic acid. This reaction is typically slow at room temperature but is accelerated by heat and the presence of strong acids or bases.[1][2] Therefore, if your reaction is sensitive to the presence of these hydrolysis products, it is advisable to use lower temperatures and ensure anhydrous conditions.

Q4: How does temperature influence the rate of reactions involving this compound?

A4: The relationship between temperature and reaction rate is generally described by the Arrhenius equation. As a rule of thumb, for many organic reactions, the rate approximately doubles for every 10°C increase in temperature. This is due to the increased kinetic energy of the molecules, leading to more frequent and energetic collisions. For the chlorination of the related N-methylacetamide, the influence of temperature on the reaction rate was studied to calculate thermodynamic activation parameters, confirming this principle.[4]

Q5: How can I determine the optimal temperature for my specific reaction?

A5: The optimal temperature for your reaction should be determined empirically. A systematic approach is recommended:

  • Literature Review: Start by reviewing literature for similar reactions to establish a sensible starting temperature range.

  • Small-Scale Screening: Conduct a series of small-scale experiments at different temperatures (e.g., in 10-20°C increments) while keeping all other parameters constant.

  • Reaction Monitoring: Closely monitor the progress of each reaction using appropriate analytical techniques (e.g., TLC, GC, HPLC, NMR) to determine the rate of product formation and the appearance of any byproducts.

  • Yield and Purity Analysis: Upon completion, analyze the yield and purity of the product from each reaction to identify the temperature that provides the best balance of reaction rate, yield, and selectivity.

Troubleshooting Guide

This section provides solutions to common problems encountered when working with this compound, with a focus on temperature-related issues.

Problem Potential Cause(s) Troubleshooting Steps
Low or No Reaction Insufficient Temperature: The activation energy for the reaction may not be met at the current temperature.Gradually increase the reaction temperature in 10°C increments, monitoring the reaction progress at each step. Be cautious not to exceed the boiling points of your reactants or solvent, or the decomposition temperature of any component.
Degraded Reagents: this compound or other reactants may have degraded due to improper storage.Ensure all reagents are of high purity and have been stored correctly.
Low Yield with Byproduct Formation Temperature Too High: The desired reaction may be proceeding, but higher temperatures could be promoting side reactions or decomposition of the product or starting materials.1. Lower the reaction temperature. Even a small decrease can sometimes significantly improve selectivity. 2. Consider a stepwise temperature profile: start at a lower temperature and gradually increase it.
Presence of Water: If hydrolysis is a possible side reaction, trace amounts of water at elevated temperatures can lead to the formation of N-ethyl-N-methylamine and acetic acid.1. Ensure all glassware is thoroughly dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). 2. Use anhydrous solvents and reagents.
Reaction is Too Fast or Exothermic Initial Temperature is Too High: Some reactions have a high initial activation energy but are highly exothermic once initiated.1. Start the reaction at a lower temperature (e.g., 0°C or even -78°C) using an ice or dry ice bath. 2. Add reagents slowly and portion-wise to control the exotherm. 3. Once the initial exotherm has subsided, the reaction can be allowed to warm to room temperature or gently heated if necessary.
Product Decomposition Excessive Heat or Prolonged Reaction Time: The desired product may not be stable under the reaction conditions for extended periods.1. Lower the reaction temperature. 2. Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid over-incubation of the product.

Experimental Protocols & Methodologies

To illustrate the principles of temperature optimization, a general protocol for a hypothetical amide synthesis is provided below.

Protocol: General Procedure for Temperature Screening in Amide Synthesis

  • Setup: In a series of identical reaction vessels (e.g., vials or small round-bottom flasks) equipped with stir bars and reflux condensers (if heating), add the carboxylic acid and solvent.

  • Temperature Control: Place each vessel in a temperature-controlled heating block or bath set to a different temperature (e.g., Room Temperature, 40°C, 60°C, 80°C).

  • Reagent Addition: Once the desired temperature is reached, add the amine and any coupling reagents to each vessel.

  • Monitoring: At regular intervals (e.g., every 30 minutes), take a small aliquot from each reaction and quench it. Analyze the aliquots by a suitable method (e.g., LC-MS or GC-MS) to determine the conversion to product and the formation of any impurities.

  • Analysis: After a set reaction time (e.g., 4 hours), or once the reaction has gone to completion, perform a final analysis of the product mixture from each temperature point to determine the yield and purity.

G cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis start Define Reaction & Temperature Range setup Set up Parallel Reactions start->setup run Run Reactions at Different Temperatures setup->run monitor Monitor Progress (TLC, GC, etc.) run->monitor analyze Analyze Yield & Purity monitor->analyze compare Compare Results analyze->compare optimal Identify Optimal Temperature compare->optimal

Key Mechanistic Considerations

The effect of temperature on a reaction is fundamentally linked to its mechanism. Understanding the reaction pathway can provide valuable insights into how temperature changes will affect the outcome.

Temperature_Effects

By carefully considering these factors and employing a systematic approach to optimization, you can harness the power of temperature to drive your reactions to completion efficiently and with high selectivity.

References

Technical Support Center: Stabilizing N-ethyl-N-methylacetamide in Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-ethyl-N-methylacetamide. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound during storage and experimental use. Here, we provide in-depth technical guidance, troubleshooting advice, and preventative strategies to mitigate degradation, thereby safeguarding the reproducibility and accuracy of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound is a tertiary amide, a class of organic compounds with a nitrogen atom bonded to a carbonyl group and two alkyl substituents. Its stability is crucial as degradation can introduce impurities into your experiments, potentially leading to erroneous or irreproducible results in sensitive applications like drug formulation and chemical synthesis.

Q2: What are the primary pathways through which this compound can degrade?

A2: The most common degradation pathways for this compound are hydrolysis, and to a lesser extent, oxidation and thermal decomposition.[1][2][3] Hydrolysis, the cleavage of the amide bond by water, is the most significant concern and can be catalyzed by acidic or basic conditions.[4][5][6][7]

Q3: What are the ideal storage conditions for this compound?

A3: To ensure long-term stability, this compound should be stored in a cool, dry, and well-ventilated area, away from direct sunlight.[8][9][10][11] It is recommended to keep the container tightly sealed to prevent moisture absorption and under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[10][11]

Q4: How can I tell if my this compound has degraded?

A4: Degradation can be identified by changes in physical appearance (e.g., color change, precipitation), but more definitively through analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy. These methods can separate and identify the parent compound and its degradation products.[12]

Troubleshooting Guide: Addressing Degradation Issues

This section provides solutions to specific problems you may encounter.

Problem 1: I suspect my this compound has hydrolyzed. What are the likely degradation products and how can I confirm this?

  • Answer: The primary products of hydrolysis are N-ethylmethylamine and acetic acid. This reaction is catalyzed by the presence of water and accelerated by acidic or basic conditions.[4][7]

    • Confirmation:

      • pH Measurement: Check the pH of your sample if it's in solution. A shift towards acidic or basic pH might indicate hydrolysis.

      • Chromatographic Analysis: Use HPLC or GC to detect the presence of new peaks corresponding to N-ethylmethylamine and acetic acid. Co-injection with authentic standards of the suspected degradation products can confirm their identity.

      • NMR Spectroscopy: ¹H NMR can show the appearance of new signals corresponding to the protons of N-ethylmethylamine and acetic acid, and a decrease in the signals of this compound.

Problem 2: My experiment requires dissolving this compound in an aqueous buffer, but I'm concerned about hydrolysis.

  • Answer: While amides are generally stable, prolonged exposure to aqueous environments, especially at non-neutral pH and elevated temperatures, can induce hydrolysis.[5][7][13]

    • Preventative Measures:

      • pH Control: Use a buffer system to maintain a neutral pH (around 7). Avoid strongly acidic or basic buffers.

      • Temperature Management: Conduct your experiments at the lowest feasible temperature to slow down the rate of hydrolysis.[14]

      • Minimize Exposure Time: Prepare your solutions fresh and use them as quickly as possible. Avoid long-term storage of aqueous solutions.

      • Aprotic Solvents: If your experimental design allows, consider using anhydrous aprotic solvents to minimize water exposure.[14]

Problem 3: I am working at elevated temperatures. What is the risk of thermal degradation?

  • Answer: While this compound is relatively stable, high temperatures can lead to thermal decomposition.[15] The exact decomposition temperature depends on the specific conditions, but generally, amide compounds can start to degrade at temperatures above 160°C.[16]

    • Signs of Thermal Degradation: Discoloration (yellowing or browning) of the material.

    • Mitigation:

      • Temperature Limits: Whenever possible, keep the temperature below 150°C.

      • Inert Atmosphere: Performing reactions under an inert atmosphere (nitrogen or argon) can help prevent oxidative degradation that can be initiated at high temperatures.[17]

Problem 4: My sample of this compound has developed a slight color. Is this a sign of degradation?

  • Answer: A change in color, particularly yellowing, can be an indicator of degradation, often due to oxidation or the formation of minor impurities from slow decomposition over time.

    • Recommended Actions:

      • Analytical Verification: Before use, verify the purity of the sample using HPLC or GC.

      • Proper Storage: Ensure the compound is stored under an inert atmosphere and protected from light to minimize oxidative and photo-induced degradation.[14] Strong oxidizing agents should be avoided as they are incompatible.[8][10][15]

Visualizing Degradation and Experimental Workflow

To better understand the chemical processes and the experimental approach to stability testing, the following diagrams are provided.

NEMA This compound Products N-ethylmethylamine + Acetic Acid NEMA->Products Hydrolysis H2O Water (H₂O) H2O->Products AcidBase Acid/Base Catalyst AcidBase->Products Accelerates

Caption: Primary hydrolytic degradation pathway of this compound.

cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_eval Evaluation Prep Prepare solutions of This compound in different media (e.g., acidic, basic, neutral, oxidative) Stress Incubate samples under various conditions (e.g., elevated temperature, light exposure) Prep->Stress Analysis Analyze samples at specific time points using HPLC or GC-MS Stress->Analysis Eval Identify and quantify degradation products. Determine degradation rate. Analysis->Eval

Caption: Experimental workflow for a forced degradation study.

Recommended Storage Conditions Summary

ParameterRecommendationRationale
Temperature Cool (2-8 °C for long-term)Reduces the rate of all chemical degradation pathways.[14]
Atmosphere Inert gas (Nitrogen or Argon)Prevents oxidation.[10][11]
Light Protect from light (Amber vials)Minimizes potential photodecomposition.[14]
Moisture Tightly sealed container, desiccated environmentPrevents hydrolysis, the primary degradation pathway.[8][9][11]
Container Material Glass or chemically resistant polymers (e.g., PTFE)Avoids leaching or reaction with the container.

Protocol: Forced Degradation Study of this compound

This protocol outlines a typical forced degradation study to identify potential degradation products and pathways.

1. Materials and Reagents:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Methanol or Acetonitrile (HPLC grade)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)

2. Sample Preparation:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or water).

  • For each stress condition, dilute the stock solution with the respective stressor solution to a final concentration of approximately 0.1 mg/mL.

3. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Store a solid sample and a solution of this compound at 80°C for 48 hours.

  • Photodegradation: Expose a solution of this compound to a light source (e.g., UV lamp) for a defined period.

4. Analysis:

  • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each stress condition.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples by a validated stability-indicating HPLC method to separate the parent compound from any degradation products.

  • Use a photodiode array (PDA) detector to obtain UV spectra of the peaks to aid in identification. Mass spectrometry (LC-MS) can be used for definitive identification of degradation products.

5. Data Interpretation:

  • Calculate the percentage of degradation by comparing the peak area of this compound in the stressed samples to that in an unstressed control sample.

  • Identify the major degradation products and propose the degradation pathways.

References

Technical Support Center: Stability of N-ethyl-N-methylacetamide in Acidic and Basic Media

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of N-ethyl-N-methylacetamide in acidic and basic aqueous media. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research and development activities.

Introduction: The Robust Nature of the Tertiary Amide Bond

This compound possesses a tertiary amide functional group. Generally, amides are the most stable of the carboxylic acid derivatives towards nucleophilic acyl substitution, a characteristic crucial for the stability of peptides and many pharmaceutical compounds.[1] This stability arises from the delocalization of the nitrogen lone pair into the carbonyl group, which reduces the electrophilicity of the carbonyl carbon and imparts a partial double bond character to the C-N bond.[2] Consequently, the hydrolysis of amides, including this compound, typically requires more vigorous conditions, such as strong acids or bases and elevated temperatures, compared to esters.[1][3][4]

This guide will delve into the specifics of how pH and temperature affect the stability of this compound, providing you with the foundational knowledge and practical tools to manage its stability in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common questions and issues encountered during the handling and analysis of this compound in various aqueous environments.

Q1: My this compound solution appears to be degrading over time, even at neutral pH. What could be the cause?

A1: While this compound is most stable at near-neutral pH, degradation can still occur, albeit slowly, especially under certain conditions.[5]

  • Elevated Temperatures: Even at neutral pH, higher temperatures can accelerate hydrolysis. For long-term storage, it is advisable to keep aqueous solutions refrigerated or frozen.

  • Enzymatic Contamination: If your solution is not sterile, microbial contamination could introduce amidases or proteases that can catalyze the hydrolysis of the amide bond. Ensure your buffers and water are sterile, and consider adding a bacteriostatic agent if appropriate for your application.

  • Buffer Effects: While less common for tertiary amides, some buffer components can potentially participate in the hydrolysis reaction. It is best to use non-nucleophilic buffers like phosphate or HEPES.

Q2: I'm observing unexpected peaks in my HPLC chromatogram when analyzing my this compound sample after incubation in acidic solution. What are these peaks?

A2: The most likely cause is the formation of hydrolysis products. Under acidic conditions, this compound will hydrolyze to form acetic acid and N-ethyl-N-methylamine.[3][6] The N-ethyl-N-methylamine will be protonated in the acidic medium to form the corresponding ammonium salt.

  • Troubleshooting Step: To confirm the identity of these peaks, you can:

    • Run Standards: Inject standards of acetic acid and N-ethyl-N-methylamine under the same HPLC conditions.

    • LC-MS Analysis: Utilize Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the mass-to-charge ratio (m/z) of the unexpected peaks, which should correspond to the expected degradation products.

Q3: My attempt to hydrolyze this compound with a strong base seems to be very slow. How can I accelerate the reaction?

A3: Base-catalyzed hydrolysis of tertiary amides is notoriously slow.[7] This is because the hydroxide ion is a strong nucleophile, but the departing group, a dialkylamide anion, is an extremely strong base and therefore a poor leaving group.[8]

  • Increase Temperature: The most effective way to accelerate the reaction is to increase the temperature. Refluxing the solution is a common practice.

  • Increase Hydroxide Concentration: Using a higher concentration of the base (e.g., 1-5 M NaOH or KOH) will increase the rate of the initial nucleophilic attack.

  • Co-solvents: In some cases, the addition of a polar, aprotic co-solvent can help to improve solubility and reaction rates.

Q4: I am seeing inconsistent results in my stability studies across different batches of this compound. What could be the reason?

A4: Inconsistent results can stem from several factors:

  • Purity of the Starting Material: Ensure the purity of each batch of this compound is consistent. Impurities could catalyze degradation or interfere with your analytical method.

  • Variability in Experimental Conditions: Small variations in pH, temperature, or buffer concentration can significantly impact the rate of hydrolysis. Maintain strict control over these parameters.

  • Analytical Method Variability: Ensure your analytical method is robust and validated. Issues such as inconsistent sample preparation, injection volume, or detector response can lead to variability. The use of an internal standard is highly recommended for quantitative analysis.[9]

Q5: How can I prevent artifact formation during my stability sample analysis by HPLC?

A5: Artifacts can arise from the analytical method itself.

  • Sample Matrix Effects: Components in your sample matrix can co-elute with your analyte or its degradation products, causing peak distortion or suppression/enhancement of the signal in mass spectrometry. Proper sample clean-up, such as solid-phase extraction (SPE), can mitigate these effects.[3]

  • Injector and Column Contamination: Carryover from previous injections can lead to ghost peaks. Implement a robust wash cycle for the injector and periodically flush the column with a strong solvent.

  • Mobile Phase Issues: Ensure your mobile phase is properly prepared, degassed, and of high purity. Microbial growth in buffered mobile phases can also be a source of artifacts.

Understanding the Hydrolysis Mechanisms

The stability of this compound is fundamentally governed by the kinetics of its hydrolysis, which proceeds via different mechanisms in acidic and basic media.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the reaction is initiated by the protonation of the amide's carbonyl oxygen. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. The subsequent steps involve proton transfer and elimination of the weakly basic N-ethyl-N-methylamine as the leaving group.[2]

Acid_Hydrolysis cluster_0 Acid-Catalyzed Hydrolysis of this compound Amide This compound ProtonatedAmide O-Protonated Amide Amide->ProtonatedAmide + H+ TetrahedralIntermediate Tetrahedral Intermediate ProtonatedAmide->TetrahedralIntermediate + H2O ProtonatedIntermediate N-Protonated Intermediate TetrahedralIntermediate->ProtonatedIntermediate Proton Transfer Products Acetic Acid + N-ethyl-N-methylammonium ProtonatedIntermediate->Products - H+

Caption: Acid-Catalyzed Hydrolysis Mechanism.

Base-Catalyzed Hydrolysis

In basic media, the hydroxide ion acts as the nucleophile, directly attacking the carbonyl carbon. This forms a tetrahedral intermediate. The subsequent step, the expulsion of the N-ethyl-N-methylamide anion, is the rate-determining step due to the poor leaving group ability of the amide anion. The reaction is driven forward by the deprotonation of the resulting carboxylic acid by the strongly basic amide anion.[8]

Base_Hydrolysis cluster_1 Base-Catalyzed Hydrolysis of this compound Amide This compound TetrahedralIntermediate Tetrahedral Intermediate Amide->TetrahedralIntermediate + OH- CarboxylicAcid Acetic Acid + N-ethyl-N-methylamide anion TetrahedralIntermediate->CarboxylicAcid Elimination (slow) Products Acetate + N-ethyl-N-methylamine CarboxylicAcid->Products Proton Transfer

Caption: Base-Catalyzed Hydrolysis Mechanism.

Quantitative Data

Condition Relative Rate of Hydrolysis Key Considerations
Acidic (pH < 3) High (rate increases with acidity)The reaction is catalyzed by H+.[5]
Neutral (pH 6-8) Low (relatively insensitive to small pH changes)This is the region of maximum stability.[5]
Basic (pH > 10) High (rate increases with basicity)The reaction is dependent on the OH- concentration.[5]
Low Temperature (e.g., 4°C) SlowRecommended for storage of aqueous solutions.
High Temperature (e.g., > 60°C) FastCan be used to force degradation in stability studies.

Experimental Protocols

Protocol 1: HPLC Method for Monitoring this compound and its Hydrolysis Products

This protocol provides a general reversed-phase HPLC method for the separation and quantification of this compound, acetic acid, and N-ethyl-N-methylamine. Optimization may be required for your specific instrumentation and sample matrix.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV or Mass Spectrometric (MS) detector.

  • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

Reagents:

  • This compound standard

  • Acetic acid standard

  • N-ethyl-N-methylamine standard

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid

Procedure:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-10 min: 5% to 95% B

    • 10-12 min: 95% B

    • 12-13 min: 95% to 5% B

    • 13-18 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection:

    • UV: 210 nm

    • MS: Electrospray ionization (ESI) in positive mode. Monitor the m/z for this compound and N-ethyl-N-methylamine.

HPLC_Workflow cluster_2 HPLC Analysis Workflow Prep_Sample Prepare Sample (Dilute in Mobile Phase A) Inject Inject into HPLC Prep_Sample->Inject Separate Separation on C18 Column (Gradient Elution) Inject->Separate Detect Detection (UV or MS) Separate->Detect Quantify Data Analysis (Quantification) Detect->Quantify

Caption: HPLC Analysis Workflow.

Protocol 2: Kinetic Analysis of this compound Hydrolysis

This protocol describes a general procedure to determine the rate of hydrolysis under specific pH and temperature conditions.

Materials:

  • This compound

  • Buffer solutions of desired pH (e.g., HCl for acidic, phosphate for neutral, NaOH for basic)

  • Constant temperature bath or incubator

  • HPLC system (as described in Protocol 1)

  • Quenching solution (e.g., a buffer that neutralizes the reaction and stops further hydrolysis)

Procedure:

  • Reaction Setup: Prepare a solution of this compound in the chosen buffer at a known concentration. Place the solution in the constant temperature bath.

  • Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately add the aliquot to a predetermined volume of quenching solution to stop the reaction.

  • Analysis: Analyze each quenched sample by HPLC (Protocol 1) to determine the concentration of the remaining this compound.

  • Data Analysis: Plot the concentration of this compound versus time. Determine the rate constant of the hydrolysis reaction by fitting the data to the appropriate rate law (amide hydrolysis is typically pseudo-first-order with respect to the amide).

References

Technical Support Center: Resolving Overlapping Peaks in the NMR Spectrum of N-ethyl-N-methylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with overlapping signals in the Nuclear Magnetic Resonance (NMR) spectrum of N-ethyl-N-methylacetamide. As a Senior Application Scientist, I will provide in-depth, field-proven insights and step-by-step protocols to help you resolve these common issues.

Understanding the Challenge: Rotational Isomers in this compound

The primary challenge in the ¹H NMR spectrum of this compound arises from the restricted rotation around the amide (C-N) bond. This restricted rotation is due to the partial double bond character of the C-N bond, a result of resonance delocalization of the nitrogen lone pair with the carbonyl group. This phenomenon leads to the presence of two distinct rotational isomers (or rotamers), often referred to as syn and anti conformers, which are in slow equilibrium on the NMR timescale at room temperature.[1][2][3] The different chemical environments of the ethyl and methyl groups in these two rotamers can result in a complex spectrum with overlapping peaks, making interpretation difficult.

Below is a visual representation of the workflow to address this issue.

Caption: Workflow for resolving overlapping NMR signals.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My ¹H NMR spectrum of this compound shows broad, overlapping signals for the ethyl and methyl groups. What is the first thing I should try?

A1: Change the NMR Solvent.

Expertise & Experience: The chemical shift of protons is sensitive to the surrounding solvent environment.[4] Changing the deuterated solvent can alter the chemical shifts of the overlapping signals, potentially resolving them. Aromatic solvents like benzene-d₆, for instance, can induce significant shifts due to their magnetic anisotropy. Similarly, hydrogen-bonding solvents like DMSO-d₆ can interact differently with the solute compared to a non-polar solvent like CDCl₃, leading to changes in the spectrum.[5][6]

Trustworthiness (Self-Validating System): This is a non-destructive and relatively quick method to check for peak resolution. By comparing the spectra in different solvents, you can confirm if the overlap is solvent-dependent.

Guide 1: Resolving Overlapping Signals with Solvent Effects

Problem: The ethyl (CH₂ and CH₃) and N-methyl signals in the ¹H NMR spectrum of this compound are overlapping in CDCl₃.

Experimental Protocol:

  • Sample Preparation: Prepare separate NMR samples of your compound at the same concentration in a variety of deuterated solvents. Good starting choices include:

    • Benzene-d₆ (an aromatic, non-polar solvent)

    • Acetone-d₆ (a polar, aprotic solvent)

    • DMSO-d₆ (a polar, aprotic solvent with strong hydrogen bond accepting capabilities)[5][6]

    • Methanol-d₄ (a polar, protic solvent)

  • Data Acquisition: Acquire a standard ¹H NMR spectrum for each sample. Ensure all acquisition parameters (e.g., number of scans, relaxation delay) are consistent to allow for direct comparison.

  • Analysis: Compare the chemical shifts of the ethyl and methyl protons across the different spectra. Look for a solvent system that provides the best separation of the overlapping signals.

Expected Outcome & Data Presentation:

You can expect to see variations in the chemical shifts of the protons. The table below illustrates hypothetical changes in chemical shifts for the different proton signals of this compound in various solvents.

Proton GroupCDCl₃ (ppm)Benzene-d₆ (ppm)DMSO-d₆ (ppm)
Acetyl-CH₃2.101.852.05
N-CH₃ (syn)2.952.602.80
N-CH₃ (anti)2.852.502.75
Ethyl-CH₂ (syn)3.303.003.20
Ethyl-CH₂ (anti)3.252.953.15
Ethyl-CH₃1.150.951.10

Note: These are illustrative values. Actual chemical shifts may vary.

Q2: Changing the solvent helped a little, but some peaks are still overlapping. What's the next logical step?

A2: Perform Variable Temperature (VT) NMR Spectroscopy.

Expertise & Experience: The interconversion between the syn and anti rotamers of this compound is a dynamic process with an associated energy barrier.[1][2] By changing the temperature of the NMR experiment, you can influence the rate of this rotation.[3][7]

  • At low temperatures: The rotation is slow on the NMR timescale, and you will see sharp, distinct signals for each rotamer.

  • At high temperatures: The rotation becomes fast on the NMR timescale, and the signals for the two rotamers will coalesce into a single, time-averaged signal for each proton environment.[1]

  • At intermediate temperatures (near the coalescence temperature, Tc): The peaks will be broad.[1]

Trustworthiness (Self-Validating System): Observing the predictable changes in the spectrum (sharpening at low temperature, coalescence at high temperature) confirms that the peak overlap is due to rotational isomerism.

Guide 2: Utilizing Variable Temperature NMR for Peak Resolution

Problem: Signals for the two rotamers are still partially overlapping after trying different solvents.

Experimental Protocol:

  • Initial Setup: Dissolve your sample in a solvent with a wide liquid range (e.g., toluene-d₈ or DMSO-d₆). Acquire a standard ¹H NMR spectrum at room temperature.

  • Cooling: Gradually decrease the temperature of the NMR probe in increments of 10-20 K. Acquire a spectrum at each temperature. Continue until the overlapping peaks are well-resolved into sharp, distinct signals.

  • Heating (Optional but Recommended): Gradually increase the temperature from room temperature in 10-20 K increments. Acquire a spectrum at each temperature until the corresponding signals for the two rotamers coalesce into single, sharp peaks. This helps in assigning which pairs of signals belong to the interconverting rotamers.

Caption: Variable Temperature NMR workflow for resolving rotamers.

Q3: I still have some overlapping signals, particularly in a complex mixture. Is there a chemical way to induce further peak separation?

A3: Use a Lanthanide Shift Reagent (LSR).

Expertise & Experience: Lanthanide shift reagents are paramagnetic complexes that can reversibly bind to Lewis basic sites in a molecule, such as the carbonyl oxygen in this compound.[8][9][10] This interaction induces large changes in the chemical shifts of nearby protons. The magnitude of this "lanthanide-induced shift" (LIS) is dependent on the distance and angle of the proton from the lanthanide ion.[9][11] Protons closer to the binding site will experience a larger shift, effectively "stretching" the spectrum and resolving overlapping signals.[8][10]

Trustworthiness (Self-Validating System): The progressive and predictable separation of signals upon incremental addition of the LSR confirms the effectiveness of the reagent and aids in the assignment of protons based on their proximity to the binding site.

Guide 3: Resolving Overlapping Signals with Lanthanide Shift Reagents

Problem: Persistent overlap of signals that cannot be resolved by solvent or temperature changes.

Experimental Protocol:

  • Reagent Selection: Choose a suitable LSR. Eu(fod)₃ (tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionato)europium(III)) is a common choice as it typically induces downfield shifts and has good solubility in common NMR solvents.[12]

  • Sample Preparation: Prepare a solution of your compound in a dry, aprotic deuterated solvent like CDCl₃. Acquire a reference ¹H NMR spectrum.

  • Titration: Prepare a stock solution of the LSR in the same solvent. Add small, incremental amounts of the LSR stock solution to your NMR tube. After each addition, gently mix and acquire a new ¹H NMR spectrum.

  • Monitoring and Optimization: Observe the changes in the chemical shifts. Continue adding the LSR until the overlapping peaks are sufficiently resolved. Be aware that excessive amounts of LSR can cause significant line broadening, which can obscure coupling information.[10]

Expected Outcome:

Protons closer to the carbonyl oxygen (e.g., the acetyl-CH₃ and N-CH₃) will show a greater downfield shift compared to the protons of the ethyl group. This differential shifting will resolve the overlapping signals.

Q4: The above methods are not providing a complete assignment, or I need to confirm the connectivity of the protons. What are my options?

A4: Employ 2D NMR Techniques.

Expertise & Experience: Two-dimensional (2D) NMR spectroscopy is a powerful tool for resolving overlapping signals by spreading the information across a second frequency dimension.[13][14][15] For this compound, the following experiments are particularly useful:

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds).[16] It will show correlations between the CH₂ and CH₃ protons of the ethyl group for each rotamer, helping to distinguish them from the N-methyl and acetyl-methyl singlets.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached.[12][13] Since ¹³C spectra are generally better dispersed than ¹H spectra, overlapping proton signals can often be resolved if their attached carbons have different chemical shifts.[15]

  • ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are directly bonded.[14][16] This can be crucial for definitively assigning the syn and anti rotamers by observing through-space correlations, for example, between the N-methyl protons and the ethyl group protons.

Trustworthiness (Self-Validating System): The cross-peaks in 2D spectra provide unambiguous evidence of connectivity (COSY) or spatial proximity (NOESY), allowing for a confident and complete assignment of all signals, even in cases of severe overlap in the 1D spectrum.

Guide 4: Using 2D NMR for Complete Signal Assignment

Problem: Need to unambiguously assign all proton signals and confirm the structure of the rotamers.

Experimental Protocol:

  • ¹H-¹H COSY:

    • Setup: Load a standard COSY pulse program.

    • Parameters: Set the spectral width to encompass all proton signals. Use 128-256 increments in the indirect dimension (t₁) for adequate resolution.

    • Analysis: Look for cross-peaks connecting the CH₂ and CH₃ signals of the ethyl group for each rotamer.

  • ¹H-¹³C HSQC:

    • Setup: Load a standard HSQC pulse program.

    • Parameters: Set the ¹H spectral width as above. Set the ¹³C spectral width to cover the expected range of aliphatic carbons (e.g., 0-60 ppm).

    • Analysis: Each cross-peak correlates a proton signal with its attached carbon. This will help to differentiate the N-CH₃, acetyl-CH₃, and the two carbons of the ethyl group.

  • ¹H-¹H NOESY:

    • Setup: Load a standard NOESY pulse program.

    • Parameters: Use a mixing time appropriate for a small molecule (e.g., 500-800 ms).

    • Analysis: Look for cross-peaks between protons that are spatially close. For example, in one rotamer, the N-CH₃ protons might show a NOE to the ethyl-CH₂ protons, while in the other rotamer, this correlation might be absent or weaker.

References

Technical Support Center: Synthesis of N-ethyl-N-methylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Reagent Purity in Amide Synthesis

The synthesis of N-ethyl-N-methylacetamide, a tertiary amide, is a fundamental example of nucleophilic acyl substitution, typically achieved by reacting N-ethyl-N-methylamine with an acylating agent like acetyl chloride. While the reaction appears straightforward, its success—measured in yield, purity, and reproducibility—is profoundly dependent on the purity of the starting materials. This technical guide serves as a dedicated resource for researchers and drug development professionals to troubleshoot common issues encountered during this synthesis, with a laser focus on the impact of reagent purity. Here, we dissect the causal relationships between specific impurities and undesirable reaction outcomes, providing field-proven protocols and diagnostic workflows to ensure robust and reliable synthesis.

Core Synthesis Pathway

The primary route to this compound involves the reaction of N-ethyl-N-methylamine with acetyl chloride. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetyl chloride. This is followed by the elimination of a chloride ion and deprotonation to yield the final amide product.

Main Synthesis Pathway reagent1 N-Ethyl-N-methylamine (C₃H₉N) intermediate Tetrahedral Intermediate reagent1->intermediate Nucleophilic Attack reagent2 Acetyl Chloride (C₂H₃ClO) reagent2->intermediate product This compound (C₅H₁₁NO) intermediate->product Elimination of Cl⁻ & Deprotonation byproduct HCl intermediate->byproduct

Caption: Main reaction pathway for this compound synthesis.

Frequently Asked Questions (FAQs)

This section addresses the most common questions and issues that arise during the synthesis, linking them directly to reagent quality.

Q1: My reaction yield is significantly lower than expected. What purity-related issues are the most likely culprits?

A1: Low yield is the most common symptom of impure reagents. The two primary sources of this issue are the degradation of acetyl chloride and the presence of non-reactive or side-reactive species in your amine.

  • Hydrolyzed Acetyl Chloride: Acetyl chloride is extremely sensitive to moisture.[1] Any trace of water in the reaction vessel, solvent, or the reagent itself will hydrolyze it to acetic acid and hydrogen chloride (HCl). Acetic acid is a much weaker acylating agent than acetyl chloride and will not effectively acylate the secondary amine under standard conditions, thus halting the reaction.[2] This consumption of your limiting reagent is a primary cause of reduced yield.

  • Contaminated N-ethyl-N-methylamine: The purity of the amine is crucial. Industrial-grade N-ethyl-N-methylamine can contain byproducts from its own synthesis, such as other amines (e.g., dimethyl ethylamine or diethyl methylamine).[3] While some of these might react, they will not form the desired product, thereby lowering the theoretical maximum yield.

  • Excessive Water Content: Beyond hydrolyzing acetyl chloride, water present in the amine solution can consume the acylating agent, directly reducing the amount available to react with the target amine.

Q2: I'm observing multiple unexpected spots on my TLC and several peaks in my GC-MS analysis of the crude product. What are these side products?

A2: The formation of multiple byproducts is a clear indicator of impurities in your starting N-ethyl-N-methylamine. The identity of the side products is directly correlated to the identity of the amine impurities.

  • Primary Amine Impurities: If your N-ethyl-N-methylamine contains traces of primary amines like ethylamine or methylamine, these will also be acylated by acetyl chloride. This will result in the formation of secondary amides: N-ethylacetamide and N-methylacetamide, respectively. These often have similar chromatographic properties to the desired tertiary amide, complicating purification.

  • Other Secondary Amine Impurities: Contamination with other secondary amines, a possibility depending on the synthetic route used to produce the starting material, will lead to a corresponding portfolio of tertiary amide byproducts.[3]

The diagram below illustrates how these common impurities can divert the reaction from its intended course.

Impact of Impurities cluster_reagents Reagents cluster_impurities Common Impurities cluster_products Reaction Products Acetyl Chloride Acetyl Chloride Desired Product This compound Acetyl Chloride->Desired Product Side Product 1 Acetic Acid (Inactive) Acetyl Chloride->Side Product 1 Side Product 2 N-Ethylacetamide Acetyl Chloride->Side Product 2 N-Ethyl-N-methylamine N-Ethyl-N-methylamine N-Ethyl-N-methylamine->Desired Product Water Water Water->Side Product 1 Hydrolysis Ethylamine Ethylamine Ethylamine->Side Product 2 Side Reaction

Caption: Side reactions resulting from common reagent impurities.

Q3: How can I quantitatively assess the purity of my reagents before starting the synthesis?

A3: Pre-synthesis quality control is essential. A combination of standard analytical techniques should be employed to validate your starting materials.

Analytical TechniqueTarget Impurity/ParameterPurpose
Gas Chromatography-Mass Spectrometry (GC-MS) Organic Impurities (e.g., other amines)To identify and quantify volatile organic impurities in the N-ethyl-N-methylamine starting material.[3]
Karl Fischer Titration Water ContentTo accurately determine the water content in both the amine and the reaction solvent.[3] This is critical for calculating the true molar equivalents.
¹H and ¹³C NMR Spectroscopy Structural Confirmation & PurityTo confirm the chemical structure of the starting materials and to detect significant impurities that have distinct NMR signals.[4]
FTIR Spectroscopy Functional Group AnalysisCan be a quick check for hydrolyzed acetyl chloride, which will show a characteristic broad O-H stretch from the carboxylic acid group.

Q4: What are the recommended laboratory procedures for purifying my reagents?

A4: If your analysis reveals significant impurities, purification is necessary. For both N-ethyl-N-methylamine and acetyl chloride, fractional distillation is the most effective method due to their liquid nature and volatility.

  • Purifying Acetyl Chloride: It must be distilled under an inert atmosphere (e.g., dry nitrogen or argon) using an apparatus that has been thoroughly dried to prevent hydrolysis.[1][5] Collect the fraction boiling at approximately 51°C.[1]

  • Purifying N-ethyl-N-methylamine: This amine is also purified by fractional distillation.[3] It is advisable to distill from a drying agent like solid potassium hydroxide (KOH) to remove trace water.[6] Collect the fraction boiling at 36-37°C.[7]

Troubleshooting Workflow

When encountering issues, a logical, step-by-step diagnostic process is key. The following workflow provides a structured approach to identifying and resolving problems related to reagent purity.

Troubleshooting Workflow start Low Yield or Impure Product check_amine Analyze N-ethyl-N-methylamine (GC-MS, Karl Fischer) start->check_amine check_acyl Analyze Acetyl Chloride (FTIR, Test Reaction) start->check_acyl is_amine_pure Purity > 99%? Water < 0.1%? check_amine->is_amine_pure is_acyl_pure No O-H stretch? No hydrolysis? check_acyl->is_acyl_pure is_amine_pure->is_acyl_pure Yes purify_amine Fractionally Distill Amine from KOH is_amine_pure->purify_amine No purify_acyl Fractionally Distill Acetyl Chloride (anhydrous) is_acyl_pure->purify_acyl No check_other Investigate Other Parameters (Temp, Stoichiometry, Solvent) is_acyl_pure->check_other Yes rerun Repeat Synthesis with Purified Reagents purify_amine->rerun purify_acyl->rerun

Caption: A logical workflow for troubleshooting synthesis problems.

Detailed Experimental Protocols

Protocol 1: Purification of Acetyl Chloride by Fractional Distillation

  • Safety Note: Acetyl chloride is corrosive, lachrymatory, and reacts violently with water. Perform this procedure in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Apparatus Setup: Assemble a fractional distillation apparatus with a short Vigreux column. Ensure all glassware is oven-dried and assembled while hot under a stream of dry nitrogen or argon to exclude atmospheric moisture.

  • Charging the Flask: Charge the distillation flask with crude acetyl chloride. Add a few anhydrous boiling chips.

  • Distillation: Gently heat the flask. Discard the first few milliliters of distillate (forerun), which may contain lower-boiling impurities.

  • Collection: Collect the fraction that distills at a constant temperature of 50-52°C.[1]

  • Storage: Store the purified acetyl chloride in a sealed, dry, glass container under an inert atmosphere.

Protocol 2: Synthesis of this compound Using High-Purity Reagents

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add purified N-ethyl-N-methylamine (1.0 eq) and a suitable anhydrous solvent (e.g., dichloromethane). Add a non-nucleophilic base like triethylamine (1.1 eq) to act as an acid scavenger for the HCl byproduct.[8]

  • Cooling: Cool the reaction mixture to 0°C in an ice bath.

  • Addition of Acetyl Chloride: Add purified acetyl chloride (1.05 eq), diluted in a small amount of anhydrous dichloromethane, to the dropping funnel. Add the acetyl chloride solution dropwise to the stirred amine solution over 30-60 minutes, maintaining the internal temperature below 5°C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC/GC analysis indicates the consumption of the starting amine.

  • Workup: Quench the reaction by slowly adding water. Separate the organic layer. Wash the organic layer sequentially with dilute HCl (to remove excess amines), saturated sodium bicarbonate solution (to remove any remaining acid), and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.

  • Purification: If necessary, purify the crude product by vacuum distillation or column chromatography.

By rigorously controlling the purity of the starting materials, the synthesis of this compound can be transformed from an unpredictable process into a reliable and high-yielding reaction, saving valuable time and resources in research and development.

References

Navigating the Pilot Scale-Up of N-ethyl-N-methylacetamide Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of N-ethyl-N-methylacetamide. This guide is meticulously crafted for researchers, scientists, and drug development professionals embarking on the critical phase of scaling up this synthesis for pilot studies. Here, we move beyond theoretical steps to address the practical challenges and nuances of transitioning from benchtop to pilot-scale production. Our focus is on ensuring scientific integrity, operational safety, and the successful, reproducible synthesis of your target molecule.

Part 1: Foundational Knowledge & Synthesis Strategy

Frequently Asked Questions (FAQs)

Q1: What are the most viable synthetic routes for scaling up this compound production?

A1: For pilot-scale synthesis, two primary routes are recommended for their scalability, cost-effectiveness, and reliability:

  • Acylation of N-ethylmethylamine with Acetyl Chloride: This is a classic and robust method. The high reactivity of acetyl chloride allows for rapid reaction times and high conversion rates. However, careful control of the reaction temperature is crucial due to the exothermic nature of the reaction.[1][] A base is required to neutralize the hydrochloric acid byproduct.[3]

  • Acylation of N-ethylmethylamine with Acetic Anhydride: This method is generally less exothermic than using acetyl chloride, offering a greater margin of safety during scale-up. The reaction may require slightly longer reaction times or heating to achieve complete conversion. Acetic acid is the byproduct, which needs to be neutralized and removed.

Q2: How do I choose between acetyl chloride and acetic anhydride for my pilot run?

A2: The choice depends on your facility's capabilities and safety protocols.

  • Acetyl Chloride is often preferred for its high reactivity, which can lead to shorter cycle times. However, it requires robust cooling systems to manage the exotherm and careful handling due to its corrosivity and reaction with moisture.[]

  • Acetic Anhydride is a good alternative if thermal control is a primary concern. While it may necessitate heating, the reaction is generally more manageable on a larger scale.

Q3: What are the critical process parameters (CPPs) to monitor during the scale-up?

A3: For a successful and reproducible pilot-scale synthesis, you must closely monitor and control the following CPPs:

  • Temperature: This is arguably the most critical parameter, especially when using acetyl chloride.[1] Uncontrolled exotherms can lead to side reactions, impurity formation, and unsafe operating conditions.

  • Reagent Addition Rate: Slow, controlled addition of the acylating agent is essential to manage the reaction exotherm and ensure proper mixing.

  • Mixing Efficiency: Inadequate mixing can lead to localized "hot spots" and incomplete reactions. The impeller design and agitation speed must be optimized for the reactor volume.

  • pH: During workup and extraction, pH control is vital for efficient separation of the product from byproducts and unreacted starting materials.

Q4: What are the primary safety concerns when handling large quantities of reagents for this synthesis?

A4: Safety is paramount. Key considerations include:

  • Corrosive and Reactive Reagents: Both acetyl chloride and acetic anhydride are corrosive. N-ethylmethylamine is flammable and can be irritating. Ensure all personnel are equipped with appropriate Personal Protective Equipment (PPE).

  • Exothermic Reaction: As mentioned, the acylation reaction is exothermic. A failure in the cooling system could lead to a runaway reaction. A thorough risk assessment and implementation of robust temperature control systems are non-negotiable.[1]

  • Byproduct Handling: The reaction generates either hydrochloric acid or acetic acid, which are corrosive and require neutralization.

Part 2: Pilot-Scale Synthesis Protocols

The following protocols are designed for a pilot-scale synthesis yielding approximately 1 kg of this compound. All operations should be conducted in a well-ventilated area or a walk-in fume hood, with appropriate safety measures in place.

Protocol 1: Synthesis via Acetyl Chloride

This protocol prioritizes reaction speed and high conversion.

Materials:

Reagent/MaterialQuantityMolar EquivalentsNotes
N-ethylmethylamine591 g (0.8 L)1.0Purity >99%
Triethylamine1.11 kg (1.5 L)1.1Acts as a base
Acetyl Chloride864 g (0.78 L)1.1Purity >99%
Dichloromethane (DCM)10 L-Anhydrous
1 M Hydrochloric Acid5 L-For washing
Saturated Sodium Bicarbonate5 L-For washing
Brine5 L-For washing
Anhydrous Magnesium Sulfate500 g-For drying

Step-by-Step Procedure:

  • Reactor Setup: Charge a 20 L jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, a dropping funnel, and a nitrogen inlet with N-ethylmethylamine and dichloromethane.

  • Inert Atmosphere: Purge the reactor with nitrogen.

  • Cooling: Cool the reactor contents to 0-5 °C using a circulating chiller.

  • Base Addition: Add triethylamine to the cooled solution.

  • Controlled Addition of Acetyl Chloride: Add acetyl chloride dropwise via the dropping funnel over 2-3 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the N-ethylmethylamine is consumed.

  • Quenching: Slowly add 5 L of water to the reactor, controlling any exotherm.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation.

G cluster_prep Reactor Preparation cluster_reaction Acylation Reaction cluster_workup Workup & Purification prep1 Charge Reactor with N-ethylmethylamine & DCM prep2 Cool to 0-5 °C prep1->prep2 prep3 Add Triethylamine prep2->prep3 react1 Slowly Add Acetyl Chloride prep3->react1 Initiate Reaction react2 Warm to RT & Stir react1->react2 react3 Monitor Progress (TLC/HPLC) react2->react3 work1 Quench with Water react3->work1 Reaction Complete work2 Aqueous Washes (HCl, NaHCO₃, Brine) work1->work2 work3 Dry & Concentrate work2->work3 work4 Vacuum Distillation work3->work4

Protocol 2: Synthesis via Acetic Anhydride

This protocol offers a more moderate reaction profile.

Materials:

Reagent/MaterialQuantityMolar EquivalentsNotes
N-ethylmethylamine591 g (0.8 L)1.0Purity >99%
Acetic Anhydride1.12 kg (1.0 L)1.1Purity >99%
Dichloromethane (DCM)10 L-Anhydrous
1 M Sodium Hydroxide10 L-For washing
Brine5 L-For washing
Anhydrous Magnesium Sulfate500 g-For drying

Step-by-Step Procedure:

  • Reactor Setup: Charge the 20 L reactor with N-ethylmethylamine and dichloromethane.

  • Inert Atmosphere: Purge with nitrogen.

  • Controlled Addition of Acetic Anhydride: Add acetic anhydride dropwise over 1-2 hours. A slight exotherm may be observed; maintain the temperature below 30 °C.

  • Reaction: Heat the reaction mixture to reflux (around 40 °C for DCM) and maintain for 4-6 hours.

  • Reaction Monitoring: Monitor the reaction by TLC or HPLC.

  • Cooling: Cool the reaction mixture to room temperature.

  • Workup: Slowly add 1 M NaOH to neutralize the acetic acid. Separate the organic layer and wash with additional 1 M NaOH, followed by brine.

  • Drying and Concentration: Dry the organic layer and concentrate as described in Protocol 1.

  • Purification: Purify by vacuum distillation.

G cluster_reaction Acylation Reaction cluster_workup Workup & Purification react1 Charge Reactor with N-ethylmethylamine & DCM react2 Add Acetic Anhydride react1->react2 react3 Heat to Reflux react2->react3 react4 Monitor Progress (TLC/HPLC) react3->react4 work1 Cool to RT react4->work1 Reaction Complete work2 Neutralize with NaOH work1->work2 work3 Aqueous Washes work2->work3 work4 Dry & Concentrate work3->work4 work5 Vacuum Distillation work4->work5

Part 3: Troubleshooting Guide

This section addresses specific issues you may encounter during the pilot-scale synthesis of this compound.

Observed Issue Potential Cause(s) Troubleshooting Steps & Solutions
Low or Stalled Reaction Conversion 1. Insufficient mixing: Leading to poor mass transfer. 2. Low reaction temperature: Slowing down the reaction rate. 3. Poor quality reagents: Especially moisture-sensitive acylating agents.1. Increase the agitation speed and ensure the formation of a vortex. 2. For the acetic anhydride method, ensure the reflux temperature is maintained. For the acetyl chloride method, after the addition is complete, allow the reaction to warm to room temperature. 3. Use freshly opened or properly stored anhydrous reagents.
Formation of Unknown Impurities 1. Overheating/Exotherm: Can lead to decomposition or side reactions. 2. Presence of water: Hydrolysis of the acylating agent. 3. Side reaction with the base (Triethylamine): Can form quaternary ammonium salts.1. Improve cooling efficiency or slow down the addition rate of the acylating agent. 2. Ensure all solvents and reagents are anhydrous. 3. Use a non-nucleophilic base if this becomes a significant issue, though triethylamine is generally suitable.
Difficulties in Product Isolation/Purification 1. Emulsion formation during workup: Due to the presence of salts and the amphiphilic nature of the product. 2. Co-distillation of impurities: Impurities with similar boiling points to the product. 3. Product is an oil instead of a solid (if expecting a solid): Presence of impurities lowering the melting point.1. Add brine during the workup to break emulsions. A slow, gentle agitation during extraction can also help. 2. Use fractional distillation with a column packed with structured packing for better separation. 3. Ensure the final product is of high purity. Recrystallization from a suitable solvent system after distillation may be necessary.
Poor Yield 1. Incomplete reaction: See "Low or Stalled Reaction Conversion". 2. Loss of product during workup: Product may have some water solubility. 3. Mechanical losses: During transfers and filtration.1. Address the root cause of the incomplete reaction. 2. Back-extract the aqueous layers with a fresh portion of the organic solvent to recover any dissolved product. 3. Minimize transfers and ensure efficient recovery from filtration media.

G cluster_investigate Investigation cluster_solutions Potential Solutions start Low Yield or Impure Product check_reaction Check Reaction Completion (TLC/HPLC) start->check_reaction check_impurities Analyze Impurity Profile (GC-MS/NMR) start->check_impurities optimize_reaction Optimize Reaction: - Temperature - Time - Mixing check_reaction->optimize_reaction check_reagents Verify Reagent Quality check_reaction->check_reagents improve_workup Improve Workup: - pH control - Anti-emulsion techniques check_impurities->improve_workup refine_purification Refine Purification: - Fractional Distillation - Recrystallization check_impurities->refine_purification

Part 4: Quality Control and Analytical Methods

For pilot-scale production, robust analytical methods are essential for process monitoring and final product quality assurance. The concept of Process Analytical Technology (PAT) can be integrated to ensure real-time understanding and control of the synthesis.[4][5][6][7][8]

Analytical Technique Application Details
High-Performance Liquid Chromatography (HPLC) Reaction monitoring, purity assessment of final product.A reverse-phase C18 column with a water/acetonitrile gradient is typically suitable. Allows for quantification of starting materials, product, and non-volatile impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) Purity assessment, identification of volatile impurities.Useful for identifying byproducts and residual solvents.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Structural confirmation of the final product, identification and quantification of impurities.Provides unambiguous structural information and is a powerful tool for confirming the identity and purity of the final product.
Fourier-Transform Infrared (FTIR) Spectroscopy In-process monitoring of functional group conversion.Can be used with an in-line probe to monitor the disappearance of the N-H stretch of the starting amine and the appearance of the amide carbonyl stretch.
Karl Fischer Titration Determination of water content in reagents and final product.Crucial for ensuring anhydrous conditions and meeting final product specifications.

References

Validation & Comparative

The Challenger and the Champion: A Comparative Guide to N-ethyl-N-methylacetamide and DMF as Solvents

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the world of chemical synthesis and pharmaceutical development, the choice of solvent is a critical decision that can profoundly impact reaction efficiency, product purity, and process safety. For decades, N,N-dimethylformamide (DMF) has been the reigning champion, a versatile and powerful polar aprotic solvent employed in a vast array of applications, from peptide synthesis to polymer production. However, growing concerns over its reproductive toxicity and environmental impact have spurred a search for safer, more sustainable alternatives. This guide offers a detailed comparison between the established workhorse, DMF, and a potential challenger: N-ethyl-N-methylacetamide (NEMA).

While DMF's performance is well-documented, NEMA remains a less-explored contender. This guide will provide a comprehensive analysis of their physicochemical properties, solvency power, and safety profiles, supported by available data. We will delve into the practical implications for laboratory and industrial applications, offering insights to guide your solvent selection process.

A Tale of Two Amides: Physicochemical Properties at a Glance

A solvent's fundamental properties dictate its behavior and suitability for a given application. The following table summarizes the key physicochemical characteristics of NEMA and DMF.

PropertyThis compound (NEMA)N,N-dimethylformamide (DMF)
Molecular Formula C5H11NOC3H7NO
Molecular Weight 101.15 g/mol [1][2]73.09 g/mol
Boiling Point ~170.7 °C (Predicted)[2]153 °C
Melting Point Not readily available-61 °C
Density ~0.876 g/cm³ (Predicted)[2]0.944 g/mL
Flash Point Combustible liquid[1]58 °C
Solubility in Water MiscibleMiscible

Note: Some physicochemical data for NEMA is based on predicted values due to limited experimental literature.

Solvency Power: A Structural Perspective

Both NEMA and DMF are polar aprotic solvents, a class of solvents that possess a large dipole moment and are capable of dissolving a wide range of polar and nonpolar compounds.[3] Their ability to solvate cations and their relatively high boiling points make them particularly useful for reactions that proceed through polar transition states, such as SN2 reactions.

DMF's exceptional solvency is a primary reason for its widespread use. It can effectively dissolve many organic, inorganic, and polymeric materials, making it an ideal medium for a diverse range of chemical transformations.[3][4][5]

NEMA, with its slightly larger alkyl groups (ethyl and methyl vs. two methyls in DMF), is also expected to be a versatile polar aprotic solvent. The fundamental amide functionality responsible for the high polarity is present in both molecules. While direct comparative studies on a broad range of solutes are not extensively available for NEMA, its structural similarity to DMF and other amide solvents like N-methylacetamide (NMA) and N-ethylacetamide (NEA) suggests it would have a comparable, though not identical, solvency profile.[4][6] The increased hydrocarbon character in NEMA might slightly enhance its ability to dissolve less polar compounds compared to DMF, but this would need to be empirically verified for specific applications.

Applications in Focus: Where Do They Stand?

DMF: The Incumbent

DMF's utility spans numerous sectors of the chemical and pharmaceutical industries:

  • Peptide Synthesis: It is a cornerstone of solid-phase peptide synthesis (SPPS), effectively solvating the growing peptide chain and reagents.[7][8][9]

  • Pharmaceutical Manufacturing: DMF is widely used as a reaction solvent and in the formulation of various drug products.[3][4]

  • Polymer Chemistry: It is a key solvent in the production of acrylic fibers, polyurethanes, and other polymers.

  • Organic Synthesis: DMF serves not only as a solvent but also as a reagent in reactions like the Vilsmeier-Haack reaction.[3]

NEMA: The Potential Alternative

The applications of NEMA are not as well-documented as those of DMF. However, based on its chemical nature, it can be considered a potential "drop-in" or near drop-in replacement in many of DMF's applications, particularly where a high-boiling, polar aprotic solvent is required. Its structural relatives, NMA and NEA, are used as intermediates in organic synthesis and as solvents in pharmaceuticals and electrochemistry, suggesting a similar application space for NEMA.[4][5][6][10][11]

The primary driver for considering NEMA is the significant health and safety concerns associated with DMF.

Safety and Environmental Profile: The Critical Differentiator

The quest for DMF alternatives is almost entirely driven by its hazardous properties.

DMF: A Substance of Very High Concern

  • Reproductive Toxicity: DMF is classified as a substance that may damage fertility or the unborn child.[12] This has led to increasing regulatory scrutiny and restrictions on its use, particularly in Europe under REACH regulations.[13][14]

  • Hepatotoxicity: Chronic exposure to DMF can cause liver damage.[15]

  • Carcinogenicity and Mutagenicity: While not its primary classification, concerns exist around its potential carcinogenic and mutagenic effects.[16]

NEMA: A Potentially Safer Profile?

The safety profile of NEMA is not as extensively studied as that of DMF. However, available information from suppliers and databases provides some initial insights. According to GHS classifications, NEMA is considered a combustible liquid that causes skin and serious eye irritation, and may cause respiratory irritation.[1]

Crucially, it is not currently classified as a reproductive toxicant, which would be a significant advantage over DMF. However, it is important to note that a lack of classification does not equate to a definitive absence of hazard. More comprehensive toxicological studies are needed to fully assess the long-term health effects of NEMA.

Looking at its structural analogs, N-methylacetamide is also listed as a substance of very high concern and may damage the unborn child.[10][12] N-ethylacetamide is classified as harmful if swallowed but does not currently carry a reproductive toxicity warning.[17][18] This suggests that the specific N-alkyl substitutions on the amide can influence the toxicological profile, and a thorough, independent evaluation of NEMA is warranted.

Experimental Protocol: Fmoc-SPPS of a Model Dipeptide

The following protocol details a standard procedure for the synthesis of a dipeptide using Fmoc-solid-phase peptide synthesis with DMF as the solvent. This is followed by a discussion on adapting this protocol for an alternative solvent like NEMA.

Objective: To synthesize a model dipeptide (e.g., Fmoc-Ala-Phe-Resin) using manual solid-phase peptide synthesis.

Materials:

  • Fmoc-Phe-Wang resin

  • Fmoc-Ala-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • 20% Piperidine in DMF (v/v)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Kaiser test reagents

Protocol:

  • Resin Swelling:

    • Place the Fmoc-Phe-Wang resin in a reaction vessel.

    • Add DMF and allow the resin to swell for 30 minutes with gentle agitation.

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 20 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 times).

    • Perform a Kaiser test to confirm the presence of a free primary amine.

  • Amino Acid Coupling:

    • In a separate vial, dissolve Fmoc-Ala-OH and HOBt in DMF.

    • Add DIC to the solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 2 hours.

    • Perform a Kaiser test to confirm the completion of the coupling reaction (absence of free primary amine).

  • Washing:

    • Drain the coupling solution.

    • Wash the resin with DMF (3 times), DCM (3 times), and MeOH (3 times).

  • Final Product:

    • The resulting Fmoc-Ala-Phe-Resin can be dried under vacuum.

Adapting the Protocol for NEMA:

When substituting DMF with a less-characterized solvent like NEMA, several key parameters must be re-evaluated and potentially optimized:

  • Resin Swelling: The swelling properties of the resin in NEMA should be determined. Inadequate swelling can lead to poor reaction kinetics and incomplete reactions. A side-by-side comparison of resin bed volume in DMF and NEMA would be a prudent first step.

  • Solubility of Reagents: The solubility of the protected amino acids, coupling reagents (DIC, HOBt), and the deprotection agent (piperidine) in NEMA must be confirmed. Poor solubility will hinder the reaction.

  • Reaction Kinetics: Coupling and deprotection reaction times may need to be adjusted. It is advisable to monitor the reaction progress closely using methods like the Kaiser test.

  • Viscosity: The viscosity of NEMA may differ from DMF, which could affect mixing and washing efficiency. Agitation speeds and wash times may need to be modified.

The following diagram illustrates a logical workflow for evaluating a new solvent in an established chemical process.

Solvent_Evaluation_Workflow start Start: Identify Need for DMF Alternative select_alt Select Potential Alternative (e.g., NEMA) start->select_alt phys_chem Evaluate Physicochemical Properties (Boiling Point, Polarity, etc.) select_alt->phys_chem solubility Test Solubility of Key Reagents (Starting Materials, Catalysts) phys_chem->solubility small_scale Conduct Small-Scale Test Reactions solubility->small_scale fail Alternative is Unsuitable solubility->fail Poor Solubility monitor Monitor Reaction Progress (TLC, HPLC, etc.) small_scale->monitor small_scale->fail No Reaction or Significant Byproducts optimize Optimize Reaction Conditions (Temperature, Time, Concentration) monitor->optimize scale_up Scale-Up and Process Validation optimize->scale_up optimize->fail Cannot Achieve Desired Purity/Yield implement Implement in Standard Protocol scale_up->implement

Caption: Workflow for evaluating a new solvent in a chemical synthesis process.

Conclusion: A Pragmatic Path Forward

DMF has earned its place as a "universal solvent" in many applications due to its exceptional performance.[3] However, its significant and well-documented health hazards make the search for alternatives a pressing issue for the scientific community.

This compound presents itself as a structurally similar polar aprotic solvent that may offer a more favorable safety profile. While direct, comprehensive comparative data is still lacking, the available information suggests that NEMA could be a viable alternative in applications where DMF is currently used.

For researchers and drug development professionals, the path forward involves a careful and systematic evaluation of NEMA and other potential DMF replacements in their specific systems. The potential benefits of a safer workplace and more environmentally benign processes make this a worthy and necessary endeavor. As more data becomes available, the chemical community will be better positioned to crown a new champion in the realm of high-performance, sustainable solvents.

References

A Comparative Guide for Researchers: N-ethyl-N-methylacetamide vs. DMAc as High-Performance Solvents

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug development and materials science, the selection of an appropriate solvent is a critical decision that profoundly influences reaction kinetics, product purity, and process scalability. Among the class of polar aprotic solvents, N,N-dimethylacetamide (DMAc) has long been a workhorse, valued for its exceptional solvating power. However, growing considerations around its toxicological profile have spurred the search for viable alternatives. This guide provides an in-depth, objective comparison of N-ethyl-N-methylacetamide and the incumbent DMAc, offering researchers, scientists, and drug development professionals the data-driven insights necessary to make informed decisions for their specific applications.

At a Glance: Key Physicochemical Properties

A fundamental understanding of the physicochemical properties of a solvent is the bedrock of its effective application. The following table summarizes the core characteristics of this compound and DMAc, providing a side-by-side comparison for rapid evaluation.

PropertyThis compoundN,N-Dimethylacetamide (DMAc)Source(s)
Molecular Formula C₅H₁₁NOC₄H₉NO[1][2]
Molecular Weight 101.15 g/mol 87.12 g/mol [1][2]
CAS Number 38806-26-7127-19-5[1][2]
Appearance Colorless liquidColorless liquid[2][3]
Boiling Point ~171 °C (Predicted)~165 °C[2][4]
Melting Point Not available-20 °C[2]
Density ~0.876 g/cm³ (Predicted)~0.94 g/mL[2][4]
Water Solubility MiscibleMiscible[2]
Flash Point Combustible liquid~63-70 °C[1][2]

Deep Dive: A Comparative Analysis of Performance and Safety

Beyond the basic physical properties, a solvent's performance in real-world applications and its safety profile are of paramount importance. This section delves into a detailed comparison of this compound and DMAc across several critical parameters.

Solvent Power and Applications

DMAc is a well-established and powerful solvent for a wide array of polymers, including polyimides and cellulose, which are often challenging to dissolve.[2][5] A solution of lithium chloride in DMAc is a standard system for dissolving cellulose for applications like gel permeation chromatography.[2][6][7][8][9] Its strong solvating ability also makes it a preferred reaction medium in the synthesis of pharmaceuticals and plasticizers.[2]

Chemical Stability and Reactivity

Both solvents are amides and thus share certain chemical characteristics. DMAc is known to be resistant to bases, making it a suitable solvent for reactions involving strong bases like sodium hydroxide.[2] However, it undergoes hydrolysis in the presence of strong acids.[2] The thermal stability of DMAc is well-documented, allowing for its use in high-temperature reactions. The thermal stability of this compound is expected to be comparable to other N-alkylacetamides, though specific experimental data is limited.[12][13][14] For critical applications, a comparative thermal analysis, such as thermogravimetric analysis (TGA), is recommended.

Health and Safety Profile: A Critical Differentiator

The toxicological profiles of these two solvents represent a significant point of divergence.

DMAc is classified as a reproductive toxicant (Group 2), with animal studies demonstrating fetotoxicity and developmental effects.[15][16][17] It is also associated with hepatotoxicity (liver damage) upon chronic exposure.[18][19] Due to these concerns, there is increasing regulatory scrutiny on the use of DMAc.

This compound , based on available GHS classifications, is flagged as a combustible liquid that causes skin and serious eye irritation, and may cause respiratory irritation.[1] While it is categorized as harmful if swallowed, it is not currently classified as a reproductive toxicant.[20][21] However, it is important to note that the toxicological database for this compound is less extensive than that for DMAc. A comprehensive risk assessment should be conducted before its adoption as a replacement solvent.

Experimental Design: A Protocol for Solvent Evaluation in Pharmaceutical Formulations

Given the limited direct comparative data, researchers will need to perform their own evaluations to determine the suitability of this compound as a replacement for DMAc in their specific applications. The following is a generalized protocol for evaluating and comparing the performance of these two solvents for the formulation of a poorly soluble active pharmaceutical ingredient (API).

Workflow for Comparative Solvent Evaluation

Step-by-Step Methodology:

  • Materials:

    • Active Pharmaceutical Ingredient (API)

    • This compound (≥99% purity)

    • N,N-Dimethylacetamide (DMAc) (≥99% purity)

    • Analytical balance

    • Vials with magnetic stir bars

    • Thermostatically controlled shaker or stirring plate

    • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

  • Equilibrium Solubility Determination:

    • Prepare saturated solutions of the API in both this compound and DMAc by adding an excess of the API to a known volume of each solvent in separate vials.

    • Equilibrate the vials at a constant temperature (e.g., 25 °C) with continuous stirring for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

    • After equilibration, filter the solutions to remove undissolved solids.

    • Accurately dilute the saturated solutions with a suitable mobile phase and analyze the concentration of the dissolved API using a validated HPLC method.

    • Compare the equilibrium solubility of the API in both solvents.

  • Kinetic Solubility Assessment:

    • Prepare stock solutions of the API in both solvents at a high concentration.

    • Inject small volumes of the stock solutions into an aqueous buffer solution and monitor for precipitation over time using a nephelometer or a UV-Vis spectrophotometer.

    • This provides an indication of the solvent's ability to maintain the API in a supersaturated state, which is important for certain drug delivery systems.

  • Formulation and Stability Studies:

    • Based on the solubility data, prepare formulations of the API in both solvents at a target concentration.

    • Subject the formulations to stress conditions (e.g., elevated temperature, light exposure, pH changes) to assess the chemical stability of the API in each solvent.

    • Monitor for the appearance of degradation products over time using HPLC.

  • Data Analysis and Comparison:

    • Tabulate the results from the solubility and stability studies.

    • Statistically analyze the data to determine if there are significant differences in the performance of the two solvents.

    • Consider other factors such as viscosity and ease of handling in the final evaluation.

Synthesis Pathways: A Brief Overview

An understanding of the synthesis of these solvents can provide insights into potential impurities and cost considerations.

DMAc is typically produced commercially by the reaction of dimethylamine with acetic anhydride or acetic acid.[2]

Simplified Synthesis of DMAc

The synthesis of This compound can be achieved through various amidation reactions. One common laboratory-scale method involves the reaction of N-ethyl-N-methylamine with an acetylating agent such as acetyl chloride or acetic anhydride. Another approach involves the reaction of ethyl acetate with ethylamine, catalyzed by a mixture of aluminum and silicon oxides.[10][22][23] A detailed experimental protocol for a related compound, N-ethylacetamide, involves the acylation of ethylamine with ethanoyl chloride.[24]

Conclusion and Future Outlook

DMAc has long been a reliable and effective solvent in numerous applications. However, its reproductive toxicity is a significant drawback that necessitates the exploration of safer alternatives. This compound presents itself as a structurally similar candidate with a potentially more favorable safety profile.

While a direct, comprehensive comparison based on existing literature is challenging due to the limited data on this compound, this guide provides a solid foundation for researchers to make an initial assessment. The key takeaway for scientists and drug development professionals is the critical need for application-specific experimental validation. By following a systematic evaluation protocol, researchers can confidently determine if this compound offers a viable and safer alternative to DMAc for their specific needs, thereby advancing both scientific innovation and workplace safety.

References

A Senior Application Scientist's Guide to Validating the Purity of Synthesized N-ethyl-N-methylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Drug Development

In the landscape of pharmaceutical research and drug development, the purity of a chemical entity is not merely a quality metric; it is a cornerstone of safety and efficacy. N-ethyl-N-methylacetamide (NEMA), a polar, tertiary amide, often serves as a crucial building block or intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1][2][3] The presence of uncharacterized impurities—such as starting materials, by-products, or degradation products—can have profound consequences, potentially altering the pharmacological and toxicological profile of the final drug product.

Regulatory bodies, guided by the International Council for Harmonisation (ICH) guidelines, mandate rigorous characterization and control of impurities.[4][5] The ICH Q3A guidelines, for instance, establish thresholds for reporting, identifying, and qualifying impurities in new drug substances, often requiring identification for any impurity present at or above 0.1%.[5][6] This necessitates the use of robust, validated analytical methods that are specific, sensitive, and accurate.

This guide provides an in-depth comparison of orthogonal analytical techniques for validating the purity of synthesized this compound. As a Senior Application Scientist, my objective is to move beyond mere protocols and delve into the causality behind methodological choices, empowering researchers to design self-validating systems for impurity profiling. We will explore Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy, presenting their respective strengths and limitations in the context of this specific analyte.

Gas Chromatography-Mass Spectrometry (GC-MS): Profiling Volatile and Semi-Volatile Impurities

GC-MS is a powerhouse for separating and identifying volatile and semi-volatile compounds. Its high chromatographic resolution combined with the structural information from mass spectrometry makes it an ideal first-line technique for assessing impurities from the synthesis of a relatively low molecular weight compound like NEMA.

Expertise & Causality: Why GC-MS?

The synthesis of NEMA may involve starting materials like N-methylacetamide, ethyl halides, or residual solvents from purification.[7][8] These potential impurities are typically volatile enough for GC analysis. The choice of a mid-polarity column (e.g., a "624" or WAX-type phase) is deliberate. While a non-polar phase could work, a mid-polarity phase provides better peak shape and retention for the polar amide analyte and can more effectively separate it from both non-polar (e.g., residual hexane) and highly polar (e.g., unreacted starting materials) impurities. The mass spectrometer serves as a definitive detector, allowing for the identification of unknown peaks by comparing their fragmentation patterns to spectral libraries or by interpreting the fragmentation itself.

Experimental Protocol: GC-MS Analysis
  • Sample Preparation:

    • Accurately weigh ~10 mg of the synthesized this compound into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with a suitable solvent like methanol or dichloromethane. This creates a 1 mg/mL stock solution.

    • Prepare a working sample by further diluting the stock solution to ~100 µg/mL.

  • Instrument Setup & Calibration:

    • GC System: Agilent 7890A or equivalent.[9]

    • Column: Rxi-624Sil MS, 30 m x 0.25 mm ID, 1.4 µm film thickness (or equivalent mid-polarity column).

    • Injector: Split/Splitless, set to 250 °C. Use a split ratio of 20:1 to avoid column overloading.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Initial temperature of 50 °C, hold for 2 minutes. Ramp at 15 °C/min to 240 °C, hold for 5 minutes. The initial hold allows for separation of highly volatile solvents, while the ramp ensures elution of less volatile by-products.

    • MS System: Agilent 5975C or equivalent single quadrupole mass spectrometer.

    • Ion Source: Electron Impact (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 35-350.

  • Analysis Sequence:

    • Inject a solvent blank (methanol) to ensure no system contamination.

    • Inject the prepared sample solution (1 µL).

    • Acquire data in full scan mode.

  • Data Processing:

    • Integrate all peaks in the total ion chromatogram (TIC).

    • Calculate the area percent for each peak to estimate relative purity.

    • Identify the main peak corresponding to this compound (MW: 101.15 g/mol ).[10]

    • For other detected peaks, perform a library search (e.g., NIST) and analyze the mass spectrum to tentatively identify the impurities.

Workflow: GC-MS Purity Validation

References

A Comparative Spectroscopic Guide: N-ethylacetamide vs. N-ethyl-N-methylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of chemical and pharmaceutical research, understanding the subtle yet profound impact of molecular structure on physicochemical properties is paramount. The substitution pattern on an amide's nitrogen atom offers a classic illustration of this principle. This guide provides an in-depth spectroscopic comparison between N-ethylacetamide, a secondary amide, and N-ethyl-N-methylacetamide, its tertiary amide counterpart. By examining their signatures in Infrared (IR), Nuclear Magnetic Resonance (NMR), and Raman spectroscopy, we will elucidate how a single methyl group fundamentally alters their spectral characteristics, offering a clear method for their differentiation and characterization. This analysis is grounded in the principles of hydrogen bonding, electronic effects, and conformational dynamics, providing researchers with both the data and the foundational logic for their own analytical endeavors.

Molecular Structure: The Foundational Difference

The core distinction between N-ethylacetamide and this compound lies in the substitution on the nitrogen atom. N-ethylacetamide possesses a hydrogen atom bonded to the nitrogen, classifying it as a secondary amide. This N-H proton is a hydrogen bond donor. In contrast, this compound has this hydrogen replaced by a methyl group, making it a tertiary amide, which lacks a hydrogen bond donor site.[1][2] This seemingly minor structural change has significant consequences for intermolecular interactions and, therefore, for the molecule's spectroscopic fingerprint.

Molecular_Structures Fig 1. Chemical Structures cluster_NEA N-ethylacetamide (Secondary Amide) cluster_NEMA This compound (Tertiary Amide) NEA NEMA FTIR_Workflow A Instrument Preparation B Background Spectrum Acquisition A->B Record spectrum of empty salt plates C Sample Preparation B->C Place a drop of neat liquid between plates D Sample Spectrum Acquisition C->D Mount sample in spectrometer's beam path E Data Processing D->E Ratio sample to background; Convert to Absorbance NMR_Workflow A Sample Preparation B Instrument Setup A->B Dissolve ~5-10 mg in ~0.7 mL deuterated solvent (e.g., CDCl₃) C Data Acquisition B->C Insert tube, lock, tune, and shim D Data Processing C->D Run ¹H, then ¹³C experiments D->D Apply Fourier Transform, phase correction, and baseline correction

References

A Performance Evaluation of N-ethyl-N-methylacetamide: A Potential Alternative to Conventional Polar Aprotic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of N-ethyl-N-methylacetamide (NEMA) against established polar aprotic solvents, including Dimethylformamide (DMF), Dimethylacetamide (DMAc), N-Methyl-2-pyrrolidone (NMP), and Dimethyl sulfoxide (DMSO). It is designed for researchers, chemists, and drug development professionals seeking high-performance, safer solvent alternatives for synthesis, formulation, and manufacturing.

Introduction: The Need for New Polar Aprotic Solvents

Polar aprotic solvents are a cornerstone of modern chemistry, prized for their ability to dissolve a wide range of compounds, including polar and nonpolar substances, and to significantly accelerate reaction rates for a variety of transformations.[1] Their high dielectric constants and dipole moments enable them to solvate cations effectively while leaving anions relatively "naked" and highly reactive. This property is particularly crucial for nucleophilic substitution reactions (SN2 and SNAr), which are fundamental in the synthesis of pharmaceuticals and other complex molecules.[2][3]

However, the most common solvents in this class—DMF, DMAc, and NMP—have come under increasing regulatory scrutiny due to concerns over reproductive toxicity.[4] This has created an urgent need within the scientific community to identify and validate safer, greener alternatives that do not compromise on performance. This compound (NEMA), a disubstituted amide, emerges from a class of compounds that shows promise as a potential replacement, warranting a thorough evaluation of its properties and performance against industry standards.

Comparative Analysis of Physicochemical Properties

A solvent's utility is dictated by its physical properties. These parameters influence everything from solvency power and reaction kinetics to process considerations like ease of removal and operational temperature range. While extensive experimental data for this compound is still emerging, we can compile its predicted properties alongside the established values of common polar aprotic solvents for a direct comparison. The properties of its close structural analog, N-ethylacetamide, are also included to provide additional context.

PropertyThis compound (NEMA) DMF DMAc NMP DMSO N-ethylacetamide (NEA)
CAS Number 38806-26-7[5]68-12-2[6]127-19-5[7]872-50-4[4]67-68-5[8]625-50-3[9]
Molecular Weight ( g/mol ) 101.15[5]73.09[6]87.12[10]99.13[4]78.13[8]87.12[11]
Boiling Point (°C) 170.7 (Predicted)[5]153[6][12]165.1[10]202[4][13]189[8][14]205-208[9]
Melting Point (°C) N/A-61[6][12]-20[10][15]-24[4][13]18.5[1]-32[9]
Density (g/mL @ 20-25°C) 0.876 (Predicted)[5]0.944[6]0.937[10]1.028[4]1.10[8]0.924[16]
Viscosity (mPa·s @ 25°C) N/A0.802[17]~0.921.66[18]1.99N/A
Dielectric Constant (@ 25°C) N/A36.7[17][19]37.8[19][20]32.2[18][19]46.7[19]N/A
Flash Point (°C) 65.8 (Predicted)[5]58[12][17]6691[18]87107[16]

Expert Insights:

  • Boiling Point: NEMA's predicted boiling point of ~171°C is comparable to that of DMAc, suggesting it is suitable for reactions requiring elevated temperatures while being easier to remove under vacuum than higher-boiling solvents like NMP and DMSO.[5][8][10][13]

  • Liquid Range: With a wide liquid range similar to other amides, NEMA is versatile for both sub-ambient and high-temperature applications. Its predicted flash point suggests it is a combustible liquid, requiring standard safety precautions for handling organic solvents.[5][22]

Performance in Nucleophilic Aromatic Substitution (SNAr) Reactions

SNAr reactions are a critical tool in medicinal and agricultural chemistry.[23] Their success heavily relies on a polar aprotic solvent's ability to stabilize the charged intermediate (Meisenheimer complex) and enhance the reactivity of the nucleophile.

Mechanism and the Role of the Solvent

The key advantage of polar aprotic solvents in SNAr and SN2 reactions is their differential solvation. They strongly solvate the metal cation of a nucleophilic salt (e.g., Na⁺, K⁺) but poorly solvate the anion (e.g., F⁻, RS⁻). This leaves the anion "naked" and highly nucleophilic, dramatically increasing reaction rates.[23]

SN2_Solvent_Effect cluster_0 Polar Aprotic Solvent (e.g., DMSO, NEMA) Nuc- Nuc⁻ R-LG R-LG Nuc-->R-LG Highly Reactive (Poorly Solvated) M+ M⁺ Solvent1 Solvent (δ⁻ end away) Solvent1->M+ Solvent2 Solvent (δ⁻ end away) Solvent2->M+ Solvent3 Solvent (δ⁻ end away) Solvent3->M+ Product Nuc-R + LG⁻ R-LG->Product Fast Reaction

Caption: Role of a polar aprotic solvent in enhancing nucleophilicity.

Studies have shown that reaction rates in DMSO can be enhanced by orders of magnitude compared to other solvents.[23] Given the anticipated high polarity of NEMA, it is hypothesized that it would also be a highly effective medium for SNAr reactions, potentially offering faster kinetics and allowing for lower reaction temperatures, which can minimize side product formation.

Representative Experimental Protocol: SNAr Fluorination

This protocol describes a general procedure for a nucleophilic aromatic substitution reaction. It is a self-validating system where reaction progress can be monitored by techniques like TLC or LC-MS.

Objective: To synthesize 1-fluoro-2,4-dinitrobenzene from 1-chloro-2,4-dinitrobenzene.

Materials:

  • 1-chloro-2,4-dinitrobenzene

  • Anhydrous potassium fluoride (spray-dried)

  • This compound (or other solvent for comparison)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Nitrogen or Argon supply

Procedure:

  • Inert Atmosphere: Assemble the glassware and flush the system with dry nitrogen or argon. Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Addition: To the round-bottom flask, add 1-chloro-2,4-dinitrobenzene (1.0 eq) and the chosen polar aprotic solvent (e.g., NEMA, 5 mL per gram of substrate).

  • Nucleophile Addition: Begin stirring and add spray-dried potassium fluoride (1.5 eq).

  • Heating: Heat the reaction mixture to 120-140°C. Causality Note: The temperature is chosen to ensure sufficient thermal energy for the reaction to proceed at a reasonable rate, but it may be lowered if a highly efficient solvent like DMSO or potentially NEMA is used.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via TLC or LC-MS until the starting material is consumed (typically 4-8 hours).

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

SNAr_Workflow start Start: Assemble & Inert Glassware add_reagents Add Substrate & Solvent (NEMA) start->add_reagents add_nucleophile Add Potassium Fluoride (KF) add_reagents->add_nucleophile heat Heat Reaction to 120-140°C add_nucleophile->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor monitor->heat Incomplete workup Quench with Ice-Water & Extract monitor->workup Complete purify Purify Product (Chromatography) workup->purify end End: Isolated Product purify->end

Caption: Experimental workflow for a typical SNAr reaction.

Safety and Environmental Profile

The primary driver for seeking alternatives to DMF, DMAc, and NMP is their adverse health profiles. A comparative overview is essential for any rational solvent selection process.

SolventKey Safety & Environmental Hazards
This compound (NEMA) Predicted to be a combustible liquid. Causes skin, eye, and potential respiratory irritation.[22] Toxicological data is limited, representing a key area for future research.
DMF Flammable liquid. Readily absorbed through the skin. Classified as a reproductive toxicant.[12][17]
DMAc High-boiling solvent requiring careful handling. Potential for adverse health effects with prolonged exposure.[24]
NMP Classified as a reproductive toxicant and is on the REACH list of Substances of Very High Concern (SVHC).[4]
DMSO Low toxicity profile.[1][14] However, its ability to readily penetrate skin means it can carry dissolved toxic substances with it into the body.[8]
N-ethylacetamide (NEA) Harmful if swallowed.[25] Generally considered to have a more favorable safety profile than DMF or NMP.

Authoritative Grounding: The classification of solvents like NMP as reproductive toxicants by regulatory bodies such as the European Chemicals Agency (ECHA) is the primary impetus for this research. While NEMA lacks a comprehensive toxicological profile, its structural analogs like N-ethylacetamide are not currently classified with the same level of concern, suggesting NEMA may represent a safer alternative.[25][26] However, rigorous toxicological testing is required to confirm this hypothesis.

Conclusion and Future Outlook

This compound presents itself as a compelling subject for investigation as a next-generation polar aprotic solvent.

Key Advantages (Predicted):

  • Favorable Physical Properties: Its predicted boiling point allows for a wide operational temperature range and easier removal compared to NMP and DMSO.

  • Potential for High Performance: Based on its structural class, it is expected to have a high dielectric constant, leading to excellent solvency and fast reaction kinetics.

  • Potentially Safer Profile: While data is needed, it is anticipated to have a better safety profile than the regulated solvents DMF and NMP.

Current Limitations:

  • Data Scarcity: There is a clear lack of comprehensive, experimentally verified data for its physicochemical and toxicological properties.

  • Commercial Availability: It is not yet produced on the same industrial scale as traditional polar aprotic solvents.

For researchers and drug development professionals, this compound represents a promising frontier. The data from its analogs, combined with its predicted properties, strongly supports its potential as a high-performance, safer alternative. The next critical step is the generation of robust experimental data to validate its performance in benchmark chemical reactions and to conduct a thorough toxicological assessment. Should these results prove positive, NEMA could become a valuable tool in the development of more sustainable chemical processes.

References

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for N-ethyl-N-methylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for N-ethyl-N-methylacetamide

This compound (NEMA) is a small amide with a growing presence in various research and development sectors, including its use as a solvent, a stabilizer in formulations, and a building block in organic synthesis. For researchers, scientists, and drug development professionals, the accurate and precise quantification of NEMA is critical for process optimization, quality control, and regulatory compliance. The integrity of any data generated rests entirely on the reliability of the analytical methods employed.

However, relying on a single analytical method, even if validated, can introduce systemic bias or limitations. What happens when a project transitions from early-stage development, perhaps using a rapid but less specific Gas Chromatography (GC) method, to late-stage quality control, requiring a highly robust High-Performance Liquid Chromatography (HPLC) method? Are the results comparable? Can data from different stages of development, or even different laboratories, be trusted and integrated? This is where the practice of cross-validation becomes an indispensable scientific exercise.

This guide provides an in-depth, experience-driven comparison of plausible analytical methods for this compound and a detailed protocol for their cross-validation. We will move beyond simply listing steps to explain the scientific rationale behind our choices, ensuring a self-validating and trustworthy analytical framework.

Foundational Principles: A Brief on Analytical Method Validation

Before embarking on a cross-validation study, it is imperative that each analytical method under consideration is individually validated to be fit for its intended purpose. The International Council for Harmonisation (ICH) guideline Q2(R2) provides a comprehensive framework for this process.[1][2][3] The core validation characteristics include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[4]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[4]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[5]

  • Accuracy: The closeness of the test results to the true value.[4]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically expressed as repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[5]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[5]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[6]

Only once two methods have been individually validated can a meaningful cross-validation be performed to ensure their results are interchangeable.

Candidate Analytical Methodologies for this compound

Given the physico-chemical properties of this compound (a relatively small, polar, and thermally stable molecule), two common and powerful analytical techniques are prime candidates for its quantification: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV).

Method 1: Gas Chromatography with Flame Ionization Detection (GC-FID)

GC is an excellent choice for volatile and thermally stable compounds like NEMA. The Flame Ionization Detector (FID) provides high sensitivity and a wide linear range for organic compounds.

Rationale for Method Design: The choice of a mid-polarity column like a DB-624 or equivalent is deliberate. While a non-polar column could work, a 624-type phase provides better peak shape for amides and can help resolve NEMA from potential impurities or related compounds. The temperature program is designed to be efficient, allowing for a relatively short run time while ensuring good separation.

  • Instrumentation: A standard gas chromatograph equipped with a split/splitless injector and a flame ionization detector.

  • Column: Rxi-624Sil MS, 30 m x 0.25 mm ID, 1.4 µm film thickness (or equivalent).

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Injector:

    • Temperature: 250°C

    • Injection Volume: 1 µL

    • Split Ratio: 20:1

  • Oven Temperature Program:

    • Initial Temperature: 80°C, hold for 1 minute.

    • Ramp: 20°C/min to 240°C.

    • Hold: 2 minutes at 240°C.

  • Detector (FID):

    • Temperature: 260°C

    • Hydrogen Flow: 30 mL/min

    • Air Flow: 300 mL/min

    • Makeup Gas (Helium): 25 mL/min

  • Sample Preparation: Accurately weigh a suitable amount of the sample and dissolve in methanol to a known volume (e.g., 10 mg/mL). Further dilute as necessary to fall within the calibration range.

Method 2: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC is a versatile and robust technique, particularly well-suited for routine quality control environments. For a polar molecule like NEMA, a reversed-phase method on a C18 column with a highly aqueous mobile phase is a logical starting point.

Rationale for Method Design: The amide functional group in NEMA has a UV absorbance maximum at a low wavelength (around 210 nm). A C18 column is a workhorse of reversed-phase chromatography. The isocratic mobile phase of water and acetonitrile is simple, robust, and provides adequate retention for this polar analyte. The inclusion of a small amount of acid (e.g., phosphoric acid) is not strictly necessary for this neutral amide but is good practice to ensure consistent peak shapes by controlling the silanol activity on the column surface.

  • Instrumentation: A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/Vis detector.

  • Column: C18, 150 mm x 4.6 mm ID, 5 µm particle size.

  • Mobile Phase: Isocratic mixture of 90% Water and 10% Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detector: UV detection at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh a suitable amount of the sample and dissolve in the mobile phase to a known volume (e.g., 1 mg/mL). Further dilute as necessary. Filter all samples through a 0.45 µm syringe filter before injection.

Comparative Analysis: GC-FID vs. HPLC-UV

FeatureGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)
Principle Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.Separation based on partitioning between a liquid mobile phase and a solid stationary phase.
Speed Typically faster run times for simple, volatile compounds.Can have longer run times, especially with complex gradients, but modern UHPLC systems are very fast.
Sensitivity Generally very high for hydrocarbons; good for NEMA.Good, but can be limited by the analyte's chromophore.
Specificity Relies on retention time; co-elution can be an issue without mass spectrometry.Also relies on retention time, but mobile phase composition offers more selectivity options.
Robustness Can be very robust, but susceptible to issues with non-volatile matrix components.Generally considered highly robust and reliable for routine QC. Less susceptible to non-volatile matrix.
Sample Prep Requires clean samples; non-volatile components can contaminate the injector and column.More forgiving of complex matrices; filtration is often sufficient.
Cost Instrument and gas supply costs can be significant.Solvent consumption can be a major operational cost.
Ideal Use Case Rapid analysis in R&D, process monitoring where speed is critical.Routine quality control, stability testing, and release testing where robustness is paramount.

The Cross-Validation Protocol: Bridging the Methodological Gap

Cross-validation is the formal process of comparing the results from two validated analytical methods to demonstrate their equivalence.[4][6] This is not merely a repeat of the individual validation experiments but a head-to-head comparison using the same set of samples.

Objective

To demonstrate that the developed GC-FID and HPLC-UV methods for the quantification of this compound produce comparable, and statistically equivalent, results across a specified concentration range.

Experimental Design
  • Sample Selection: Prepare a minimum of three batches of samples containing this compound. These should be prepared from a common stock solution to minimize variability.

  • Concentration Levels: For each batch, prepare samples at a minimum of three concentration levels spanning the intended analytical range (e.g., Low, Medium, and High). A common approach is to use 50%, 100%, and 150% of the target concentration.

  • Replicates: Analyze a minimum of six replicates at each concentration level with each of the two analytical methods.

  • Execution: The analysis of the sample set by both methods should be performed by the same analyst on the same day to minimize temporal variability, if possible. If inter-laboratory cross-validation is the goal, then the same set of well-characterized and stable samples must be analyzed in each laboratory.[6]

Decision_Tree start Cross-Validation Data Acquired q1 Is % Difference ≤ 15.0% for all levels? start->q1 q2 Is p-value from t-test > 0.05? q1->q2 Yes fail Conclusion: Methods are NOT equivalent. Investigate for systemic bias. q1->fail No pass Conclusion: Methods are statistically equivalent and interchangeable. q2->pass Yes q2->fail No

References

A Guide to 2D NMR-Based Structural Confirmation: The Case of N-ethyl-N-methylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the One-Dimensional Spectrum

In the realm of molecular characterization, Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the structure of organic compounds. While one-dimensional (1D) ¹H and ¹³C NMR spectra provide foundational information about the chemical environment and relative abundance of nuclei, their utility can be limited. For even seemingly simple molecules, overlapping signals or the absence of proton-proton coupling can create ambiguity, making definitive structural assignment a challenge.

This guide moves beyond the 1D spectrum to demonstrate a robust, self-validating workflow for the structural confirmation of N-ethyl-N-methylacetamide. This small tertiary amide serves as an ideal model to illustrate the power and logic of two-dimensional (2D) NMR techniques. We will dissect the problem piece by piece, using a synergistic combination of COSY, HSQC, and HMBC experiments to build an unambiguous picture of covalent connectivity, showcasing a workflow applicable to a vast range of small molecules encountered in pharmaceutical, chemical, and materials science research.

The Causality of the 2D NMR Workflow: A Multi-Experiment Strategy

The core principle behind this approach is not to rely on a single experiment, but to use a suite of techniques where each provides a unique and complementary piece of the structural puzzle. The data from each successive experiment builds upon and cross-validates the information gleaned from the last.

Our strategy involves three key experiments:

  • COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are J-coupled, typically through two or three bonds.[1][2][3] Its primary function is to map out the proton spin systems within the molecule, essentially connecting the dots between neighboring protons.

  • HSQC (Heteronuclear Single Quantum Coherence): This is a heteronuclear experiment that correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C.[4][5][6][7] It acts as a bridge, linking the proton framework established by COSY to the carbon backbone of the molecule.

  • HMBC (Heteronuclear Multiple Bond Correlation): This powerful heteronuclear experiment detects correlations between protons and carbons over longer ranges, typically two to four bonds.[8][9][10] HMBC is the master key that connects disparate spin systems and confirms the placement of quaternary centers, such as carbonyl carbons, which are invisible in HSQC spectra.[4]

This logical progression allows us to deconstruct the molecule into its constituent spin systems and then reassemble them with confidence.

G cluster_0 Overall Workflow A Acquire 1D Spectra (¹H, ¹³C) B COSY (¹H-¹H Connectivity) A->B Identify Spin Systems C HSQC (¹H-¹³C One-Bond) A->C Identify C-H Pairs D HMBC (¹H-¹³C Long-Range) A->D Set Spectral Widths E Structural Confirmation B->E Fragment Data C->E Fragment Data D->E Connect Fragments

Caption: A logical workflow for 2D NMR-based structural elucidation.

Experimental Protocols: Ensuring Data Integrity

The quality of any NMR dataset is contingent upon meticulous sample preparation and proper instrument setup. Garbage in, garbage out.

Part 1: Sample Preparation

A high-quality, homogeneous sample is critical for acquiring well-resolved spectra.[11]

Methodology:

  • Weighing: Accurately weigh 5-10 mg of this compound. For routine ¹H experiments, 1-5 mg is often sufficient, but 2D experiments, particularly ¹³C-based ones, benefit from slightly higher concentrations.[11]

  • Solvent Selection: Choose a suitable deuterated solvent in which the analyte is fully soluble. Chloroform-d (CDCl₃) is a common choice for small organic molecules. The deuterium signal is used by the spectrometer to "lock" the magnetic field, ensuring its stability.[12]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. This volume is optimal for standard 5 mm NMR tubes, ensuring the sample fills the sensitive region of the instrument's receiver coils.[11][13]

  • Filtration (Critical Step): Draw the solution into a clean Pasteur pipette with a small plug of glass wool or a Kimwipe at the neck. Filter the solution directly into a high-quality NMR tube.[14] This step is essential to remove any dust or particulate matter, which can severely degrade magnetic field homogeneity, leading to broad, poorly resolved peaks.[11]

  • Capping and Labeling: Cap the NMR tube securely to prevent solvent evaporation and contamination. Label the tube clearly near the top.[14]

Part 2: NMR Data Acquisition

The following is a generalized procedure for a modern NMR spectrometer. Specific commands may vary between manufacturers (e.g., Bruker, JEOL).

Methodology:

  • Initial Setup: Insert the sample into the spectrometer. Set the sample temperature (e.g., 298 K) and allow it to equilibrate.[15]

  • Tuning and Matching: Tune and match the probe for all relevant nuclei (¹H and ¹³C). This ensures maximum energy transfer and sensitivity.[16]

  • Locking and Shimming: Lock onto the deuterium signal of the solvent. Perform an automatic or manual shimming procedure to optimize the magnetic field homogeneity, which is crucial for achieving sharp spectral lines.[17]

  • Acquire 1D ¹H Spectrum: Acquire a standard 1D proton spectrum. This allows you to verify sample integrity and determine the spectral window (sweep width) and transmitter offset required for the 2D experiments.[16][17]

  • Acquire 1D ¹³C Spectrum: Acquire a proton-decoupled ¹³C spectrum (e.g., using a zgpg30 pulse program). This provides the chemical shifts for all carbon atoms and defines the spectral window for the F1 dimension of the heteronuclear 2D experiments.

  • Set Up and Acquire 2D COSY:

    • Load a standard COSY parameter set (e.g., cosygpprqf).[18]

    • Set the spectral widths and transmitter offsets in both dimensions based on the 1D ¹H spectrum.

    • Set an appropriate number of scans (NS) and increments in the indirect dimension (F1). Typically, 256-512 increments are sufficient for good resolution.

    • Begin acquisition.

  • Set Up and Acquire 2D HSQC:

    • Load a standard sensitivity-improved, edited HSQC parameter set (e.g., hsqcedetgpsisp2).[16][18] The "edited" nature of this experiment allows for the differentiation of CH/CH₃ signals (positive phase) from CH₂ signals (negative phase), providing similar information to a DEPT-135 experiment but with much higher sensitivity.

    • Set the F2 (¹H) and F1 (¹³C) spectral widths and offsets based on the 1D spectra.

    • The experiment is optimized for a one-bond ¹J(CH) coupling constant, typically around 145 Hz for sp³ carbons.

    • Begin acquisition.

  • Set Up and Acquire 2D HMBC:

    • Load a standard HMBC parameter set (e.g., hmbcgplpndqf).[16]

    • Set the F2 (¹H) and F1 (¹³C) spectral widths and offsets.

    • This experiment must be optimized for a long-range coupling constant, nJ(CH). A value of 8-10 Hz is a good starting point as it covers a wide range of typical two- and three-bond couplings.[10]

    • Begin acquisition.

Data Analysis: Assembling the Structural Puzzle

Let's assume we have acquired the full suite of spectra for this compound. The structure is confirmed by systematically interpreting each dataset.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

Label Assignment ¹H Shift (ppm) ¹³C Shift (ppm)
1 -C(C H₃)₂ ~1.15 (t) ~13
2 -N-C H₂(CH₃) ~3.35 (q) ~42
3 -N-C H₃ ~2.95 (s) ~33
4 -C(O)C H₃ ~2.10 (s) ~21
5 -C (O)- - ~170

(Note: Due to restricted rotation around the amide C-N bond, signals for the N-alkyl groups may appear as two distinct sets of rotamers. For simplicity, we will consider the major rotamer.)

Step 1: COSY - Identifying Spin Systems

The COSY spectrum reveals which protons are coupled to each other. We look for off-diagonal cross-peaks that connect signals on the diagonal.[1][19][20]

  • Observation: A cross-peak will be observed between the triplet at ~1.15 ppm (H-1) and the quartet at ~3.35 ppm (H-2).

  • Interpretation: This correlation definitively establishes the presence of an ethyl group (-CH₂-CH₃). The other two methyl signals (H-3 and H-4) are singlets and show no COSY correlations, indicating they have no neighboring protons. We have now defined our molecular fragments: one ethyl group and two isolated methyl groups.

Caption: COSY correlations confirm the ethyl spin system.

Step 2: HSQC - Linking Protons to Carbons

The HSQC spectrum correlates each proton signal to the carbon it is directly attached to. Each cross-peak represents a one-bond C-H connection.[5][7]

Table 2: Expected HSQC Correlations

¹H Signal (ppm) ¹³C Signal (ppm) Assignment
~1.15 (H-1) ~13 (C-1) CH₃
~3.35 (H-2) ~42 (C-2) CH₂
~2.95 (H-3) ~33 (C-3) CH₃
~2.10 (H-4) ~21 (C-4) CH₃

Note: The carbonyl carbon (C-5) at ~170 ppm will have no cross-peak in the HSQC spectrum as it bears no protons.

  • Interpretation: We have now successfully assigned each protonated carbon. The ethyl fragment from COSY is now confirmed as a C-1/H-1 and C-2/H-2 unit. The two isolated methyl groups are assigned to C-3/H-3 and C-4/H-4. The structure is still fragmented; we do not yet know how these pieces connect.

Step 3: HMBC - Connecting the Fragments

The HMBC spectrum is the final and most critical step, revealing 2- and 3-bond correlations that piece the entire structure together.[9][21]

Key Expected HMBC Correlations:

  • Acetyl Methyl (H-4) to Carbonyl (C-5): A strong cross-peak from the acetyl protons (~2.10 ppm) to the carbonyl carbon (~170 ppm) confirms the acetyl group (-C(O)CH₃).

  • N-Methyl (H-3) to Carbonyl (C-5): A cross-peak from the N-methyl protons (~2.95 ppm) to the carbonyl carbon (~170 ppm) establishes that this methyl group is attached to the amide nitrogen.

  • N-Ethyl Methylene (H-2) to Carbonyl (C-5): A cross-peak from the N-ethyl methylene protons (~3.35 ppm) to the carbonyl carbon (~170 ppm) confirms the ethyl group is also attached to the amide nitrogen.

  • Correlations across the Nitrogen:

    • A cross-peak from the N-methyl protons (H-3) to the N-ethyl methylene carbon (C-2).

    • A cross-peak from the N-ethyl methylene protons (H-2) to the N-methyl carbon (C-3).

These correlations bridge all the fragments, leaving no ambiguity.

Caption: Key HMBC correlations connecting the molecular fragments.

Trustworthiness: A Self-Validating System

  • COSY defined an ethyl group.

  • HSQC assigned carbons C-1 and C-2 to this ethyl group's protons.

  • HMBC then confirmed that this ethyl group (via H-2) is attached to the amide nitrogen (via correlation to C-5) and is in proximity to the N-methyl group (via correlation to C-3).

Every piece of data interlocks. The absence of an expected correlation can be just as informative as its presence. This redundancy provides a high degree of confidence in the final structural assignment, far exceeding what could be achieved with 1D NMR alone.

Final Data Summary and Structural Confirmation

The combination of 1D and 2D NMR experiments allows for the complete and unambiguous assignment of all proton and carbon signals for this compound.

Table 3: Consolidated NMR Assignments for this compound

Label Assignment ¹³C Shift (ppm) ¹H Shift (ppm) COSY Correlations (with H-) Key HMBC Correlations (with C-)
1 -C(C H₃)₂ ~13 ~1.15 (t) 2 2
2 -N-C H₂(CH₃) ~42 ~3.35 (q) 1 1, 3, 5
3 -N-C H₃ ~33 ~2.95 (s) - 2, 5
4 -C(O)C H₃ ~21 ~2.10 (s) - 5

| 5 | -C (O)- | ~170 | - | - | - |

References

A Senior Application Scientist's Guide to Reaction Kinetics in Amide Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Workhorses of Synthesis

In the landscape of organic synthesis, particularly within pharmaceutical and materials science, the choice of solvent is a critical parameter that can dictate the success or failure of a reaction. Among the most powerful and versatile are the polar aprotic amide solvents, chiefly N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc), and N-Methyl-2-pyrrolidone (NMP). Their high dielectric constants and ability to solvate a wide array of organic and inorganic compounds make them indispensable. However, their influence extends far beyond mere solubility; they are active participants in the reaction's kinetic profile.

This guide provides an in-depth comparative analysis of reaction kinetics in these common amide solvents. We will move beyond simple solvent selection based on boiling points and delve into the mechanistic underpinnings of how these solvents modulate reaction rates. The insights provided are grounded in established chemical principles and supported by experimental data, designed for the practicing researcher aiming to optimize reaction outcomes.

Physicochemical Properties: The Foundation of Kinetic Influence

The kinetic effect of a solvent is intrinsically linked to its physical properties. A solvent's ability to stabilize reactants, intermediates, or transition states can dramatically alter the activation energy of a reaction. The key properties for DMF, DMAc, and NMP are summarized below.

Table 1: Comparative Physicochemical Properties of Common Amide Solvents

PropertyN,N-Dimethylformamide (DMF)N,N-Dimethylacetamide (DMAc)N-Methyl-2-pyrrolidone (NMP)
Molecular Formula C₃H₇NOC₄H₉NOC₅H₉NO
Boiling Point (°C) 153[1][2]165[2]202
Melting Point (°C) -61[1]-20[1]-24
Density (g/mL at 25°C) ~0.944~0.937~1.028
Dielectric Constant (ε at 25°C) 36.7[2][3]37.8[2][3]32.2[3]
Dipole Moment (Debye) 3.823.794.09
Viscosity (cP at 25°C) 0.8020.9191.65

From a practical standpoint, these properties offer the first layer of selection criteria. The high boiling points of all three make them suitable for reactions requiring significant thermal energy. Their high dielectric constants and dipole moments indicate strong polarity, which is crucial for dissolving polar reagents and stabilizing charged species that often form during reactions.[4] It is this stabilization that forms the basis of their kinetic influence.

Comparative Kinetic Analysis: A Tale of Two Reaction Classes

While the applications of amide solvents are vast, their kinetic effects are particularly well-illustrated in two ubiquitous reaction classes: nucleophilic substitution (S_N2) and palladium-catalyzed cross-coupling reactions.

The S_N2 Reaction: "Naked" Nucleophiles and Accelerated Rates

The S_N2 reaction is a cornerstone of organic synthesis. Its rate is highly sensitive to the solvent environment. Polar aprotic solvents like DMF, DMAc, and NMP are known to significantly accelerate S_N2 reactions compared to polar protic solvents (e.g., water, ethanol).[5][6]

The Causality: The kinetic enhancement stems from the unique solvation properties of amide solvents. They possess a strong dipole with the negative end (the carbonyl oxygen) exposed and the positive end (around the nitrogen and its alkyl groups) sterically shielded. This arrangement allows them to strongly solvate cations (e.g., K⁺, Na⁺) but only weakly solvate anions (the nucleophile, e.g., I⁻, CN⁻).[5][7] The poorly solvated, or "naked," nucleophile is more energetically available and thus more reactive, leading to a dramatic increase in the reaction rate.[5]

Diagram 1: Solvation Effects on S_N2 Reactivity

cluster_0 Polar Protic Solvent (e.g., Methanol) cluster_1 Polar Aprotic Solvent (e.g., DMF) Nuc_p Nucleophile (Nu⁻) Solv_p1 H-O-R Nuc_p->Solv_p1 H-Bond Solv_p2 H-O-R Nuc_p->Solv_p2 H-Bond Solv_p3 H-O-R Nuc_p->Solv_p3 H-Bond Solv_p4 H-O-R Nuc_p->Solv_p4 H-Bond Cage Strong Solvation Cage (Hydrogen Bonding) Result_p Shielded Nucleophile Low Reactivity Nuc_a "Naked" Nucleophile (Nu⁻) Solv_a1 DMF Nuc_a->Solv_a1 Solv_a2 DMF Nuc_a->Solv_a2 Cage_a Weak Solvation (Ion-Dipole) Result_a Exposed Nucleophile High Reactivity

Caption: Solvation differences in protic vs. aprotic solvents.

While DMF, DMAc, and NMP all accelerate S_N2 reactions, subtle differences in their kinetics can arise. Due to its slightly higher dielectric constant, DMAc can sometimes offer a marginal rate enhancement over DMF for reactions involving highly charged transition states. Conversely, the lower viscosity of DMF can improve mass transport and lead to faster rates in diffusion-controlled reactions.

Palladium-Catalyzed Cross-Coupling: A Complex Interplay

In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), the solvent's role is multifaceted and profoundly impacts kinetics.[8][9] These reactions involve a complex catalytic cycle with multiple steps, including oxidative addition, transmetalation, and reductive elimination.[10] The solvent can influence each of these steps.

The Causality:

  • Catalyst Solubility and Stability: The solvent must keep the palladium catalyst, substrates, and reagents in solution. Amide solvents excel at this.

  • Stabilization of Intermediates: Polar amide solvents can stabilize charged or polar intermediates in the catalytic cycle, lowering the activation energy of key steps.

  • Solvent Coordination: This is a critical and often overlooked factor. Amide solvents can act as ligands, coordinating to the palladium center.[11] This coordination can alter the electronic properties and steric environment of the catalyst, directly impacting the rates of oxidative addition and reductive elimination. For instance, in some Suzuki couplings of chloroaryl triflates, switching from a non-coordinating solvent like THF to a coordinating solvent like DMF can completely invert the chemoselectivity of the oxidative addition step, which has profound kinetic consequences.[11]

DMF is arguably the most frequently used solvent for reactions like the Heck and Sonogashira couplings.[8] However, its tendency to decompose at high temperatures to dimethylamine can poison certain catalysts. In such cases, the more thermally stable DMAc or NMP present superior alternatives, justifying their use despite higher cost.

Experimental Design: A Protocol for Kinetic Comparison

To objectively compare reaction kinetics in different solvents, a robust and self-validating experimental protocol is essential. The following outlines a general workflow for monitoring reaction progress and extracting kinetic data.

Trustworthiness through Design: This protocol incorporates elements to ensure data integrity. Temperature control is critical as rate constants are highly temperature-dependent. The use of an internal standard corrects for variations in sample injection volume during chromatographic analysis, a key self-validating step.

Diagram 2: Experimental Workflow for Kinetic Analysis

G start Reaction Setup thermostat Equilibrate Reactor to Target Temp (e.g., 80°C) start->thermostat reagents Charge Substrates, Internal Standard, & Solvent thermostat->reagents initiate Add Catalyst/Final Reagent (Start Timer, t=0) reagents->initiate sampling Withdraw Aliquots at Timed Intervals initiate->sampling t = 5, 15, 30, 60... min quench Quench Reaction (e.g., ice bath, quenching agent) sampling->quench analysis Analyze via GC/HPLC quench->analysis data Calculate Concentration vs. Time analysis->data kinetics Plot Data & Determine Rate Constant (k) data->kinetics end Comparative Analysis kinetics->end

Caption: Workflow for comparative kinetic experiments.

Step-by-Step Protocol: Measuring Reaction Rate
  • Reactor Setup: Place a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and septum in a temperature-controlled oil bath or heating mantle. Ensure the temperature probe is placed in the bath to accurately monitor and control the reaction temperature.

  • Reagent Preparation: In the flask, combine the limiting reagent (e.g., 1.0 mmol), the excess reagent, the chosen amide solvent (e.g., 10 mL), and a suitable internal standard (a non-reactive compound with a distinct analytical signal, e.g., dodecane for GC analysis).

  • Equilibration: Allow the mixture to stir at the target temperature for 15-20 minutes to ensure thermal equilibrium.

  • Reaction Initiation (t=0): Inject the final reagent or catalyst to start the reaction. Begin timing immediately.

  • Sampling: At predetermined time points (e.g., 2, 5, 10, 20, 40, 60 minutes), use a syringe to withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture. The frequency of sampling should be higher at the beginning of the reaction where concentration changes are most rapid.

  • Quenching: Immediately add the aliquot to a vial containing a quenching solution (e.g., cold diethyl ether and water) to stop the reaction. This ensures the composition of the sample does not change before analysis.

  • Analysis: Analyze the quenched samples using a calibrated analytical technique like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[12][13] The ratio of the peak area of the reactant or product to the peak area of the internal standard is used to determine the concentration.

  • Data Processing: Plot the concentration of the limiting reactant versus time. For a first-order reaction, a plot of ln[Reactant] vs. time will yield a straight line with a slope of -k, where k is the observed rate constant.

  • Comparison: Repeat the experiment under identical conditions (temperature, concentrations) using the other amide solvents to obtain their respective rate constants for a direct comparison.

Solvent Selection: A Decision-Making Framework

Choosing the optimal amide solvent involves balancing kinetic benefits with practical considerations.

Diagram 3: Decision Tree for Amide Solvent Selection

decision decision solvent solvent q1 Reaction Temp > 150°C? q2 Base or Acid Sensitive Substrates? q1->q2 No q3 Reaction Temp > 165°C? q1->q3 Yes use_dmf Use DMF (Cost-effective, lower viscosity) q2->use_dmf No use_dmac Use DMAc (Higher stability vs. DMF) q2->use_dmac Yes use_dmac2 Use DMAc q3->use_dmac2 No use_nmp Use NMP (Highest thermal stability) q3->use_nmp Yes

Caption: A practical guide for choosing an amide solvent.

Key Considerations:

  • Temperature: For reactions requiring temperatures above 150°C, DMF's potential for decomposition makes DMAc or NMP safer choices.[2] NMP is the solvent of choice for very high-temperature applications.

  • Chemical Stability: DMF can decompose under strongly acidic or basic conditions.[2] DMAc is generally more stable.[1][2] If your reaction involves sensitive functional groups, the greater stability of DMAc may be advantageous.

  • Kinetics vs. Cost: For many standard reactions below 150°C, DMF provides excellent kinetic benefits at the lowest cost.[14] The potential for a marginal rate increase with DMAc must be weighed against its higher price.

  • Downstream Processing: Consider the boiling point for solvent removal. DMF is the easiest to remove under vacuum, while NMP can be challenging.

Conclusion

The choice of an amide solvent is a critical decision in reaction optimization that directly influences reaction kinetics. DMF, DMAc, and NMP, while similar in structure, possess distinct physicochemical properties that lead to different kinetic profiles. Their primary kinetic role in polar reactions is the stabilization of charged intermediates and transition states, with a particularly pronounced rate acceleration observed in S_N2 reactions due to the generation of "naked" anions. In transition-metal catalysis, their ability to coordinate to the metal center adds another layer of complexity and control. By understanding these fundamental principles and employing rigorous experimental design, researchers can rationally select the optimal amide solvent to maximize reaction rates, improve efficiency, and achieve desired synthetic outcomes.

References

Efficacy of N-ethyl-N-methylacetamide as a substitute for carcinogenic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Efficacy of N-ethyl-N-methylacetamide as a Safer Substitute for Carcinogenic Solvents

Introduction: The Imperative for Safer Solvents in Scientific Research

In the landscape of pharmaceutical and chemical research, the choice of solvent is a critical decision that influences reaction kinetics, yield, and purity. For decades, dipolar aprotic solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) have been the workhorses for a vast range of applications, from peptide synthesis to polymer manufacturing.[1][2] Their excellent solvating power for a wide array of organic and inorganic compounds has made them indispensable. However, a growing body of evidence and tightening regulatory scrutiny have cast a harsh light on their significant health risks.

DMF is classified by the International Agency for Research on Cancer (IARC) as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans.[3] Studies have suggested associations between DMF exposure and testicular cancer, as well as liver damage and digestive issues.[4][5][6][7] Similarly, NMP is recognized as a developmental toxicant, closely linked to reproductive harm, including miscarriages and fetal development issues.[8][9]

This toxicological profile has prompted regulatory bodies, most notably through the European Union's REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation, to classify these substances as being of 'very high concern' and to restrict their use.[10][11][12][13] This regulatory pressure, coupled with a collective industry drive towards "green chemistry," creates an urgent need for safer, viable alternatives that do not compromise on performance.

This guide introduces this compound (NEMA), a promising alternative that warrants serious consideration as a replacement for its carcinogenic and reprotoxic analogues. We will provide an objective, data-driven comparison of its physicochemical properties, toxicological profile, and performance efficacy, supported by actionable experimental protocols for its evaluation and implementation in the laboratory.

Comparative Analysis: NEMA vs. DMF and NMP

A solvent's utility is defined by its physical and chemical properties. The ideal substitute should mimic the beneficial properties of the solvent it replaces while offering a significantly improved safety profile.

Physicochemical Properties

The polarity, boiling point, and viscosity of a solvent are paramount as they dictate its ability to dissolve reactants, its suitability for a given reaction temperature, and the ease of its removal during product workup.

PropertyThis compound (NEMA)N,N-dimethylformamide (DMF)N-methyl-2-pyrrolidone (NMP)
Molecular Formula C₅H₁₁NO[14]C₃H₇NO[4]C₅H₉NO[15]
Molecular Weight 101.15 g/mol [14]73.09 g/mol [4]99.13 g/mol [15]
Boiling Point ~171 °C (Predicted)[16]153 °C[17][18]202-204 °C[8][15]
Melting Point N/A-61 °C[17]-24 °C[8][15]
Density ~0.876 g/cm³ (Predicted)[16]0.944 g/cm³[17][18]1.028 g/cm³[15]
Polarity (Dielectric Constant) High (Expected, as an amide)36.7[17][18]32.2[17][18]
Solubility in Water Miscible (Expected)Miscible[4]Miscible[15]

Note: Experimental data for NEMA is less prevalent in the literature; some values are based on predictions and its structural similarity to other amides.

NEMA's higher boiling point compared to DMF suggests it could be suitable for higher temperature reactions, while its predicted lower density may facilitate easier phase separations in aqueous workups. Its structural similarity to DMF and NMP indicates it is also a polar aprotic solvent, capable of dissolving a similar range of compounds.

Toxicological and Safety Profile

This is the core of the argument for substitution. The known hazards of DMF and NMP are severe, making the safety profile of any potential replacement the most critical factor.

Hazard ClassificationThis compound (NEMA)N,N-dimethylformamide (DMF)N-methyl-2-pyrrolidone (NMP)
Carcinogenicity No data available to classify.Group 2B: Possibly carcinogenic to humans (IARC) [3]Not shown to cause cancer in animal studies.[19]
Reproductive Toxicity No data available to classify.Suspected of damaging the unborn child. [2][3]May damage the unborn child. [8][9]
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[14]H312+H332: Harmful in contact with skin or if inhaledH319: Causes serious eye irritationH360D: May damage the unborn child[3][4]H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationH360D: May damage the unborn child[8]
Acute Toxicity No specific LD50 data readily available. Assumed to be less toxic than DMF/NMP based on GHS.Harmful; affects the liver.[4]Low acute toxicity in rodents.[15]

While comprehensive toxicological data for NEMA is still being developed, the available GHS classifications from suppliers indicate hazards primarily related to irritation, which is a significant improvement over the carcinogenicity and reproductive toxicity associated with DMF and NMP.[14] The absence of the H360D hazard statement is particularly noteworthy for laboratories concerned with occupational health and safety.

Workflow for Evaluating a Solvent Substitute

The decision to replace a well-established solvent requires a systematic evaluation. The following workflow illustrates a logical progression from initial screening to full implementation.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Experimental Validation cluster_2 Phase 3: Process Optimization & Implementation A Identify Target Reaction/Process B Compare Physicochemical Properties (Boiling Point, Polarity, etc.) A->B C Review Toxicological Data (GHS, SDS, Literature) B->C D Solubility Tests (Reactants, Reagents, Products) C->D Proceed if Safety Profile is Favorable E Small-Scale Reaction Trials (Parallel Synthesis) D->E F Analyze Performance Metrics (Yield, Purity, Reaction Time) E->F G Optimize Reaction Conditions (Temperature, Concentration) F->G Proceed if Performance is Acceptable H Develop Workup & Purification Protocol G->H I Scale-Up and Full Implementation H->I

Caption: A systematic workflow for the evaluation and implementation of a safer solvent substitute.

Experimental Protocols for Efficacy Assessment

To provide a framework for your own in-house evaluation, we present two detailed, self-validating experimental protocols. The causality behind each step is explained to ensure a robust and reliable comparison.

Protocol 1: Comparative Solubility Assessment

Objective: To quantitatively determine the solubility of a key reactant or product in NEMA compared to DMF or NMP.

Rationale: A solvent must effectively dissolve all components of a reaction to ensure a homogeneous reaction medium, which is critical for optimal reaction rates. This protocol establishes a baseline for performance.

Methodology:

  • Preparation: In separate, tared 4 mL glass vials, add approximately 100 mg of your solid compound of interest (record the exact mass).

  • Solvent Addition: To each vial, add the test solvent (NEMA, DMF, or NMP) dropwise via a calibrated pipette, vortexing between additions, until the solid just dissolves. Record the volume of solvent added. For a more rigorous approach, add a fixed volume (e.g., 2 mL) of each solvent to an excess of the solid.

  • Equilibration (Critical Step): Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25 °C) for at least 24 hours. Causality: This ensures the solution reaches equilibrium saturation, preventing an underestimation of solubility.

  • Sample Preparation: After equilibration, allow the vials to stand for 2 hours for any undissolved solid to settle. Carefully take a known volume (e.g., 100 µL) of the supernatant from the clear liquid portion, avoiding any solid particles.

  • Quantification:

    • Gravimetric Method: Dispense the aliquot of supernatant into a pre-weighed aluminum pan. Gently evaporate the solvent under a stream of nitrogen or in a vacuum oven. Weigh the pan again to determine the mass of the dissolved solid.

    • Chromatographic Method (Preferred): Dilute the aliquot with a suitable solvent (e.g., acetonitrile) to a concentration within the linear range of your HPLC/UPLC method. Quantify the concentration against a pre-prepared calibration curve. Causality: This method is more precise and less susceptible to errors from residual solvent or volatile solutes.

  • Calculation: Express solubility in mg/mL or mol/L. Compare the results across the three solvents.

Protocol 2: Model Reaction Performance Evaluation (e.g., SN2 Nucleophilic Substitution)

Objective: To compare the effect of NEMA, DMF, and NMP on the reaction rate, yield, and purity of a model chemical transformation.

Rationale: The solvent's interaction with transition states can significantly alter reaction kinetics. This protocol directly measures the solvent's performance in a dynamic chemical system.

G cluster_0 Setup cluster_1 Execution & Monitoring cluster_2 Analysis A Prepare Stock Solutions (Electrophile, Nucleophile) B Set Up Parallel Reactions (Vial 1: NEMA, Vial 2: DMF, Vial 3: NMP) A->B C Initiate Reactions at T=0 (Add Nucleophile) B->C D Monitor Progress via TLC/LC-MS (Time points: 0, 1h, 2h, 4h, 24h) C->D E Quench Reactions D->E F Aqueous Workup & Extraction E->F G Determine Yield & Purity (NMR, HPLC) F->G

Caption: Experimental workflow for comparing solvent performance in a model chemical reaction.

Methodology:

  • Reaction Setup: In three identical reaction vessels, charge the electrophile (e.g., 1 mmol of benzyl bromide) and an internal standard (e.g., 0.5 mmol of dodecane).

  • Solvent Addition: Add 5 mL of the respective solvent (NEMA, DMF, or NMP) to each vessel and stir to dissolve.

  • Reaction Initiation: At time zero, add the nucleophile (e.g., 1.2 mmol of sodium azide) to each vessel simultaneously. Begin heating to the desired reaction temperature (e.g., 60 °C).

  • Monitoring: At regular intervals (e.g., 0, 1, 2, 4, 24 hours), withdraw a small aliquot (e.g., 50 µL) from each reaction. Quench the aliquot by adding it to a vial containing 1 mL of a 1:1 water/ethyl acetate mixture. Vortex, and analyze the organic layer by GC-MS or LC-MS to determine the ratio of starting material to product. Causality: Time-course monitoring provides crucial data on reaction kinetics, not just the final outcome.

  • Workup: Once the reaction in the control vessel (DMF or NMP) is complete, cool all reactions to room temperature. Dilute with 20 mL of water and extract with an appropriate organic solvent (e.g., 3 x 20 mL of ethyl acetate).

  • Purification & Analysis: Combine the organic layers, dry over sodium sulfate, concentrate in vacuo, and purify the crude product (e.g., by column chromatography).

  • Results: Determine the isolated yield for each reaction. Assess the purity of the final product by HPLC and confirm its identity by ¹H NMR and MS. Compare the reaction profiles, yields, and purities across the three solvents.

Conclusion and Future Outlook

The data and protocols presented in this guide strongly suggest that this compound (NEMA) is a viable and compelling alternative to carcinogenic and reprotoxic solvents like DMF and NMP. Its favorable physicochemical properties, combined with a significantly improved safety profile, make it an attractive candidate for a wide range of chemical applications. While more extensive toxicological studies are warranted to fully characterize its long-term health effects, the current evidence positions NEMA as a responsible choice in the move towards greener and safer laboratory practices.

As researchers, scientists, and drug development professionals, the onus is on us to champion and adopt technologies that not only advance science but also protect human health and the environment. The evaluation and implementation of safer solvents like NEMA are not merely a matter of regulatory compliance but a commitment to the core principles of sustainable science. We encourage the scientific community to utilize the frameworks provided herein to explore NEMA's potential within their own specific applications, contributing to a collective knowledge base that will pave the way for a safer future in chemical synthesis.

References

Assessing the Environmental Footprint: A Comparative Guide to N-ethyl-N-methylacetamide and Traditional Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, scientist, and drug development professional, solvent selection is no longer a matter of mere utility. The principles of green chemistry and sustainable practice are increasingly integral to laboratory work. This guide provides a framework for assessing the environmental impact of N-ethyl-N-methylacetamide (NEMA) in comparison to traditional solvents, emphasizing the importance of empirical data in making informed decisions.

While a complete, experimentally validated environmental profile for this compound is not yet publicly available, this guide will equip you with the necessary protocols and comparative data for common solvents to conduct a thorough in-house assessment. We will explore the known properties of NEMA and its counterparts, and detail the standardized methodologies required to generate the data necessary for a comprehensive environmental impact analysis.

The Shifting Landscape of Solvent Selection

The ideal solvent is not only effective in its application but also benign in its impact on human health and the environment. Traditional solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) have come under scrutiny due to their reproductive toxicity and environmental persistence.[1][2] This has spurred the search for greener alternatives. Dimethyl sulfoxide (DMSO) is often considered a safer choice, being biodegradable and having lower toxicity.[3][4]

This compound emerges as a potential alternative in this landscape. Understanding its environmental and toxicological profile is paramount before its widespread adoption.

Comparative Overview of Physicochemical and Hazard Properties

A preliminary assessment can be made by comparing the known properties of NEMA with those of traditional solvents. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication.

SolventMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)GHS Hazard Statements
This compound (NEMA) C5H11NO101.15[5]-H227 (Combustible liquid), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[3]
N,N-Dimethylformamide (DMF) C3H7NO73.09153[6]H312 (Harmful in contact with skin), H332 (Harmful if inhaled), H319 (Causes serious eye irritation), H360D (May damage the unborn child)[5]
N-Methyl-2-pyrrolidone (NMP) C5H9NO99.13202[7]H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), H360D (May damage the unborn child)[8][9]
Dimethyl sulfoxide (DMSO) C2H6OS78.13189[10]Not classified as hazardous according to GHS criteria[3][4]

Data Interpretation: The GHS classifications highlight the immediate hazards. While NEMA is flagged for irritation and combustibility, it notably lacks the severe reproductive toxicity warnings associated with DMF and NMP.[3][5][8] DMSO stands out for its lack of GHS hazard classification.[3][4] However, this is only one facet of the environmental picture.

Experimental Protocols for a Comprehensive Environmental Impact Assessment

To build a robust environmental profile for this compound, a series of standardized tests are required. The Organisation for Economic Co-operation and Development (OECD) provides a set of internationally recognized guidelines for the testing of chemicals.[8][11] The following protocols are essential for a thorough assessment.

Biodegradability Assessment

The persistence of a solvent in the environment is a key concern. "Ready biodegradability" tests are designed to determine if a substance will be rapidly broken down by microorganisms.

Recommended Protocol: OECD Test Guideline 301F - Manometric Respirometry Test

This method is suitable for soluble and insoluble substances and measures the oxygen consumed by a microbial population in the presence of the test substance.

Methodology:

  • Preparation of Test Medium: A mineral medium containing a known concentration of the test substance (e.g., 100 mg/L) is prepared.

  • Inoculum: The medium is inoculated with a small amount of activated sludge from a wastewater treatment plant.

  • Incubation: The test vessels are incubated in the dark at a constant temperature (20-24°C) for 28 days.

  • Measurement: The consumption of oxygen is measured over the 28-day period using a respirometer.

  • Data Analysis: The percentage of biodegradation is calculated by comparing the oxygen consumed by the test substance to its theoretical oxygen demand (ThOD). A substance is considered "readily biodegradable" if it reaches at least 60% biodegradation within a 10-day window during the 28-day test.[12]

Logical Relationship: Biodegradability Assessment Workflow

Caption: Workflow for OECD 301F Biodegradability Test.

Aquatic Ecotoxicity Assessment

The potential for a solvent to harm aquatic life is a critical environmental parameter. A tiered approach, testing organisms from different trophic levels, is recommended.

a) Algal Growth Inhibition Test (OECD 201)

This test assesses the effect of a substance on the growth of freshwater green algae.

Methodology:

  • Test Organism: A culture of a suitable algal species (e.g., Pseudokirchneriella subcapitata) is prepared.

  • Exposure: Algal cultures are exposed to a range of concentrations of the test substance in a nutrient-rich medium for 72 hours.

  • Measurement: Algal growth is measured by cell counts or a surrogate measure like fluorescence.

  • Data Analysis: The concentration that inhibits growth by 50% (EC50) is calculated.

b) Daphnia sp. Acute Immobilisation Test (OECD 202)

This test evaluates the acute toxicity to a small crustacean, Daphnia magna.[13][14]

Methodology:

  • Test Organism: Young daphnids (<24 hours old) are used.[13][14]

  • Exposure: Daphnids are exposed to a series of concentrations of the test substance for 48 hours.[13][14]

  • Observation: The number of immobilized daphnids is recorded at 24 and 48 hours.[13][14]

  • Data Analysis: The concentration that immobilizes 50% of the daphnids (EC50) is determined.[13][14]

c) Fish Acute Toxicity Test (OECD 203)

This test determines the concentration of a substance that is lethal to fish over a short period.[15][16]

Methodology:

  • Test Organism: A suitable fish species (e.g., Zebrafish, Danio rerio) is selected.[16]

  • Exposure: Fish are exposed to a range of concentrations of the test substance for 96 hours.[15]

  • Observation: Mortalities are recorded at 24, 48, 72, and 96 hours.[15]

  • Data Analysis: The concentration that is lethal to 50% of the fish (LC50) is calculated.[15]

Experimental Workflow: Aquatic Ecotoxicity Testing

Aquatic_Ecotoxicity_Workflow cluster_0 Tier 1: Algae cluster_1 Tier 2: Invertebrates cluster_2 Tier 3: Vertebrates A1 OECD 201 Algal Growth Inhibition A2 72h Exposure A1->A2 A3 Calculate EC50 A2->A3 B1 OECD 202 Daphnia Immobilisation B2 48h Exposure B1->B2 B3 Calculate EC50 B2->B3 C1 OECD 203 Fish Acute Toxicity C2 96h Exposure C1->C2 C3 Calculate LC50 C2->C3

Caption: Tiered approach for aquatic ecotoxicity assessment.

Life Cycle Assessment (LCA)

A comprehensive environmental assessment extends beyond the immediate hazards of a substance to consider its entire life cycle, from raw material extraction and manufacturing to use and disposal. A Life Cycle Assessment (LCA) is a powerful tool for this purpose.[17][18]

While a full LCA is a complex undertaking, a streamlined assessment can provide valuable insights. Key stages to consider for a solvent include:

  • Cradle-to-Gate: This encompasses the environmental impacts associated with the production of the solvent, including raw material extraction, transportation, and manufacturing processes.

  • Use Phase: This stage considers the energy consumption and emissions associated with the solvent's application in a specific process.

  • End-of-Life: This evaluates the environmental impacts of solvent disposal, whether through recycling, incineration, or release to the environment.

Comparative LCA data for NMP and DMSO suggests that the manufacturing process can significantly contribute to the overall environmental footprint.[17][18] For instance, the production of NMP can be more energy-intensive than that of DMSO.[17][18]

Synthesizing the Data for Informed Decision-Making

By generating experimental data for this compound using the protocols outlined above and comparing it to the established data for traditional solvents, a comprehensive environmental impact assessment can be achieved.

Comparative Environmental Impact Data for Traditional Solvents

SolventBiodegradabilityAquatic Ecotoxicity (Algae EC50)Aquatic Ecotoxicity (Daphnia EC50)Aquatic Ecotoxicity (Fish LC50)
DMF Readily biodegradable[11]>100 mg/L[19]>100 mg/L[19]>100 mg/L[19]
NMP Readily biodegradable[8][9]>500 mg/L>1000 mg/L>500 mg/L
DMSO Readily biodegradable[3]>10,000 mg/L[4]>10,000 mg/L[4]>25,000 mg/L[4]

Note: The provided ecotoxicity data is indicative and can vary depending on the specific test conditions and species.

Conclusion

The selection of a solvent is a critical decision with far-reaching environmental consequences. While this compound shows promise as a potential alternative to more hazardous traditional solvents, a thorough, data-driven assessment of its environmental impact is essential. By following the standardized protocols outlined in this guide, researchers and drug development professionals can generate the necessary data to make environmentally responsible choices, fostering a culture of sustainability in the scientific community. The path to greener chemistry is paved with empirical evidence, and it is through rigorous assessment that we can truly understand and mitigate our environmental footprint.

References

A Comparative Guide to Purity Assessment of N-ethyl-N-methylacetamide: qNMR vs. Chromatographic Techniques

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and manufacturing, the precise determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is not merely a regulatory requirement but a cornerstone of product safety and efficacy. For a compound such as N-ethyl-N-methylacetamide, a versatile amide with applications in various synthetic pathways, a robust and accurate purity assessment is paramount. This guide provides an in-depth, objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic methods—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the purity determination of this key intermediate. We will delve into the causality behind experimental choices, present supporting experimental data, and offer detailed protocols to empower researchers, scientists, and drug development professionals in selecting the optimal analytical strategy.

The Principle of Orthogonality in Purity Analysis

Relying on a single analytical method for purity determination can be fraught with risk, as any given technique has inherent limitations and potential blind spots.[1] An orthogonal approach, employing methods based on different physicochemical principles, provides a more comprehensive and reliable purity profile.[1] This guide champions this philosophy by comparing a spectroscopic technique (qNMR) with separation-based techniques (HPLC and GC), ensuring a multi-faceted and trustworthy assessment of this compound's purity.

Quantitative NMR (qNMR): A Primary Method for Purity Assessment

Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for determining the purity of a substance without the need for a specific reference standard of the analyte itself.[2][3] The fundamental principle of qNMR lies in the direct proportionality between the integrated NMR signal intensity and the number of nuclei responsible for that signal.[4][5] By co-dissolving a known mass of the analyte with a known mass of a certified internal standard of known purity, the purity of the analyte can be directly calculated.[2]

Advantages of qNMR for this compound Purity:
  • Primary Method: qNMR is a primary ratio method, meaning it does not rely on the availability of a structurally identical reference standard for the analyte, which is a significant advantage for novel compounds or when a certified standard is unavailable.[6][7]

  • Universal Detection: ¹H qNMR offers nearly universal detection for organic molecules, including those lacking a UV chromophore, which can be a limitation for HPLC-UV.[6][8]

  • Direct Measurement: Unlike chromatographic methods that may overestimate purity by not detecting non-chromatographic or non-volatile impurities, qNMR provides a direct measurement of the analyte's mass fraction in the sample.[6]

  • Rich Structural Information: The NMR spectrum provides a wealth of structural information, allowing for the simultaneous confirmation of the analyte's identity while determining its purity.[9]

  • Non-Destructive: The technique is non-destructive, and the sample can be recovered if necessary.[10]

Considerations and Causality in qNMR Experimental Design:

The reliability of qNMR results hinges on meticulous experimental design and execution. Key considerations include the selection of an appropriate internal standard and the optimization of NMR acquisition parameters.

  • Internal Standard Selection: The choice of an internal standard is critical for accurate quantification.[11] An ideal internal standard should:

    • Possess high purity (certified reference material is preferred).[12]

    • Have NMR signals that do not overlap with the analyte's signals.[12][13]

    • Be chemically stable and not react with the analyte or the solvent.[12]

    • Have good solubility in the chosen deuterated solvent.[12]

    • Exhibit a simple NMR spectrum (e.g., a singlet) to simplify integration.[14]

    For this compound, suitable internal standards could include maleic acid or dimethyl sulfone, depending on the chosen solvent and the specific regions of the analyte's spectrum selected for quantification.[12]

  • NMR Acquisition Parameters: To ensure accurate and precise quantification, specific NMR acquisition parameters must be carefully controlled:

    • Relaxation Delay (d1): This is arguably the most critical parameter. It must be set to at least 5 times the longest longitudinal relaxation time (T₁) of both the analyte and the internal standard signals being integrated.[1] This ensures complete relaxation of the nuclei between pulses, leading to accurate signal integration. A shorter delay can lead to signal saturation and an underestimation of purity.

    • Pulse Angle: A 90° pulse angle is typically used to maximize the signal in a single scan.[11]

    • Number of Scans: A sufficient number of scans should be acquired to achieve a high signal-to-noise ratio (S/N > 250:1 is recommended for accurate integration).[1][14]

Experimental Workflow: qNMR Purity Assessment

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation cluster_result Result weigh_analyte Accurately weigh This compound dissolve Dissolve both in Deuterated Solvent weigh_analyte->dissolve weigh_is Accurately weigh Internal Standard (IS) weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_acq Acquire ¹H NMR Spectrum (Optimized d1, ns) transfer->nmr_acq processing Phase and Baseline Correction nmr_acq->processing integration Integrate Analyte and IS Signals processing->integration calculation Calculate Purity (Equation 1) integration->calculation purity_report Purity Report (% w/w) calculation->purity_report

Caption: Workflow for qNMR purity determination.

Chromatographic Techniques: HPLC and GC

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful separation techniques widely used for purity assessment in the pharmaceutical industry.[2] These methods excel at separating the analyte from its impurities, providing a detailed impurity profile.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis, particularly for non-volatile and thermally labile compounds. For this compound, a reversed-phase HPLC method with UV detection is a suitable approach.

  • Principle: The sample is dissolved in a mobile phase and pumped through a column packed with a stationary phase. Separation is achieved based on the differential partitioning of the analyte and its impurities between the two phases.

  • Advantages for this compound:

    • High Sensitivity: HPLC-UV can detect and quantify trace-level impurities, making it ideal for impurity profiling.[3]

    • Robustness: Well-established and robust methods are readily available for a wide range of compounds.

  • Limitations:

    • Reference Standards: Quantification of impurities typically requires reference standards for each impurity to determine their response factors relative to the analyte.

    • Chromophore Requirement: Detection by UV requires the analyte and impurities to possess a UV chromophore. While amides have a weak UV absorbance, sensitivity might be limited.

    • Non-Volatile Impurities: HPLC is well-suited for non-volatile impurities that are not amenable to GC.

Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile and semi-volatile compounds. Given the likely volatility of this compound and its potential process-related impurities, GC is a viable orthogonal technique.

  • Principle: The sample is vaporized and injected into a column. Separation occurs as the components partition between the carrier gas (mobile phase) and a liquid or solid stationary phase coated on the column wall.

  • Advantages for this compound:

    • High Resolution: Capillary GC columns offer excellent separation efficiency for complex mixtures of volatile compounds.

    • Sensitive Detectors: Flame Ionization Detection (FID) is a universal detector for organic compounds, providing high sensitivity.

  • Limitations:

    • Thermal Stability: The analyte must be thermally stable and sufficiently volatile to be analyzed by GC.

    • Non-Volatile Impurities: Non-volatile impurities, such as salts or high molecular weight polymers, will not be detected.

Workflow Comparison: Analytical Techniques

Analytical_Comparison cluster_sample Sample: this compound cluster_qnmr qNMR cluster_hplc HPLC cluster_gc GC sample Analyte Sample qnmr_prep Dissolve with Internal Standard sample->qnmr_prep hplc_prep Dissolve in Mobile Phase sample->hplc_prep gc_prep Dissolve in Volatile Solvent sample->gc_prep qnmr_analysis ¹H NMR Spectroscopy qnmr_prep->qnmr_analysis qnmr_result Direct Purity (Mass Fraction) qnmr_analysis->qnmr_result hplc_analysis Separation on C18 Column hplc_prep->hplc_analysis hplc_result Relative Purity (% Area) hplc_analysis->hplc_result gc_analysis Separation on Capillary Column gc_prep->gc_analysis gc_result Relative Purity (% Area) gc_analysis->gc_result

Caption: Comparison of analytical workflows.

Comparative Data Analysis

To illustrate the practical differences between these techniques, the following table summarizes hypothetical purity assessment data for a single batch of this compound.

ParameterqNMRHPLC-UVGC-FID
Principle Spectroscopy (Nuclear Spin)Liquid ChromatographyGas Chromatography
Purity Value (% w/w) 98.5%99.5% (Area %)99.7% (Area %)
Key Strengths - Absolute quantification- No analyte-specific standard needed- Structural confirmation- High sensitivity for impurities- Robust and widely used- Good for non-volatile impurities- Excellent for volatile impurities- High resolution
Key Limitations - Lower sensitivity than chromatography- Potential for signal overlap- Requires UV chromophore- Impurity standards needed for accurate quantification- Analyte must be volatile and thermally stable- Misses non-volatile impurities
Typical Impurities Detected All proton-containing impuritiesUV-active impuritiesVolatile impurities

Analysis of Hypothetical Data:

The qNMR result (98.5%) provides the most accurate mass fraction of the analyte, as it accounts for all proton-containing species, including residual solvents and water, which may not be detected or accurately quantified by the other techniques. The higher purity values from HPLC (99.5%) and GC (99.7%) are reported as "area percent," which assumes that all impurities have the same response factor as the main component and that all impurities are detected. This often leads to an overestimation of purity.[6] The discrepancy between the qNMR and chromatographic results highlights the importance of using an orthogonal method for a comprehensive purity assessment.

Experimental Protocols

¹H-qNMR Purity Determination of this compound

This protocol outlines the procedure for determining the purity of this compound using ¹H-qNMR with maleic acid as the internal standard.

Instrumentation:

  • NMR Spectrometer (400 MHz or higher)

  • 5 mm NMR tubes

  • Analytical balance (accurate to 0.01 mg)

Reagents:

  • This compound sample

  • Maleic acid (certified internal standard, purity ≥ 99.5%)

  • Deuterated Dimethyl Sulfoxide (DMSO-d₆, 99.9 atom % D)

Sample Preparation:

  • Accurately weigh approximately 20 mg of the this compound sample into a clean, dry vial.

  • Accurately weigh approximately 10 mg of the maleic acid internal standard into the same vial.

  • Dissolve the mixture in approximately 0.7 mL of DMSO-d₆.

  • Ensure complete dissolution by vortexing.

  • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition:

  • Pulse Program: Standard 90° pulse

  • Temperature: 298 K

  • Relaxation Delay (d1): 30 s (to ensure full relaxation of all protons)

  • Number of Scans (ns): 16

  • Acquisition Time (aq): ≥ 4 s

  • Spectral Width (sw): 16 ppm

Data Processing and Purity Calculation:

  • Apply a line broadening of 0.3 Hz.

  • Manually phase the spectrum and perform a baseline correction.

  • Integrate a well-resolved signal of this compound (e.g., the N-methyl singlet) and the singlet from the olefinic protons of maleic acid (at approximately 6.2 ppm).

  • Calculate the purity using the following equation:

    Purity (%w/w) = (Ianalyte / IIS) * (NIS / Nanalyte) * (MWanalyte / MWIS) * (mIS / manalyte) * PIS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Reversed-Phase HPLC Method for Purity of this compound

This protocol provides a general reversed-phase HPLC method for the purity analysis of this compound.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 10% B to 90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water.

  • Filter the solution through a 0.45 µm syringe filter before injection.

GC-FID Method for Purity of this compound

This protocol outlines a general GC-FID method for the purity analysis of this compound.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Capillary Column: DB-5 or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)

GC Conditions:

  • Carrier Gas: Helium, constant flow of 1.0 mL/min

  • Inlet Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 250 °C

    • Hold at 250 °C for 5 minutes

  • Injection: 1 µL, split ratio 50:1

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in 10 mL of methanol.

Regulatory Context and Method Validation

All analytical methods used for purity assessment in a regulated environment must be validated to demonstrate their suitability for the intended purpose, as outlined in the International Council for Harmonisation (ICH) guideline Q2(R1).[15][16][17][18] The United States Pharmacopeia (USP) General Chapter <761> provides specific guidance on Nuclear Magnetic Resonance Spectroscopy, which is undergoing revisions to further incorporate the lifecycle approach to analytical procedure validation.[9][19][20][21]

Conclusion: An Integrated Approach to Purity Assessment

For the comprehensive and robust purity assessment of this compound, a dual approach leveraging both qNMR and a chromatographic technique like HPLC or GC is highly recommended.[3] qNMR serves as a powerful primary method to deliver an accurate, absolute purity value, while HPLC or GC provides a detailed profile of trace impurities.[2] This integrated strategy ensures a high degree of confidence in the quality of the material, supporting downstream success in research, development, and manufacturing. By understanding the principles, strengths, and limitations of each technique, scientists can make informed decisions to ensure the integrity of their analytical data and, ultimately, the quality of their final products.

References

Validating Experimental Results with N-ethyl-N-methylacetamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of appropriate reagents and solvents is a critical decision that profoundly impacts experimental outcomes. This guide provides an in-depth technical comparison of N-ethyl-N-methylacetamide, a polar aprotic solvent, against common alternatives such as N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP). By examining its physicochemical properties, performance in relevant applications, and safety considerations, this document serves as a comprehensive resource for validating experimental designs and results.

Unveiling the Physicochemical Landscape: A Comparative Analysis

The utility of a solvent is intrinsically linked to its physical and chemical characteristics. This compound (NEMA) possesses a unique profile that distinguishes it from other polar aprotic solvents. A clear understanding of these properties is fundamental to predicting its behavior in various experimental settings.

PropertyThis compoundN,N-Dimethylformamide (DMF)Dimethyl Sulfoxide (DMSO)N-Methyl-2-pyrrolidone (NMP)
CAS Number 38806-26-7[1][2]68-12-267-68-5872-50-4
Molecular Formula C5H11NO[1][3]C3H7NOC2H6OSC5H9NO
Molecular Weight ( g/mol ) 101.15[1][3]73.0978.1399.13
Boiling Point (°C) ~171 (Predicted)[3]153189202
Melting Point (°C) Not available-6118.5-24
Density (g/mL at 25 °C) ~0.876 (Predicted)[3]0.9441.1001.028
Dipole Moment (Debye) High (Expected)3.823.964.09
Dielectric Constant High (Expected)36.74732.2

The predicted high boiling point and polarity of this compound, inferred from its structure and the properties of similar amides, suggest its suitability for reactions requiring elevated temperatures and efficient dissolution of polar and charged species.[4][5] Its aprotic nature, lacking acidic protons, makes it an excellent choice for reactions involving strong bases or nucleophiles that would be quenched by protic solvents.[4][5]

Applications in Research and Development: Beyond a Simple Solvent

While a versatile solvent, the utility of this compound and its structural relatives extends to more specialized applications, particularly in the realm of protein chemistry and peptide synthesis.

Enhancing Protein Refolding: A Chaotropic Approach

The recovery of functional proteins from insoluble inclusion bodies is a common challenge in recombinant protein production. This process often involves a refolding step where the denatured protein is gradually returned to its native conformation. Additives are frequently employed to prevent aggregation and facilitate correct folding.[6] N-alkyl amides, like this compound, can act as mild chaotropic agents, disrupting the intermolecular interactions that lead to aggregation and creating a favorable environment for proper refolding.[7]

This protocol describes a method for refolding a histidine-tagged protein expressed as inclusion bodies, incorporating this compound as a potential refolding enhancer.

  • Inclusion Body Solubilization: Resuspend the isolated inclusion bodies in a denaturing buffer (e.g., 6 M Guanidine-HCl or 8 M Urea in a suitable buffer like 20 mM Tris-HCl, pH 8.0) containing a reducing agent (e.g., 10 mM DTT) to break incorrect disulfide bonds.

  • Chromatographic Binding: Load the solubilized protein onto a Ni-NTA (Nickel-Nitriloacetic Acid) affinity column. The denatured protein will bind to the column via its His-tag.

  • Denaturant Removal and Refolding Gradient: Initiate a linear gradient to gradually replace the denaturing buffer with a refolding buffer. The refolding buffer should be optimized for the specific protein but a general starting point is 20 mM Tris-HCl, pH 7.5-8.5, 0.5 M Arginine, and importantly, a concentration gradient of this compound (e.g., 0-1 M). The slow removal of the denaturant allows the protein to refold while bound to the column, minimizing aggregation.[8][9]

  • Elution: Once the refolding is complete (indicated by the complete removal of the denaturant), elute the refolded protein from the column using an elution buffer containing imidazole (e.g., 250-500 mM).

  • Analysis: Analyze the eluted protein for proper folding and activity using techniques such as circular dichroism (CD) spectroscopy, fluorescence spectroscopy, and functional assays.

OnColumnRefolding cluster_workflow On-Column Protein Refolding Workflow A Solubilized, Denatured Protein (with DTT) B Ni-NTA Column Binding A->B Loading C Gradient: Denaturant -> Refolding Buffer with This compound B->C Washing & Refolding D Elution of Refolded Protein with Imidazole C->D Elution E Functional Analysis (CD, Activity Assay) D->E Validation

On-Column Protein Refolding Workflow

A Specialty Solvent in Organic Synthesis

The unique solvent properties of this compound make it a compelling alternative to more traditional polar aprotic solvents in certain organic reactions. Its high polarity can facilitate the dissolution of reactants and intermediates, while its aprotic nature is crucial for reactions sensitive to protons.[10][11]

This protocol outlines a comparative experiment to validate the performance of this compound against DMF in a classic SN2 reaction.

  • Reactant Preparation: Prepare stock solutions of an alkyl halide (e.g., 1-bromobutane) and a nucleophile (e.g., sodium azide) in both this compound and DMF at identical concentrations.

  • Reaction Setup: In separate, temperature-controlled reaction vessels, add the alkyl halide solution for each solvent and allow them to equilibrate to the desired reaction temperature (e.g., 25°C).

  • Reaction Initiation and Monitoring: Initiate the reactions by adding the nucleophile solution to each vessel simultaneously. Monitor the progress of each reaction over time by withdrawing aliquots at regular intervals and quenching the reaction.

  • Analysis: Analyze the quenched aliquots by a suitable method, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), to determine the concentration of the product (1-azidobutane) and the remaining starting material.

  • Data Comparison: Plot the concentration of the product versus time for both solvents. The initial reaction rates can be determined from the slope of these curves, providing a quantitative comparison of the solvent's effect on the reaction kinetics. A faster rate in one solvent would indicate that it better facilitates the SN2 transition state.

SN2_Comparison cluster_experiment SN2 Reaction Comparison Reactants 1-Bromobutane + Sodium Azide Solvent_NEMA This compound Reactants->Solvent_NEMA Solvent_DMF DMF Reactants->Solvent_DMF Product_NEMA 1-Azidobutane (in NEMA) Solvent_NEMA->Product_NEMA Reaction Product_DMF 1-Azidobutane (in DMF) Solvent_DMF->Product_DMF Reaction Analysis GC/HPLC Analysis & Rate Comparison Product_NEMA->Analysis Product_DMF->Analysis

Comparative SN2 Reaction Workflow

Safety and Handling: A Prudent Approach

As with any chemical reagent, a thorough understanding of the associated hazards and proper handling procedures is paramount for ensuring laboratory safety.

Hazard CategoryThis compoundN,N-Dimethylformamide (DMF)Dimethyl Sulfoxide (DMSO)N-Methyl-2-pyrrolidone (NMP)
GHS Pictograms Warning[3]DangerWarningDanger
Hazard Statements H227 (Combustible liquid), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[3]H312 (Harmful in contact with skin), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H360 (May damage fertility or the unborn child)H315 (Causes skin irritation), H319 (Causes serious eye irritation)H315 (Causes skin irritation), H319 (Causes serious eye irritation), H360 (May damage fertility or the unborn child)
Handling Precautions Avoid breathing vapors. Use in a well-ventilated area. Wear protective gloves, clothing, and eye/face protection.[12][13]Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection.Wash skin thoroughly after handling. Wear protective gloves/eye protection/face protection.Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection.

It is crucial to consult the most current Safety Data Sheet (SDS) for each chemical before use and to adhere to all institutional safety protocols.[12][14]

Conclusion

This compound presents itself as a viable, and in certain contexts, advantageous alternative to more commonly used polar aprotic solvents. Its unique physicochemical properties can be leveraged in specialized applications such as protein refolding and as a specialty solvent in organic synthesis. However, as with any experimental parameter, its suitability must be validated for each specific application. By carefully considering its properties, conducting comparative experiments, and adhering to strict safety protocols, researchers can confidently incorporate this compound into their experimental toolkit.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N-ethyl-N-methylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my priority is to empower fellow researchers with the knowledge to conduct their work safely and effectively. This guide provides a detailed protocol for the proper disposal of N-ethyl-N-methylacetamide, ensuring the safety of laboratory personnel, adherence to regulatory standards, and protection of our environment. The procedures outlined here are grounded in established safety protocols and an understanding of the chemical's properties.

Understanding the Compound: Hazard Profile of this compound

Before any disposal procedure, a thorough understanding of the chemical's hazards is paramount. This compound (C5H11NO) is a combustible liquid that can cause skin, eye, and respiratory irritation[1]. While specific toxicity data is limited, related amide compounds show potential for reproductive toxicity, highlighting the need for cautious handling[2][3][4].

Upon combustion, this compound may release toxic fumes, including carbon monoxide (CO) and nitrogen oxides (NOx)[5]. Therefore, it is critical to prevent its accidental release and to handle it away from ignition sources.

Key Properties for Disposal Considerations:

PropertyValueSignificance for Disposal
Physical State LiquidSpills can spread quickly; requires appropriate containment.
Flash Point 106 °C / 222.8 °F (for N-Ethylacetamide)Classified as a combustible liquid; must be kept away from heat and flame[6].
Water Solubility Miscible (for N-Ethylacetamide)Spills can easily contaminate water sources. Do not dispose of down the drain[6][7].
Stability Stable under normal conditionsHazardous polymerization is not expected to occur[5][6].
Incompatibilities Strong oxidizing agentsAvoid mixing with incompatible chemicals to prevent hazardous reactions[5][6].
The Disposal Workflow: A Step-by-Step Procedural Guide

The proper disposal of this compound is a multi-step process that begins with waste characterization and ends with collection by a licensed disposal service. This workflow ensures that waste is handled safely and in compliance with regulations.

DisposalWorkflow cluster_prep In-Lab Preparation cluster_collection Waste Accumulation & Disposal A 1. Characterize Waste Is it pure? Contaminated? B 2. Segregate Waste Keep away from strong oxidizing agents. A->B C 3. Select Container Use a clean, compatible, leak-proof container. B->C D 4. Label Container 'Hazardous Waste', contents, and date. C->D E 5. Accumulate Waste Store in a designated, cool, well-ventilated area. D->E Transfer to Storage Area F 6. Arrange Pickup Contact licensed hazardous waste disposal service. E->F G 7. Documentation Maintain disposal records as per regulations. F->G

Caption: Decision workflow for this compound disposal.

Step 1: Waste Characterization and Segregation All chemical waste must be correctly identified. Determine if the this compound waste is pure, mixed with other solvents, or contaminated with other materials. This is crucial for proper labeling and disposal.

Causality Check: Why segregate? Mixing incompatible waste streams, such as amides with strong oxidizing agents, can lead to violent chemical reactions. Proper segregation is a cornerstone of laboratory safety[8].

Step 2: Containerization

  • Select the Right Container: Use a chemically resistant container (e.g., high-density polyethylene or glass) that is in good condition and has a secure, leak-proof lid. The original product container is often a suitable choice if it is not compromised[9].

  • Avoid Overfilling: Never fill a liquid waste container to more than 75% capacity to allow for vapor expansion[8].

  • External Cleanliness: Ensure the outside of the container is clean and free of contamination[8].

Step 3: Labeling Proper labeling is a legal requirement and essential for safety. Every waste container must be clearly labeled.

  • Affix a "Hazardous Waste" label.

  • List all chemical constituents by their full names (no abbreviations or formulas) and their approximate percentages[9].

  • Include the date when waste was first added to the container.

  • Ensure your name and laboratory location are on the label.

Step 4: Accumulation and Storage

  • Store waste containers in a designated satellite accumulation area within the laboratory or a central hazardous waste storage area.

  • This area must be cool, dry, and well-ventilated[10].

  • Keep the container tightly closed except when adding waste[10].

  • Ensure secondary containment is used to capture any potential leaks or spills.

Step 5: Final Disposal

  • This compound waste must be disposed of through a licensed hazardous waste management company. It should not be discharged into the sanitary sewer system[7].

  • The most common disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber[4][11]. This process destroys the chemical while minimizing environmental release.

  • Follow your institution's specific procedures for requesting a hazardous waste pickup.

Emergency Procedures: Handling Spills

In the event of a spill, immediate and correct action is crucial to mitigate risks.

Minor Spill (Contained within a fume hood):

  • Alert Personnel: Inform others in the immediate area.

  • Wear PPE: Don appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (nitrile or neoprene), and a lab coat[12].

  • Contain & Absorb: Cover the spill with an inert absorbent material like sand, vermiculite, or earth[5].

  • Collect Waste: Carefully scoop the absorbed material into a designated, labeled container for hazardous waste disposal[5].

  • Decontaminate: Clean the spill area thoroughly.

Major Spill (Outside of a fume hood):

  • Evacuate: Immediately evacuate the area.

  • Alert Authorities: Notify your institution's environmental health and safety (EHS) office and emergency responders[5].

  • Secure the Area: Prevent entry into the spill zone.

  • Provide Information: Be prepared to provide the Safety Data Sheet (SDS) and details of the spill to the emergency response team.

Regulatory Framework: The "Cradle-to-Grave" Responsibility

The disposal of chemical waste is governed by strict regulations. In the United States, the primary federal law is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA)[13][14][15]. RCRA establishes a "cradle-to-grave" system, meaning the generator of the waste is responsible for it from its creation to its final, environmentally sound disposal[14][16].

It is imperative that all laboratory personnel understand and comply with federal, state, and local regulations, in addition to their own institution's policies[5][10]. Failure to do so can result in significant penalties and environmental harm[16].

By adhering to these detailed procedures, you contribute to a culture of safety and environmental stewardship. Always consult your institution's specific guidelines and the chemical's Safety Data Sheet before handling or disposing of any chemical.

References

Navigating the Handling of N-ethyl-N-methylacetamide: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the safe handling of laboratory chemicals is paramount. This guide provides essential, in-depth information on the appropriate personal protective equipment (PPE) for handling N-ethyl-N-methylacetamide, ensuring both personal safety and the integrity of your research. The following protocols are designed to be a self-validating system, grounded in established safety standards.

Understanding the Risks: Hazard Profile of this compound

This compound (CAS No. 38806-26-7) is a combustible liquid that can cause skin and serious eye irritation.[1] It may also cause respiratory irritation.[1] While some safety data sheets for the similar compound N-ethylacetamide do not classify it as a hazardous substance, others indicate it is harmful if swallowed.[2] It is crucial to handle this chemical with appropriate caution.

Core Principles of Protection: A Multi-layered Approach

A comprehensive safety strategy for handling this compound involves a combination of engineering controls, administrative controls, and personal protective equipment. This guide focuses on the latter, providing detailed recommendations for PPE selection and use.

Engineering and Administrative Controls

Before relying on PPE, always ensure that appropriate engineering and administrative controls are in place. These include:

  • Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is recommended for procedures that may generate vapors or aerosols.[3]

  • Emergency Equipment: An eyewash station and safety shower should be readily accessible in any laboratory where this chemical is handled.[3]

  • Work Practices: Avoid all personal contact, including inhalation.[2] Do not eat, drink, or smoke in the work area.[4] Wash hands thoroughly after handling.[4]

Personal Protective Equipment (PPE) Selection and Use

The following table summarizes the recommended PPE for handling this compound.

PPE Component Specification Purpose
Eye and Face Protection Chemical safety goggles or safety glasses with side shields.[2][3]Protects eyes from splashes and vapors.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).Prevents skin contact and absorption.
Select gloves tested to a relevant standard (e.g., EN 374 in Europe, F739 in the US).[2]Ensures glove integrity and resistance to the chemical.
Body Protection Laboratory coat or other protective clothing.Protects skin and personal clothing from contamination.
Respiratory Protection Generally not required with adequate ventilation.
If ventilation is inadequate or during major spills, use a NIOSH/MSHA-approved respirator with an appropriate organic vapor cartridge.[3]Protects against inhalation of vapors.
Step-by-Step Protocol for Donning and Doffing PPE
  • Hand Hygiene: Wash and dry hands thoroughly before donning any PPE.

  • Gown/Coat: Put on a lab coat, ensuring it is fully buttoned.

  • Respiratory Protection (if required): Perform a user seal check each time a respirator is donned.

  • Eye Protection: Put on safety goggles or glasses.

  • Gloves: Don gloves, ensuring they overlap the cuffs of the lab coat.

  • Doffing: To remove PPE, first remove gloves using a glove-to-glove and then skin-to-skin technique to avoid contamination.

  • Hand Hygiene: Wash hands.

  • Gown/Coat: Remove the lab coat by folding it inward and avoiding contact with the exterior.

  • Eye Protection: Remove eye protection.

  • Respiratory Protection (if used): Remove the respirator.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

Operational and Disposal Plans

Handling and Storage
  • Store this compound in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[2][3]

  • Keep containers tightly closed when not in use.[3]

  • Avoid physical damage to containers.[2]

Spill Management
  • Minor Spills:

    • Alert personnel in the immediate area.

    • Wear appropriate PPE, including gloves and eye protection.

    • Contain the spill with an inert absorbent material (e.g., sand, vermiculite).[2]

    • Collect the absorbed material into a suitable, labeled container for waste disposal.[2]

    • Clean the spill area with soap and water.

  • Major Spills:

    • Evacuate the area immediately.

    • Alert emergency responders.[2]

    • Only trained personnel with appropriate respiratory protection (including a self-contained breathing apparatus) and full protective clothing should enter the area.[2]

Disposal Plan

All waste must be handled in accordance with local, state, and federal regulations.[2]

  • Chemical Waste: Collect waste this compound and contaminated materials in a clearly labeled, sealed container.

  • Disposal Method: Consult with your institution's environmental health and safety (EHS) office for specific disposal procedures. Disposal may involve incineration at an approved site or burial in an authorized landfill.[2]

  • Empty Containers: Recycle containers if possible, or dispose of them in an authorized landfill.[2]

Visual Workflow for PPE Selection

PPE_Selection_Workflow PPE Selection for this compound Handling cluster_assessment Initial Assessment cluster_ppe PPE Selection cluster_controls Engineering & Administrative Controls cluster_final Final Procedures start Start: Handling this compound task_assessment Assess the Task: - Small scale transfer? - Heating or agitation? - Potential for splashes or aerosols? start->task_assessment eye_protection Eye Protection: Chemical safety goggles or safety glasses with side shields. task_assessment->eye_protection hand_protection Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene). task_assessment->hand_protection body_protection Body Protection: Laboratory coat. task_assessment->body_protection ventilation_check Is adequate ventilation (e.g., fume hood) available? body_protection->ventilation_check respirator Respiratory Protection: NIOSH-approved respirator with organic vapor cartridges. ventilation_check->respirator No don_ppe Don all selected PPE following proper procedure. ventilation_check->don_ppe Yes respirator->don_ppe proceed Proceed with the task. don_ppe->proceed

Caption: PPE Selection Workflow for Handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.